Product packaging for 2-Hydroxycinnamic acid(Cat. No.:)

2-Hydroxycinnamic acid

Cat. No.: B8816931
M. Wt: 164.16 g/mol
InChI Key: PMOWTIHVNWZYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxycinnamic acid, also widely known as o -Coumaric acid, is an organic compound belonging to the class of hydroxycinnamic acids. It is characterized as a monohydroxycinnamic acid where the hydroxy substituent is located at the ortho (C-2) position of the phenyl ring [ citation:2 ]. This compound is a plant metabolite and exists in all living organisms, from bacteria to humans [ citation:2 ]. It has been detected in various food sources, including corn, hard wheat, olives, pomegranates, and cranberries [ citation:2 ]. In research, this compound is of significant interest due to its biological activities. It has been identified as an inhibitor of human carbonic anhydrase I and II, enzymes that catalyze the reversible hydration of carbon dioxide and are important therapeutic targets [ citation:3 ]. This property makes it a valuable compound for studies in enzymology and medicinal chemistry. The compound also participates in phenylalanine metabolism, and the enzyme 2-coumarate reductase can produce it from 3-(2-hydroxyphenyl)propanoate [ citation:1 ]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B8816931 2-Hydroxycinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

3-(2-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)

InChI Key

PMOWTIHVNWZYFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxycinnamic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamic acid, also known as o-coumaric acid, is an aromatic organic compound belonging to the hydroxycinnamic acid class.[1] It is a naturally occurring phenolic compound found in various plants, including cinnamon and cloves, and is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile, along with detailed experimental protocols and an examination of its role in key biological signaling pathways.

Chemical Structure and Properties

This compound is characterized by a benzene (B151609) ring substituted with a hydroxyl group at the ortho position relative to a propenoic acid side chain.[1] The trans-isomer is the more common and stable form.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for research and development applications.

PropertyValueReference(s)
Molecular Formula C₉H₈O₃[2]
Molecular Weight 164.16 g/mol [2]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 217 °C (decomposes)[2]
Boiling Point 348.0 ± 17.0 °C (Predicted)[2]
Density 1.329 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.51 ± 0.10 (Predicted)[2]
Water Solubility 2.709 x 10⁴ mg/L at 25 °C (Estimated)[1]
LogP 2.43[3]
InChI 1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+[4]
SMILES OC(=O)\C=C\c1ccccc1O[4]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR (Proton NMR) Data

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-α (vinyl)~6.35Doublet~15.9
H-β (vinyl)~7.70Doublet~15.9
Aromatic Protons6.80 - 7.50Multiplet-
-OH (hydroxyl)~9.90Broad Singlet-
-COOH (carboxyl)~12.20Broad Singlet-

¹³C NMR (Carbon NMR) Data

Carbon AssignmentChemical Shift (δ) ppm
C-α (vinyl)~117.5
C-β (vinyl)~139.0
C-1 (C-OH)~156.0
C-2 (C-CH)~121.0
Aromatic Carbons116.0 - 131.0
C=O (carbonyl)~168.5
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3300O-H stretchPhenolic Hydroxyl
3300 - 2500O-H stretch (broad)Carboxylic Acid
~1680C=O stretchCarboxylic Acid Carbonyl
~1630C=C stretchAlkene
1600 - 1450C=C stretchAromatic Ring
~1250C-O stretchPhenol
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the molecule. In ethanol, this compound exhibits absorption maxima that are characteristic of its extended π-system.

Wavelength (λ_max)Solvent
~327 nmEthanol
~275 nmEthanol

Experimental Protocols

Synthesis of this compound via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acid derivatives.[2] It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base.[5]

Methodology:

  • Reactant Mixture: In a round-bottom flask, combine salicylaldehyde (B1680747) (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (B1210297) (1 equivalent).

  • Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 4-5 hours.[4]

  • Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

  • Purification:

    • Neutralize the solution with sodium carbonate.

    • Filter the hot solution to remove any impurities.

    • Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

  • Recrystallization: Recrystallize the crude product from hot water to obtain pure this compound.

Perkin_Reaction_Workflow Workflow for Perkin Reaction Synthesis cluster_purification Purification start Start reactants Combine Salicylaldehyde, Acetic Anhydride, and Sodium Acetate start->reactants heat Heat under Reflux (180°C, 4-5h) reactants->heat hydrolysis Add Water and Boil (Hydrolysis) heat->hydrolysis purification Purification Steps hydrolysis->purification neutralize Neutralize with Sodium Carbonate purification->neutralize filter Hot Filtration neutralize->filter acidify Acidify with HCl (Precipitation) filter->acidify recrystallize Recrystallize from Hot Water acidify->recrystallize end Pure this compound recrystallize->end

Workflow for Perkin Reaction Synthesis
Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs. For ¹H NMR, typical parameters include a 30° pulse angle and a 1-2 second relaxation delay. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6][7]

  • Pellet Formation: Place the powder into a pellet die and press under high pressure (several tons) to form a thin, transparent pellet.[6][7]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent, such as ethanol. A typical concentration is in the range of 10-50 µM.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm, using the pure solvent as a blank for baseline correction.

Biological Activity and Signaling Pathways

This compound and its derivatives are known to exert significant antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways.

Antioxidant Activity via the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses. Under conditions of oxidative stress, this compound can promote the activation of this pathway.

Nrf2_Pathway Antioxidant Signaling via Nrf2 Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HCA 2-Hydroxycinnamic Acid HCA->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Nucleus Nucleus Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Antioxidant Signaling via Nrf2 Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress, potentially mitigated by this compound, leads to the dissociation of Nrf2 from Keap1.[8] The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), leading to their increased expression and enhanced cellular protection against oxidative damage.[8][9]

Anti-inflammatory Activity via the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in many inflammatory diseases. Hydroxycinnamic acids have been shown to inhibit this pathway.

NFkB_Pathway Anti-inflammatory Signaling via NF-κB Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates HCA 2-Hydroxycinnamic Acid HCA->IKK inhibits IkB IκBα IKK->IkB phosphorylates IkB->IkB ubiquitination & degradation NFkB NF-κB (p50/p65) Inflammatory_Genes Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB->Inflammatory_Genes activates IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB releases Nucleus Nucleus Inflammation Inflammation Inflammatory_Genes->Inflammation

Anti-inflammatory Signaling via NF-κB Pathway

Inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer (p50/p65).[10] The active NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including COX-2, iNOS, and various cytokines.[10] this compound is proposed to exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive, cytoplasm-bound state.

Conclusion

This compound is a versatile phenolic compound with a well-defined chemical structure and a range of interesting biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the fields of chemistry, pharmacology, and drug development to further explore the potential of this molecule. Its ability to modulate key signaling pathways like Nrf2 and NF-κB makes it a compelling candidate for the development of new therapeutic agents for diseases with underlying oxidative stress and inflammatory components.

References

A Technical Guide to the Synthesis of 2-Hydroxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-hydroxycinnamic acid, a valuable building block in the pharmaceutical and chemical industries, through the Knoevenagel condensation. This document details the reaction mechanism, various catalytic systems, experimental protocols, and comparative data to facilitate informed decisions in a laboratory and process development setting.

Introduction to Knoevenagel Condensation for this compound Synthesis

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst.[1][2] For the synthesis of this compound (also known as o-coumaric acid), the reaction proceeds via the condensation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with malonic acid. This is often followed by a spontaneous decarboxylation under the reaction conditions to yield the desired α,β-unsaturated carboxylic acid.[3] The Doebner modification of the Knoevenagel condensation specifically refers to the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, which is a common route to cinnamic acids.[4]

The general reaction scheme is as follows:

Salicylaldehyde + Malonic Acid → this compound + H₂O + CO₂

The choice of catalyst and solvent system significantly influences the reaction's efficiency, yield, and environmental footprint.[1] This guide will explore both traditional and modern, "greener" approaches to this synthesis.

Reaction Mechanism

The Knoevenagel condensation for the synthesis of this compound proceeds through a series of well-established steps:

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene group of malonic acid to form a nucleophilic enolate ion.[4]

  • Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a tetrahedral intermediate.[4]

  • Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate.[4]

  • Decarboxylation: Under the influence of heat and the basic conditions, the intermediate readily undergoes decarboxylation to yield the final product, this compound.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Salicylaldehyde Salicylaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Malonic_Acid Malonic Acid Enolate Enolate of Malonic Acid Malonic_Acid->Enolate Deprotonation Catalyst Base Catalyst Enolate->Tetrahedral_Intermediate Nucleophilic Attack Unsaturated_Diacid Unsaturated Dicarboxylic Acid Intermediate Tetrahedral_Intermediate->Unsaturated_Diacid Dehydration H2O H₂O Tetrahedral_Intermediate->H2O Product This compound Unsaturated_Diacid->Product Decarboxylation CO2 CO₂ Unsaturated_Diacid->CO2

Caption: Knoevenagel condensation mechanism for this compound synthesis.

Comparative Data on Catalytic Systems

The selection of the catalyst and reaction conditions is critical for optimizing the yield and purity of this compound. Below is a summary of various catalytic systems and their reported performance.

Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
Traditional Methods
Pyridine (B92270)/Piperidine (B6355638)PyridineReflux2-8 h~90% (for cinnamic acid)[5]
Triethylamine (TEA)/PiperidineTolueneReflux2 h~90% (for cinnamic acid)[5]
Green/Alternative Methods
L-proline (0.1 eq)Ethanol (B145695)604 h60-80% (for p-hydroxycinnamic diacids)[6]
Tetrabutylammonium bromide (TBAB)/K₂CO₃WaterMicrowave (900W)1-2 min72% (for p-coumaric acid)[7][8]
1CaO–1.5MgOWaterRoom Temp.10 min98% (for benzaldehyde (B42025) & malononitrile)[1]
Amino Acids (e.g., glycine)Solvent-free--Good yields (for various cinnamic acids)

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using both a traditional and a greener catalytic system.

Protocol 1: Traditional Method using Pyridine and Piperidine

This protocol is a classical approach to the Knoevenagel-Doebner condensation.

Materials:

  • Salicylaldehyde

  • Malonic acid

  • Pyridine (reagent grade)

  • Piperidine (catalytic amount)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine.

  • To this solution, add freshly distilled salicylaldehyde (1.0 equivalent).

  • Add a catalytic amount of piperidine (e.g., 0.05 equivalents) to the reaction mixture.

  • Heat the mixture to a gentle reflux and maintain for 2-8 hours. The evolution of carbon dioxide gas indicates that the reaction is proceeding.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot disappears.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid until the solution is acidic (pH 1-2). This will precipitate the crude this compound and form pyridine hydrochloride, which is soluble in water.

  • Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water to remove any residual pyridine hydrochloride.

  • Dry the crude product. For higher purity, recrystallize the this compound from an ethanol/water mixture.

Protocol 2: Green Synthesis using L-proline in Ethanol

This protocol offers a more environmentally benign approach by avoiding the use of toxic pyridine.[6]

Materials:

  • Salicylaldehyde

  • Malonic acid

  • L-proline

  • Ethanol

  • Deionized water/Methanol (for purification)

  • C-18 reverse phase silica (B1680970) gel

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent), malonic acid (1.0 equivalent), and L-proline (0.1 equivalents) in ethanol (to a concentration of 0.5 M with respect to salicylaldehyde).

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on a C-18 reverse phase silica gel column using a water:methanol (80:20) eluent to obtain pure this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Salicylaldehyde, Malonic Acid, and Catalyst Solvent Add Solvent (e.g., Pyridine or Ethanol) Reactants->Solvent Heating Heat Reaction Mixture (e.g., Reflux or 60°C) Solvent->Heating Monitoring Monitor Progress by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Precipitation Precipitation/Extraction Cooling->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Characterization Characterize Product (e.g., NMR, IR, MP) Purification->Characterization

Caption: General experimental workflow for this compound synthesis.

Conclusion

The Knoevenagel condensation remains a highly effective and adaptable method for the synthesis of this compound. While traditional methods employing pyridine and piperidine offer high yields, there is a significant trend towards the adoption of greener and more sustainable protocols. The use of organocatalysts like L-proline, phase-transfer catalysts in aqueous media, and solvent-free conditions are promising alternatives that reduce the environmental impact without compromising the efficiency of the synthesis. The choice of a specific protocol will depend on the desired scale, available resources, and the importance of green chemistry principles in the research or development context. This guide provides the necessary technical information to enable researchers to select and implement the most suitable method for their specific needs.

References

A Technical Guide to the Natural Sources and Biosynthesis of 2-Hydroxycinnamic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycinnamic acid, also known as o-coumaric acid, is a phenolic compound found in a variety of plant species. While less abundant than its isomer, p-coumaric acid, it serves as a crucial precursor in the biosynthesis of coumarins, a class of secondary metabolites with diverse and significant pharmacological activities. Understanding the natural distribution and biosynthetic pathways of this compound is paramount for its potential exploitation in drug development and biotechnology. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and regulatory networks of this compound in plants. It includes quantitative data on its occurrence, detailed experimental protocols for its analysis, and visual diagrams of the key metabolic and signaling pathways.

Natural Sources of this compound

This compound is less widespread and generally found in lower concentrations than its 4-hydroxy isomer (p-coumaric acid). Its presence is often associated with plants that synthesize coumarins. It can exist in both free and glycosidically bound forms. Upon tissue damage, the glycoside can be hydrolyzed, releasing this compound, which can then spontaneously lactonize to form coumarin (B35378).

The concentration of this compound varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize the reported concentrations of this compound in various plant materials.

Table 1: Quantitative Data of this compound in Various Plant Species
Plant SpeciesFamilyPlant PartConcentrationReference
Mikania laevigataAsteraceaeLeaves (Lyophilised aqueous extract)0.02 mg/mL[1]
Mikania laevigataAsteraceaeLeaves (Fluid extract)0.38 mg/mL[1]
Vicia villosa (Hairy Vetch)FabaceaeStems and LeavesPresent (unquantified)[1]
Green Leafy VegetablesVariousLeavesNot specified in detail[1]
Phoenix dactylifera (Date, dried)ArecaceaeFruit0.00 - 6.71 mg/100 g FW[2]
Artichoke (Cynara scolymus)Asteraceae-Detected[3]
Broccoli (Brassica oleracea var. italica)Brassicaceae-Detected[3]
Cauliflower (Brassica oleracea var. botrytis)Brassicaceae-Detected[3]
Tumble thistle (Gundelia tournefortii)Asteraceae-Detected[3]

FW: Fresh Weight

Table 2: Comparative Data of Coumaric Acid Isomers in Plant Extracts
Plant SpeciesPlant Parto-Coumaric Acidm-Coumaric Acidp-Coumaric AcidAnalytical MethodReference
Various Edible Plants-DetectedDetectedDetectedLC-MS/MS[3]
Pineapple (Ananas comosus)Ripe Juice--11.75 µg/mLRP-HPLC[4]
Pineapple (Ananas comosus)Ripe Fruit--0.03 µg/mLRP-HPLC[4]
Durum Wheat (Early Grains)Grains--up to 3098.99 µg/g DM (bound)HPLC-DAD[5]

DM: Dry Matter. Note: Data for o- and m-coumaric acid were not always reported in comparative studies.

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the general phenylpropanoid pathway, which is a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway begins with the aromatic amino acid L-phenylalanine.

The Phenylpropanoid Pathway and the Key Diversion
  • L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.[6]

  • Ortho-Hydroxylation of trans-Cinnamic Acid: This is the key step that differentiates the biosynthesis of this compound from the more common C4-hydroxylated phenylpropanoids. The enzyme Cinnamate 2-Hydroxylase (C2H) , a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid at the C2 (ortho) position of the phenyl ring to yield this compound (o-coumaric acid).[7] This contrasts with the action of Cinnamate 4-Hydroxylase (C4H), which hydroxylates cinnamic acid at the C4 (para) position to produce p-coumaric acid.[6]

  • Glucosylation and Lactonization: this compound can be subsequently glucosylated to form a stable storage form, o-coumaric acid glucoside. Upon cellular damage, β-glucosidases can cleave the glucose moiety, releasing this compound, which can then undergo spontaneous intramolecular cyclization (lactonization) to form coumarin.[8]

Diagram: Biosynthesis Pathway of this compound

Biosynthesis_of_2_Hydroxycinnamic_Acid L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H o_Coumaric_Acid This compound (o-Coumaric Acid) trans_Cinnamic_Acid->o_Coumaric_Acid C2H Hydroxycinnamic_Acids Other Hydroxycinnamic Acids & Derivatives p_Coumaric_Acid->Hydroxycinnamic_Acids Further Metabolism o_Coumaric_Acid_Glucoside o-Coumaric Acid Glucoside o_Coumaric_Acid->o_Coumaric_Acid_Glucoside Glucosylation Coumarin Coumarin o_Coumaric_Acid->Coumarin Spontaneous Lactonization o_Coumaric_Acid_Glucoside->o_Coumaric_Acid β-glucosidase (upon damage)

Biosynthesis of this compound and Coumarin.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the broader phenylpropanoid pathway, is tightly regulated at the transcriptional level in response to various developmental and environmental cues.

Jasmonate Signaling

Jasmonates (JA) are phytohormones that play a crucial role in plant defense responses against herbivores and pathogens. The jasmonate signaling cascade is a key regulator of the phenylpropanoid pathway.

  • Perception of Stimulus: Wounding or pathogen attack triggers the synthesis of jasmonic acid.

  • Signal Transduction: Jasmonic acid is converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCF(COI1) ubiquitin E3 ligase complex.[9][10]

  • Derepression of Transcription Factors: The JA-Ile-COI1 complex targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9]

  • Gene Activation: The degradation of JAZ repressors releases transcription factors, such as MYC2 and other basic helix-loop-helix (bHLH) and MYB transcription factors, which can then activate the expression of genes encoding enzymes of the phenylpropanoid pathway, including PAL and potentially C2H.[3][11]

Diagram: Jasmonate Signaling Pathway

Jasmonate_Signaling Stimulus Wounding / Pathogen Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA_Biosynthesis->JA_Ile COI1 SCF(COI1) Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation TF Transcription Factors (e.g., MYC2, MYB) JAZ->TF represses Proteasome 26S Proteasome JAZ->Proteasome degraded Gene_Expression Phenylpropanoid Pathway Gene Expression (e.g., PAL, C2H) TF->Gene_Expression activates Metabolites This compound & other metabolites Gene_Expression->Metabolites

Jasmonate signaling cascade regulating secondary metabolism.
UV-B Radiation Signaling

UV-B radiation is an environmental stressor that can induce the biosynthesis of phenolic compounds, which act as UV-screening agents.

  • UV-B Perception: Plants perceive UV-B radiation through the UVR8 photoreceptor. In its inactive state, UVR8 exists as a homodimer. Upon UV-B absorption, it monomerizes.[12][13]

  • Signal Transduction: The UVR8 monomer interacts with the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) protein, an E3 ubiquitin ligase. This interaction prevents COP1 from targeting the transcription factor ELONGATED HYPOCOTYL 5 (HY5) for degradation.[14][15]

  • Gene Activation: Stabilized HY5 accumulates in the nucleus and activates the transcription of genes involved in the phenylpropanoid pathway, leading to the production of UV-protective compounds.[16] Additionally, UVR8 can interact with other transcription factors like WRKY36 to regulate gene expression.[15]

Diagram: UV-B Signaling Pathway

UVB_Signaling UVB UV-B Radiation UVR8_dimer UVR8 (dimer) UVB->UVR8_dimer activates UVR8_monomer UVR8 (monomer) UVR8_dimer->UVR8_monomer monomerization COP1 COP1 UVR8_monomer->COP1 interacts with & inhibits HY5 HY5 (Transcription Factor) COP1->HY5 targets for degradation Proteasome 26S Proteasome HY5->Proteasome degraded Gene_Expression Phenylpropanoid Pathway Gene Expression HY5->Gene_Expression activates UV_Protection UV-Protective Compounds Gene_Expression->UV_Protection

UV-B signal transduction pathway in plants.

Experimental Protocols

Accurate quantification of this compound in plant matrices requires robust extraction and analytical methods.

Extraction of Free and Bound Phenolic Acids

This protocol allows for the sequential extraction of free and ester-bound phenolic acids.

Materials:

  • Plant material (fresh, frozen, or lyophilized and powdered)

  • 80% Methanol (B129727) (HPLC grade)

  • Diethyl ether (HPLC grade)

  • 2 M Sodium hydroxide (B78521) (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • pH meter

Procedure:

  • Homogenization: Homogenize 1-5 g of powdered plant material with 80% methanol (e.g., 1:10 w/v).

  • Extraction of Free Phenolic Acids:

    • Vortex or sonicate the mixture for 20-30 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet twice more.

    • Combine the supernatants and evaporate the methanol using a rotary evaporator.

    • Adjust the pH of the remaining aqueous solution to ~2 with 6 M HCl.

    • Perform liquid-liquid extraction with diethyl ether (3 x with equal volumes).

    • Pool the ether fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.

    • Reconstitute the residue in a known volume of mobile phase for analysis.[17]

  • Extraction of Esterified (Bound) Phenolic Acids:

    • Take the solid residue from step 2 and add 20 mL of 2 M NaOH.

    • Incubate for 4 hours at room temperature under a nitrogen atmosphere to perform alkaline hydrolysis.

    • Acidify the mixture to pH ~2 with 6 M HCl.

    • Perform liquid-liquid extraction with diethyl ether as described for free phenolic acids.

    • Dry the ether extract and reconstitute for analysis.[17]

Diagram: Experimental Workflow for Phenolic Acid Extraction

Extraction_Workflow Start Plant Material Homogenize Homogenize in 80% Methanol Start->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant1 Supernatant (contains free and some bound forms) Centrifuge1->Supernatant1 Residue1 Residue Centrifuge1->Residue1 Evaporate Evaporate Methanol Supernatant1->Evaporate Hydrolysis Alkaline Hydrolysis (2M NaOH) Residue1->Hydrolysis Acidify1 Acidify to pH 2 Evaporate->Acidify1 LLE1 Liquid-Liquid Extraction (Diethyl Ether) Acidify1->LLE1 Free_Acids Free Phenolic Acids (for analysis) LLE1->Free_Acids Acidify2 Acidify to pH 2 Hydrolysis->Acidify2 LLE2 Liquid-Liquid Extraction (Diethyl Ether) Acidify2->LLE2 Bound_Acids Bound Phenolic Acids (for analysis) LLE2->Bound_Acids

Workflow for the extraction of phenolic acids.
Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution is typically used for separating multiple phenolic acids.

  • Flow Rate: 0.8 - 1.0 mL/min.[4]

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: Approximately 270-280 nm for this compound. A DAD allows for spectral confirmation across a range of wavelengths.[1]

  • Injection Volume: 10-20 µL.[1]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Calibration: Inject each standard solution and record the peak area. Construct a calibration curve by plotting peak area against concentration. The linearity should be confirmed by a correlation coefficient (R²) > 0.99.[1]

  • Sample Analysis: Inject the reconstituted plant extracts.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Quantify the concentration using the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for analyzing low-abundance compounds in complex matrices.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to HPLC-UV, a C18 reversed-phase column is used.

  • Mobile phases are typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenolic acids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.

    • Example transition for coumaric acid isomers (m/z): Precursor ion [M-H]⁻ at 163, with product ions around 119.

Procedure:

  • Standard and Sample Preparation: As described for HPLC-UV.

  • Method Optimization: Optimize the MS parameters (e.g., collision energy, declustering potential) for the specific MRM transition of this compound to maximize sensitivity.

  • Analysis: Inject standards and samples.

  • Quantification: Generate a calibration curve from the standard injections based on the peak area of the MRM transition. Quantify this compound in the samples using this curve.[3]

Conclusion

This compound, while a minor component of the plant phenolics landscape compared to its isomers, holds significant importance as the direct precursor to coumarins. Its biosynthesis is intricately regulated by developmental programs and environmental stimuli such as pathogen attack and UV-B radiation, mediated by complex signaling pathways involving jasmonates and the UVR8 photoreceptor. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound in plant materials. Further research into the specific transcription factors that regulate the expression of Cinnamate 2-Hydroxylase and the elucidation of its distribution across a wider range of plant species will be crucial for harnessing its potential in the development of novel pharmaceuticals and biotechnological applications.

References

A Technical Guide to the Solubility of 2-Hydroxycinnamic Acid in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-hydroxycinnamic acid (also known as o-coumaric acid) in aqueous and organic solvents. Due to a notable scarcity of precise quantitative solubility data for this compound in publicly available literature, this document presents a detailed analysis of its qualitative solubility characteristics, alongside extensive quantitative data for its closely related isomers, p-coumaric acid and trans-cinnamic acid. This comparative approach offers valuable insights for researchers and professionals in drug development and other scientific fields.

Introduction to this compound

This compound is a phenolic compound with a chemical formula of C₉H₈O₃. It is a white to off-white crystalline solid.[1][2] The presence of both a carboxylic acid and a hydroxyl group on the phenyl ring significantly influences its solubility in various solvents.[3] It is known to be slightly soluble in water and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate.[2] Due to the potential for hydrogen bonding, it is expected to be soluble in alcohols.[3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, extensive data is available for its isomers, p-coumaric acid and trans-cinnamic acid. These values provide a strong benchmark for estimating the solubility behavior of this compound.

Table 1: Quantitative Solubility of p-Coumaric Acid in Various Solvents

SolventTemperature (K)Solubility (g / 100g of solvent)
Water298.20.0302
Methanol298.222.8953
Ethanol298.218.2201
1-Propanol298.210.8813
2-Propanol298.29.5636
2-Butanone298.29.1669
Ethyl Acetate298.22.4025
Acetonitrile298.21.2630
2-Propanol313.210.1507
Ethyl Acetate313.22.7463

Data sourced from a study on the extraction of phenolic acids.[4]

Table 2: Quantitative Solubility of trans-Cinnamic Acid in Various Solvents

SolventTemperature (K)Solubility (g / 100g of solvent)
Water298.20.0238
Ethanol298.211.4590
1-Propanol298.25.6819
2-Propanol298.25.8741
2-Butanone298.28.8635
Ethyl Acetate298.23.1912
Acetonitrile298.22.1183

Data sourced from a study on the extraction of phenolic acids.[4]

Experimental Protocols for Solubility Determination

The following experimental protocols are standard methods for determining the solubility of compounds like this compound.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a solid in a liquid.

  • Preparation of Saturated Solution: An excess amount of the solute (e.g., this compound) is added to a known volume of the solvent in a sealed container, such as a screw-capped vial or flask.

  • Equilibration: The container is placed in a constant-temperature bath or incubator and agitated (e.g., on an orbital shaker) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Sampling: A clear aliquot of the saturated solution is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to prevent any solid particles from being transferred.

  • Quantification: The concentration of the solute in the filtered saturated solution is then determined using a suitable analytical technique.

Analytical Methods for Quantification

a) Gravimetric Analysis:

  • A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container.

  • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).

  • The container with the dried solute is cooled in a desiccator and then weighed.

  • The mass of the dissolved solute is determined by the difference in weight, and the solubility is calculated as mass of solute per mass or volume of solvent.

b) UV/Vis Spectrophotometry:

This method is suitable for compounds that absorb ultraviolet or visible light.

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the compound in the solvent of interest is scanned across a range of UV-visible wavelengths to determine the λmax.

  • Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared in the same solvent. The absorbance of each standard is measured at the λmax. A calibration curve is generated by plotting absorbance versus concentration.

  • Sample Analysis: The filtered saturated solution is appropriately diluted with the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the λmax.

  • Concentration Calculation: The concentration of the solute in the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility Determination

G start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter quantify Quantify solute concentration filter->quantify gravimetric Gravimetric Analysis quantify->gravimetric Method 1 uv_vis UV/Vis Spectrophotometry quantify->uv_vis Method 2 end End gravimetric->end uv_vis->end

Caption: Workflow for determining the solubility of this compound.

Structural Relationship of Cinnamic Acid Isomers

G cluster_cinnamic Cinnamic Acid Core Structure core Cinnamic Acid ortho This compound (o-Coumaric Acid) core->ortho ortho-substitution meta 3-Hydroxycinnamic Acid (m-Coumaric Acid) core->meta meta-substitution para 4-Hydroxycinnamic Acid (p-Coumaric Acid) core->para para-substitution

Caption: Isomeric relationship of hydroxycinnamic acids.

References

Stability of 2-Hydroxycinnamic acid under different pH and temperature.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of pH and Temperature Effects on the Integrity of 2-Hydroxycinnamic Acid

Introduction

This compound, also known as o-coumaric acid, is a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. As with many bioactive molecules, its stability is a critical parameter that influences its efficacy, shelf-life, and formulation development. This technical guide provides a comprehensive overview of the stability of this compound under various pH and temperature conditions, offering valuable insights for researchers, scientists, and drug development professionals. The primary degradation pathways for this compound are lactonization to form coumarin (B35378) and cis-trans isomerization, both of which are significantly influenced by environmental factors.[1]

Core Stability Profile: pH and Temperature Effects

The stability of this compound is intrinsically linked to the pH of its environment. The molecule's structure, featuring a carboxylic acid and a hydroxyl group on the phenyl ring, makes it susceptible to intramolecular reactions, particularly lactonization.

pH Influence

The rate of degradation of this compound is highly pH-dependent. The primary degradation pathway, lactonization, is catalyzed by neutral to slightly alkaline conditions.[1] Under these conditions, the carboxylate anion can readily attack the acrylic acid double bond, leading to the formation of a six-membered ring and subsequent elimination of water to form coumarin.

Conversely, acidic conditions are known to enhance the stability of this compound by suppressing the ionization of the carboxylic acid group, thereby inhibiting the lactonization process. It is recommended to maintain an acidic pH for solutions of o-coumaric acid to ensure better stability.[1]

Temperature Influence

Elevated temperatures accelerate the degradation of hydroxycinnamic acids in general. While specific kinetic data for the thermal degradation of this compound is limited, studies on its isomer, p-coumaric acid, demonstrate a clear trend of increased degradation rates with rising temperatures. For instance, the degradation of p-coumaric acid follows first-order kinetics, with the reaction rate constant increasing significantly as the temperature is raised from 80°C to 120°C.[2] It is reasonable to expect a similar temperature-dependent degradation profile for this compound.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound and related hydroxycinnamic acid derivatives.

Table 1: Stability of this compound in Aqueous Solution

pHTemperatureHalf-life (t½)Degradation ProductReference
7.5Room Temperature164 minutesCoumarin[1][3]

Table 2: General Stability Observations for Hydroxycinnamic Acid Derivatives

ConditionMatrixObservationReference
Room TemperatureBlack Currant Juice20-40% degradation over one year.[4]
Light ExposureBlack Currant JuiceIsomerization of (E)-coumaric acid to (Z)-isomers.[4]

Degradation Pathways and Mechanisms

The primary degradation pathways for this compound are lactonization and cis-trans isomerization.

Lactonization to Coumarin

Under neutral to slightly alkaline conditions, the ionized carboxylate group of this compound undergoes an intramolecular cyclization to form a lactone, which then eliminates water to yield coumarin.

G 2-Hydroxycinnamic_Acid This compound Coumarin Coumarin 2-Hydroxycinnamic_Acid->Coumarin  Lactonization (Neutral to Alkaline pH)

Caption: Lactonization of this compound to Coumarin.

Cis-Trans Isomerization

Exposure to light, particularly UV radiation, can induce the isomerization of the naturally occurring and more stable trans-(E)-2-hydroxycinnamic acid to its cis-(Z)-isomer. This transformation can impact the biological activity and analytical quantification of the compound.

G trans_2_HCA trans-2-Hydroxycinnamic Acid (E-isomer) cis_2_HCA cis-2-Hydroxycinnamic Acid (Z-isomer) trans_2_HCA->cis_2_HCA  UV Light cis_2_HCA->trans_2_HCA  UV Light

Caption: Cis-Trans Isomerization of this compound.

Experimental Protocols

Stability Study of this compound in Solution

Objective: To determine the degradation kinetics of this compound at a specific pH and temperature.

Materials:

  • This compound standard

  • Coumarin standard

  • HPLC-grade methanol (B129727) or other suitable organic solvent

  • Buffer solutions of desired pH (e.g., phosphate (B84403) buffer for neutral pH, citrate (B86180) buffer for acidic pH, borate (B1201080) buffer for alkaline pH)

  • HPLC system with a UV/Vis or DAD detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration.

  • Sample Preparation: Dilute the stock solution with the desired buffer to a final concentration suitable for HPLC analysis.

  • Incubation: Incubate the sample solutions at the desired temperature in a controlled environment (e.g., water bath or incubator). Protect samples from light if investigating thermal degradation alone.

  • Time Points: Withdraw aliquots of the sample solution at predetermined time intervals.

  • Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a small amount of acid to lower the pH or by immediately freezing the sample.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of this compound and its primary degradation product, coumarin.

  • Data Analysis: Plot the concentration of this compound versus time. Determine the order of the reaction and calculate the degradation rate constant (k) and the half-life (t½).

HPLC Method for Quantification of this compound and Coumarin

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a mixture of water:methanol:glacial acetic acid (65:34:1 v/v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where both compounds have reasonable absorbance, for instance, around 270-280 nm. A Diode Array Detector (DAD) is recommended to verify peak purity.[5]

  • Column Temperature: 30-40°C[5]

  • Injection Volume: 10-20 µL[5]

Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Stock_Solution Prepare Stock Solution (this compound in Organic Solvent) Working_Solution Prepare Working Solution (Dilute in Buffer of Desired pH) Stock_Solution->Working_Solution Incubation Incubate at Desired Temperature Working_Solution->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Injection Inject Sample into HPLC System Sampling->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Quantification Quantify 2-HCA and Coumarin Detection->Quantification Plot_Data Plot Concentration vs. Time Quantification->Plot_Data Calculate_Kinetics Determine Rate Constant (k) and Half-life (t½) Plot_Data->Calculate_Kinetics

Caption: Experimental Workflow for Stability Testing of this compound.

Conclusion

The stability of this compound is a multifaceted issue governed primarily by pH and temperature. The propensity for lactonization to coumarin under neutral to alkaline conditions is the most significant degradation pathway, while acidic conditions confer greater stability. Elevated temperatures predictably accelerate degradation. For researchers and formulation scientists, a thorough understanding of these stability characteristics is paramount for the successful development of products containing this compound. This guide provides a foundational understanding and practical protocols to assess and manage the stability of this promising bioactive compound. Further research is warranted to establish a more comprehensive quantitative dataset of degradation kinetics across a wider range of pH and temperature values.

References

A Technical Guide to the Spectroscopic Analysis of 2-Hydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Hydroxycinnamic acid, also known as o-coumaric acid, is a hydroxycinnamic acid and a natural phenolic compound found in a variety of plants.[1] As a key plant metabolite, it and its isomers play roles in plant biochemistry and are studied for their antioxidant and other biological activities. Accurate structural elucidation and characterization are paramount for research and development. This guide provides a comprehensive overview of the key spectroscopic data—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—for trans-2-hydroxycinnamic acid, complete with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for the structural identification and characterization of trans-2-hydroxycinnamic acid.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, highlighting the conjugated system composed of the benzene (B151609) ring, the acrylic acid side chain, and the carbonyl group. The absorption maxima are sensitive to the solvent and pH.

ParameterWavelength (λmax)Solvent
Absorption Maximum 1~275 nmEthanol
Absorption Maximum 2~325 nmEthanol
UVA II CoverageCritical λc ≈ 349 nmEthanol

Data compiled from studies of o-coumaric acid and related hydroxycinnamic acid derivatives, which often exhibit multiple overlapping absorption bands.[2][3]

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorptions for the hydroxyl, carbonyl, alkene, and aromatic moieties.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
3300 - 2500Strong, BroadO-H StretchCarboxylic Acid (H-bonded)
~3050MediumC-H StretchAromatic & Vinylic
~1685Strong, SharpC=O StretchCarboxylic Acid (conjugated)
~1630StrongC=C StretchAlkene (vinylic)
1600 - 1450Medium, SharpC=C StretchAromatic Ring
~1250StrongC-O StretchPhenol / Carboxylic Acid
900 - 675StrongC-H BendAromatic (out-of-plane)

Characteristic absorption regions are based on data for trans-o-coumaric acid and related cinnamic acid structures.[1][4][5]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented below is for trans-2-hydroxycinnamic acid, recorded in a DMSO-d₆ solution.[1]

Numbered Structure for NMR Assignments:

Numbered structure of this compound for NMR assignments

(Note: A generic image placeholder is used. For actual use, a diagram with numbered atoms corresponding to the tables would be inserted here.)

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Atom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H77.89d16.0
H67.55dd7.8, 1.6
H47.16ddd8.2, 7.4, 1.7
H36.91dd8.2, 1.2
H56.85td7.5, 1.2
H86.54d16.0
OH (Phenolic)10.15s (broad)-
OH (Carboxylic)12.30s (broad)-

Source: Experimental data for trans o-coumaric acid.[1]

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Atom PositionChemical Shift (δ, ppm)
C9 (C=O)168.4
C2156.2
C7139.0
C4131.5
C6128.6
C1121.3
C8120.0
C5119.5
C3116.3

Source: Experimental data for trans o-coumaric acid.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

UV-Vis Spectroscopy Protocol

This protocol is for determining the UV absorbance spectrum of a solid organic compound in solution.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a UV-grade solvent (e.g., absolute ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute this stock solution to a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 A.U.).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette (1 cm path length) with the pure solvent (ethanol) and place it in the reference beam path. Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path to record a baseline correction from approximately 400 nm down to 200 nm.

  • Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the prepared sample solution, and then fill it with the sample solution. Place the cuvette back into the sample beam path.

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 400 nm to 200 nm). The instrument software will plot absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λmax).[2][6]

FT-IR Spectroscopy Protocol (ATR Method)

This protocol is for obtaining an infrared spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and rapid method.

  • Sample Preparation: Ensure the this compound sample is dry and in powdered form. No further preparation is typically needed.

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty ATR stage. This allows the instrument to subtract signals from the atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid powder (typically 1-2 mg) onto the center of the ATR crystal.

  • Data Acquisition: Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal. Initiate the sample scan. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is displayed. Label the significant peaks corresponding to the key functional groups. After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample for ¹H and ¹³C NMR.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Cap the tube and gently agitate or vortex it until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a 1D proton (¹H) spectrum. Set appropriate parameters for the number of scans and relaxation delay.

    • Acquire a 1D carbon-13 (¹³C) spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H) or an internal standard. Integrate the ¹H signals and identify the multiplicities and coupling constants.[1][7]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an organic compound, such as this compound, by integrating data from multiple spectroscopic techniques.

G Spectroscopic Workflow for Structural Elucidation cluster_input Start cluster_analysis Spectroscopic Analysis cluster_info Derived Information cluster_conclusion Conclusion Sample Sample (this compound) UV UV-Vis Spectroscopy Sample->UV Analysis IR IR Spectroscopy Sample->IR Analysis NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis UV_info Conjugated System Info (π-π* transitions) UV->UV_info IR_info Functional Groups (OH, C=O, C=C) IR->IR_info NMR_info Carbon-Hydrogen Framework (Connectivity, Environment) NMR->NMR_info Integration Data Integration & Fragment Assembly UV_info->Integration IR_info->Integration NMR_info->Integration Structure Final Structure Confirmation Integration->Structure

Spectroscopic workflow for structural elucidation.

References

Unveiling the Photophysical Profile of 2-Hydroxycinnamic Acid: A Technical Guide to Quantum Yield and Fluorescence Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the fluorescence characteristics and quantum yield of 2-Hydroxycinnamic acid (o-Coumaric acid). While direct quantitative fluorescence data for the ortho isomer remains elusive in readily available literature, this document provides a comprehensive overview of the photophysical properties of the closely related isomer, para-Hydroxycinnamic acid (p-Coumaric acid), to serve as a valuable comparative reference for researchers, scientists, and drug development professionals. The guide details established experimental protocols for determining these key fluorescence parameters, ensuring a solid foundation for further investigation into the ortho isomer.

Introduction to Hydroxycinnamic Acids and Their Fluorescence

Hydroxycinnamic acids (HCAs) are a class of phenolic compounds widely distributed in the plant kingdom, playing crucial roles in plant physiology and possessing various biological activities. Their inherent fluorescence properties make them valuable probes in studying biological systems and potential candidates for photosensitizers in various applications. The position of the hydroxyl group on the phenyl ring significantly influences their electronic structure and, consequently, their photophysical behavior. This guide focuses on this compound, an isomer of significant interest, and leverages data from its well-studied counterpart, p-Coumaric acid, to infer and guide future research.

Quantitative Fluorescence Data of p-Hydroxycinnamic Acid

To provide a quantitative framework, the following tables summarize the fluorescence quantum yield and spectral characteristics of trans-p-Coumaric acid in various solvents and at different pH values. This data highlights the sensitivity of its fluorescence to the chemical environment.

Table 1: Fluorescence Quantum Yield (ΦF) of trans-p-Coumaric Acid in Different Solvents [1]

SolventRefractive Index (η)Fluorescence Quantum Yield (ΦF) x 10-4
Acetonitrile1.3440.48
Dioxane1.4220.8
Tetrahydrofuran1.4071.1
Ethanol1.3611.2
Methanol1.3291.3
Glycerol1.4751.5

Table 2: Fluorescence Quantum Yield (ΦF) of trans-p-Coumaric Acid in Aqueous Solution at Different pH Values [1]

Ionic FormpH RangeFluorescence Quantum Yield (ΦF) x 10-4
Neutral (p-CAH2)< 4≈ 1.4
Single Anionic (p-CAH-)6 - 8≈ 1.4
Double Anionic (p-CA2-)> 10≈ 13

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The relative method, comparing the fluorescence of a sample to a well-characterized standard, is a widely used technique for determining fluorescence quantum yield.[2][3][4][5][6][7]

Materials and Instrumentation
  • Solvent: Spectroscopic grade, free of fluorescent impurities.[3]

  • Fluorescence Standard: A compound with a known and well-documented quantum yield that absorbs and emits in a similar spectral region to the sample.[5] Common standards include quinine (B1679958) sulfate, rhodamine 6G, and fluorescein.[2]

  • This compound: High purity sample.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector.

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescence standard and this compound in the chosen solvent.

    • Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is kept below 0.1 to avoid inner filter effects.[2][5]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance of each dilution of the standard and the sample at the selected excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample.

    • It is critical to use the same experimental settings (e.g., excitation wavelength, slit widths, detector voltage) for all measurements.[5]

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each dilution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of the resulting linear plots is proportional to the fluorescence quantum yield.

Calculation

The fluorescence quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)[7]

Where:

  • ΦST is the quantum yield of the standard.

  • GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the relative fluorescence quantum yield.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (Abs < 0.1) uv_vis Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->uv_vis fluorescence Measure Fluorescence Emission (Spectrofluorometer) prep_standard->fluorescence prep_sample Prepare Sample Solutions (this compound) (Abs < 0.1) prep_sample->uv_vis prep_sample->fluorescence plot Plot Integrated Intensity vs. Absorbance uv_vis->plot integrate Integrate Fluorescence Spectra fluorescence->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Quantum Yield (ΦF)

Caption: Workflow for the determination of relative fluorescence quantum yield.

Conclusion and Future Directions

While this guide provides a robust framework for understanding and determining the fluorescence quantum yield of this compound, it also highlights a significant knowledge gap in the existing literature regarding its specific photophysical data. The provided data for p-Coumaric acid serves as a crucial starting point for comparative studies. Future research should focus on the experimental determination of the fluorescence quantum yield, lifetime, and excitation/emission spectra of this compound in a variety of solvents and pH conditions. Such data will be invaluable for its potential applications in drug development, materials science, and as a fluorescent probe in biological research.

References

Microbial Degradation of 2-Hydroxycinnamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamic acid, also known as o-coumaric acid, is a phenolic compound widely distributed in the plant kingdom. As a secondary metabolite, it plays a role in plant defense mechanisms and is a structural component of lignin. In the environment, this compound is released from decaying plant biomass, making it a potential carbon source for various microorganisms. The microbial degradation of this compound is a key process in the carbon cycle and a subject of interest for biotechnological applications, including bioremediation and the production of valuable chemicals. This technical guide provides a comprehensive overview of the known microbial degradation pathways of this compound, with a focus on the enzymatic reactions, genetic basis, and experimental methodologies used to study these processes.

Core Degradation Pathways

Microorganisms have evolved several strategies to catabolize this compound. The primary pathways involve either the reduction of the propenoic acid side chain or a CoA-dependent β-oxidative cleavage.

Pathway I: Side-Chain Reduction to Melilotic Acid

A common initial step in the bacterial degradation of this compound is the reduction of the double bond in its side chain to form 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid. This pathway has been notably characterized in soil bacteria of the genus Arthrobacter.

The key enzyme in this conversion is a highly specific NADH:o-coumarate oxidoreductase, which catalyzes the irreversible reduction of this compound.[1] The reaction is stoichiometric, with one mole of NADH being oxidized for every mole of this compound reduced to melilotic acid.[1] Subsequent degradation of melilotic acid is expected to proceed through hydroxylation of the aromatic ring, followed by ring cleavage, a common strategy for the catabolism of aromatic compounds in Arthrobacter and other soil bacteria.

G cluster_arthrobacter Pathway in Arthrobacter sp. 2-Hydroxycinnamic_acid This compound Melilotic_acid Melilotic acid 2-Hydroxycinnamic_acid->Melilotic_acid NADH:o-coumarate oxidoreductase Ring_cleavage_products Ring Cleavage Products Melilotic_acid->Ring_cleavage_products Further metabolism

Side-chain reduction pathway of this compound in Arthrobacter sp.
Pathway II: CoA-Dependent, Beta-Oxidative Deacetylation

Another significant degradation route, observed in both bacteria like Agrobacterium fabrum and fungi such as Aspergillus niger, is a CoA-dependent pathway analogous to the β-oxidation of fatty acids.[1][2] This pathway is versatile and can also degrade other hydroxycinnamic acids like p-coumaric and ferulic acids.[1][2]

The key steps in this pathway are:

  • Activation to a CoA-thioester: this compound is first activated by a hydroxycinnamate-CoA ligase (also known as hydroxycinnamate-CoA synthase), forming 2-hydroxycinnamoyl-CoA. This step requires ATP and Coenzyme A.

  • Hydration: An enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of the propenoic side chain, yielding 3-hydroxy-3-(2-hydroxyphenyl)propanoyl-CoA.

  • Oxidation: The hydroxyl group on the side chain is then oxidized to a keto group by a dehydrogenase, forming 3-keto-3-(2-hydroxyphenyl)propanoyl-CoA.

  • Thiolytic Cleavage: Finally, a β-keto-thiolase cleaves the molecule, releasing acetyl-CoA and salicylaldehyde. Salicylaldehyde can be further oxidized to salicylic (B10762653) acid, which is then typically hydroxylated to catechol. Catechol is a central intermediate that undergoes ring cleavage, leading to intermediates of central metabolism.

The genes encoding the enzymes for this pathway are often found clustered in the genomes of the degrading microorganisms.[1][2]

G cluster_beta_oxidation CoA-Dependent Beta-Oxidative Pathway 2_HCA This compound 2_HCA_CoA 2-Hydroxycinnamoyl-CoA 2_HCA->2_HCA_CoA Hydroxycinnamate-CoA ligase Hydrated_intermediate 3-Hydroxy-3-(2-hydroxyphenyl) propanoyl-CoA 2_HCA_CoA->Hydrated_intermediate Enoyl-CoA hydratase Keto_intermediate 3-Keto-3-(2-hydroxyphenyl) propanoyl-CoA Hydrated_intermediate->Keto_intermediate Dehydrogenase Salicylaldehyde Salicylaldehyde Keto_intermediate->Salicylaldehyde β-Keto-thiolase Acetyl_CoA Acetyl-CoA Keto_intermediate->Acetyl_CoA Salicylic_acid Salicylic acid Salicylaldehyde->Salicylic_acid Oxidation Catechol Catechol Salicylic_acid->Catechol Hydroxylation Central_metabolism Central Metabolism Catechol->Central_metabolism Ring Cleavage G cluster_workflow Experimental Workflow for Degradation Assay Inoculation Inoculate microorganism in a suitable growth medium Phase_I Phase I: Grow with primary carbon source + inducer (2-HCA) Inoculation->Phase_I Harvesting Harvest and wash cells Phase_I->Harvesting Phase_II Phase II: Resuspend in minimal medium with 2-HCA as sole carbon source Harvesting->Phase_II Sampling Collect supernatant samples over time Phase_II->Sampling Analysis Analyze samples by HPLC or GC-MS Sampling->Analysis

References

Biosynthesis of 2-Hydroxycinnamaldehyde from trans-Cinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamaldehyde (B114546) is a naturally occurring aromatic aldehyde found in various plant species, notably as a constituent of Cinnamomum cassia.[1] As a derivative of the phenylpropanoid pathway, it serves as a crucial precursor to a variety of secondary metabolites, particularly coumarins, which exhibit diverse pharmacological activities.[2] A thorough understanding of its biosynthetic route from trans-cinnamic acid is essential for researchers aiming to leverage metabolic engineering for enhanced production of these valuable compounds or to discover novel bioactive molecules. This technical guide provides a comprehensive overview of the enzymatic reactions, regulatory networks, and established experimental methodologies for studying this specific biosynthetic pathway.

The Biosynthetic Pathway of 2-Hydroxycinnamaldehyde

The formation of 2-hydroxycinnamaldehyde is an extension of the general phenylpropanoid pathway, which begins with the deamination of L-phenylalanine to produce trans-cinnamic acid. The biosynthesis of 2-hydroxycinnamaldehyde from trans-cinnamic acid is a multi-step process involving a key ortho-hydroxylation reaction, followed by activation and reduction steps. This pathway diverges from the more common route that involves para-hydroxylation of cinnamic acid.[2]

The key enzymatic steps are:

  • ortho-Hydroxylation of trans-Cinnamic Acid: The pathway is initiated by the hydroxylation of trans-cinnamic acid at the C2 (ortho) position of the phenyl ring to yield 2-coumaric acid (o-coumaric acid). This reaction is catalyzed by Cinnamate 2-Hydroxylase (C2H) , a cytochrome P450-dependent monooxygenase.[2] This is the rate-limiting and defining step of this biosynthetic branch.

  • Activation of 2-Coumaric Acid: The 2-coumaric acid is then activated to its corresponding CoA-thioester, 2-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) . While named for its activity with 4-coumaric acid, many 4CL isoforms exhibit broad substrate specificity and can act on 2-coumaric acid.[1]

  • Reduction of 2-Coumaroyl-CoA: The final step is the reduction of 2-coumaroyl-CoA to 2-hydroxycinnamaldehyde. This is believed to be a two-step process catalyzed by:

    • Cinnamoyl-CoA Reductase (CCR) , which reduces 2-coumaroyl-CoA to an intermediate.

    • A Cinnamyl Alcohol Dehydrogenase (CAD)-like enzyme , which then catalyzes the final reduction to 2-hydroxycinnamaldehyde.

Signaling Pathways and Regulation

The biosynthesis of 2-hydroxycinnamaldehyde is tightly regulated and can be induced by various internal and external stimuli. Key signaling molecules and environmental factors include:

  • Jasmonates: Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of plant defense responses and have been shown to induce the expression of genes in the phenylpropanoid pathway, leading to the accumulation of secondary metabolites like 2-hydroxycinnamaldehyde.[2]

  • UV-B Light: Exposure to UV-B radiation is another environmental stressor that can upregulate the phenylpropanoid pathway as a protective mechanism, potentially increasing the production of 2-hydroxycinnamaldehyde.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of 2-hydroxycinnamaldehyde. It is important to note that specific kinetic data for the enzymes with the exact substrates in this pathway (e.g., C2H with trans-cinnamic acid, 4CL with 2-coumaric acid, and CCR with 2-coumaroyl-CoA) are not extensively reported in the literature. The data presented here are based on studies of homologous enzymes and related substrates to provide a comparative reference.

Table 1: Enzyme Kinetic Parameters (Representative Data)

Enzyme Substrate Km (µM) Vmax (units/mg) kcat (s⁻¹) Source Organism (Example) Reference
Cinnamate 2-Hydroxylase (C2H) trans-Cinnamic Acid Data not available Data not available Data not available Melilotus alba [3]
4-Coumarate:CoA Ligase (4CL) p-Coumaric Acid 10 - 200 Varies Varies Arabidopsis thaliana [4]
Caffeic Acid 5 - 150 Varies Varies Arabidopsis thaliana [4]
Ferulic Acid 10 - 250 Varies Varies Arabidopsis thaliana [4]
Cinnamoyl-CoA Reductase (CCR) Feruloyl-CoA 5 - 50 Varies Varies Arabidopsis thaliana [5]
Sinapoyl-CoA 10 - 100 Varies Varies Arabidopsis thaliana [5]

| | p-Coumaroyl-CoA | 20 - 300 | Varies | Varies | Arabidopsis thaliana |[5] |

Table 2: Optimal Reaction Conditions for Related Enzymes

Enzyme Optimal pH Optimal Temperature (°C) Reference
Cinnamate 4-Hydroxylase (related P450) 7.0 - 8.0 25 - 35 [6]
4-Coumarate:CoA Ligase (4CL) 7.5 - 8.5 30 - 40 [7]

| Cinnamoyl-CoA Reductase (CCR) | 6.5 - 7.5 | 30 - 40 |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 2-hydroxycinnamaldehyde biosynthesis.

Heterologous Expression of Cinnamate 2-Hydroxylase (C2H) in Saccharomyces cerevisiae

This protocol describes the functional expression of a plant cytochrome P450 enzyme, such as C2H, in yeast.

Materials:

  • Yeast expression vector (e.g., pYeDP60)

  • Saccharomyces cerevisiae strain (e.g., W303)

  • Competent E. coli for plasmid amplification

  • Plant cDNA library

  • Gene-specific primers for C2H

  • Restriction enzymes and T4 DNA ligase

  • Yeast transformation kit

  • Yeast growth media (YPD, selective media)

  • Galactose for induction

Procedure:

  • Gene Isolation and Cloning:

    • Amplify the full-length coding sequence of the putative C2H gene from a plant cDNA library using PCR with gene-specific primers containing appropriate restriction sites.

    • Digest the PCR product and the yeast expression vector with the corresponding restriction enzymes.

    • Ligate the C2H gene into the expression vector.

    • Transform the ligation product into competent E. coli for plasmid amplification and sequence verification.[9]

  • Yeast Transformation:

    • Transform the confirmed expression plasmid into the desired S. cerevisiae strain using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).

    • Select for transformants on appropriate selective media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective media overnight.

    • Inoculate a larger volume of expression medium with the starter culture and grow to mid-log phase.

    • Induce protein expression by adding galactose to the medium.

    • Continue to grow the culture for 24-48 hours at an optimal temperature (e.g., 28-30°C).

  • Microsome Preparation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with a suitable buffer.

    • Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and store at -80°C.

Enzyme Assay for Cinnamate 2-Hydroxylase (C2H)

This protocol outlines a general method for determining the activity of the expressed C2H enzyme.

Materials:

  • Microsomal preparation containing the recombinant C2H

  • NADPH

  • trans-Cinnamic acid (substrate)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Quenching solution (e.g., HCl or an organic solvent)

  • HPLC system for product analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, NADPH, and the microsomal preparation.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the substrate, trans-cinnamic acid.

    • Incubate the reaction for a specific time period (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution.

  • Product Extraction and Analysis:

    • Extract the product, 2-coumaric acid, with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

    • Quantify the amount of 2-coumaric acid produced using a calibrated HPLC method.

HPLC Method for Quantification of 2-Hydroxycinnamaldehyde

This protocol provides a robust method for the separation and quantification of 2-hydroxycinnamaldehyde in reaction mixtures or plant extracts.[10]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).

    • A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 290 nm.[11]

  • Injection Volume: 10-20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of 2-hydroxycinnamaldehyde reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: For plant extracts, a suitable extraction with a solvent like methanol or ethanol (B145695) should be performed, followed by filtration through a 0.45 µm syringe filter before injection. For enzyme assays, the reaction mixture should be appropriately quenched and filtered.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 2-hydroxycinnamaldehyde standard against its concentration.

  • Determine the concentration of 2-hydroxycinnamaldehyde in the sample by interpolating its peak area from the calibration curve.

Mandatory Visualizations

Biosynthesis_of_2_Hydroxycinnamaldehyde cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_2_hydroxy 2-Hydroxycinnamaldehyde Biosynthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic_Acid trans-Cinnamic_Acid L-Phenylalanine->trans-Cinnamic_Acid PAL 2-Coumaric_Acid 2-Coumaric_Acid trans-Cinnamic_Acid->2-Coumaric_Acid C2H (ortho-hydroxylation) 2-Coumaroyl-CoA 2-Coumaroyl-CoA 2-Coumaric_Acid->2-Coumaroyl-CoA 4CL (Activation) 2-Hydroxycinnamaldehyde 2-Hydroxycinnamaldehyde 2-Coumaroyl-CoA->2-Hydroxycinnamaldehyde CCR, CAD-like (Reduction)

Caption: Biosynthetic pathway from L-Phenylalanine to 2-Hydroxycinnamaldehyde.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis Isolate_C2H_gene Isolate_C2H_gene Clone_into_vector Clone_into_vector Isolate_C2H_gene->Clone_into_vector Transform_yeast Transform_yeast Clone_into_vector->Transform_yeast Induce_expression Induce_expression Transform_yeast->Induce_expression Prepare_microsomes Prepare_microsomes Induce_expression->Prepare_microsomes Set_up_reaction Set_up_reaction Prepare_microsomes->Set_up_reaction Incubate Incubate Set_up_reaction->Incubate Quench_reaction Quench_reaction Incubate->Quench_reaction Extract_product Extract_product Quench_reaction->Extract_product HPLC_analysis HPLC_analysis Extract_product->HPLC_analysis Quantify_product Quantify_product HPLC_analysis->Quantify_product

Caption: Experimental workflow for C2H functional characterization.

Regulatory_Influences Jasmonates Jasmonates Biosynthesis_Pathway Biosynthesis_Pathway Jasmonates->Biosynthesis_Pathway Induces UV-B_Light UV-B_Light UV-B_Light->Biosynthesis_Pathway Induces 2-Hydroxycinnamaldehyde 2-Hydroxycinnamaldehyde Biosynthesis_Pathway->2-Hydroxycinnamaldehyde Produces

Caption: Key regulatory inputs for 2-hydroxycinnamaldehyde biosynthesis.

References

Methodological & Application

2-Hydroxycinnamic Acid Derivatives as Versatile MALDI Matrices for Peptide Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 2-hydroxycinnamic acid and its derivatives as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for comprehensive peptide analysis.

Introduction to this compound Matrices

This compound and its analogues are a cornerstone of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and proteins. These organic compounds efficiently absorb laser energy and facilitate the soft ionization of co-crystallized analyte molecules, minimizing fragmentation and enabling the accurate mass determination of peptides. The most prominent member of this family is α-cyano-4-hydroxycinnamic acid (CHCA), a "gold standard" matrix for peptide analysis due to its high ionization efficiency and ability to form homogenous crystals.[1][2][3] This document will explore the application of CHCA and other noteworthy derivatives for both general peptide analysis and specialized applications such as the study of phosphopeptides and neuropeptides, which are critical in various signaling pathways.

Quantitative Performance Overview

The choice of matrix significantly impacts the sensitivity and quality of MALDI-MS data. Below is a summary of the quantitative performance of various hydroxycinnamic acid-based matrices, often compared to another common matrix, 2,5-dihydroxybenzoic acid (DHB).

Table 1: Performance Comparison of MALDI Matrices for Peptide Analysis

MatrixAnalyte ConcentrationPerformance MetricObservation
α-Cyano-4-hydroxycinnamic acid (CHCA) LowNumber of Peptides DetectedHigher than DHB
HighNumber of Peptides DetectedLower than DHB
2,5-Dihydroxybenzoic acid (DHB) LowNumber of Peptides DetectedLower than CHCA
HighNumber of Peptides DetectedHigher than CHCA
4-Chloro-α-cyanocinnamic acid (Cl-CCA) Low (femtogram)Sequence Coverage & SensitivitySuperior to CHCA, especially for acidic to neutral peptides and phosphopeptides.[4]
CHCA + 3-Hydroxypicolinic acid (3-HPA) (Binary Matrix) Not specifiedPhosphopeptide Signal EnhancementSignificantly enhanced ion signals for phosphopeptides in both positive and negative ion modes compared to pure CHCA or DHB.[5]
2',4',6'-Trihydroxyacetophenone (B23981) (THAP) + Diammonium Citrate (B86180) Not specifiedPhosphopeptide AbundanceOver 10-fold enhancement for phosphorylated peptides compared to CHCA.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible MALDI-MS experiments. The following sections provide step-by-step protocols for sample preparation using this compound derivatives.

General Peptide Analysis using α-Cyano-4-hydroxycinnamic acid (CHCA)

This protocol outlines the standard dried-droplet method for preparing peptide samples with CHCA.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Peptide sample

  • MALDI target plate

  • Micropipettes and tips

Protocol:

  • Matrix Solution Preparation (Saturated):

    • Prepare a solvent mixture of 50% acetonitrile in water with 0.1% TFA.

    • Add CHCA powder to the solvent in a microcentrifuge tube until saturation is reached (excess solid is visible).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge the tube to pellet the undissolved solid.

    • Carefully collect the supernatant (the saturated matrix solution) for use.

  • Sample Solution Preparation:

    • Dissolve the peptide sample in a suitable solvent (e.g., 0.1% TFA in water or a low percentage of ACN) to a concentration of approximately 1-10 µM.

  • Sample-Matrix Co-crystallization:

    • Mix the peptide sample solution and the CHCA matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).

    • Pipette the mixture up and down gently to ensure homogeneity.

  • Spotting on the MALDI Plate:

    • Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a single spot on the MALDI target plate.

  • Crystallization:

    • Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and the matrix.

  • MALDI-MS Analysis:

    • Once the spot is dry, the target plate is ready to be loaded into the mass spectrometer for analysis.

Enhanced Phosphopeptide Analysis

The analysis of phosphopeptides can be challenging due to signal suppression. The following protocol modifications and alternative matrices can improve detection.

Option 1: CHCA with Additives

  • Matrix Solution: Prepare the saturated CHCA solution as described in 3.1, but include 10 mM ammonium (B1175870) monobasic phosphate (B84403) or ammonium dibasic citrate in the solvent mixture.[7] This helps to reduce the formation of matrix adducts and enhance peptide signals.

Option 2: 2',4',6'-Trihydroxyacetophenone (THAP) with Diammonium Citrate

  • Matrix Solution: Prepare a solution of 2',4',6'-trihydroxyacetophenone (THAP) in a suitable solvent and add diammonium citrate. This combination has been shown to significantly enhance the abundance of phosphorylated peptides.[6]

Option 3: Binary Matrix of 3-Hydroxypicolinic acid (3-HPA) and CHCA

  • Matrix Solution: Prepare individual solutions of 3-HPA and CHCA. Mix them in a 1:1 volume ratio just before mixing with the sample.[5] This binary matrix can significantly enhance phosphopeptide ion signals.

Analysis of Neuropeptides from Signaling Pathways

Neuropeptides, key players in neuronal signaling, can be effectively analyzed using CHCA, particularly in MALDI imaging mass spectrometry to map their spatial distribution in tissues.

Protocol for Tissue Imaging:

  • Tissue Preparation:

    • Cryo-section the tissue of interest (e.g., brain tissue) and mount the thin sections onto a conductive MALDI target plate.

  • Matrix Application:

    • Apply a uniform layer of CHCA matrix over the tissue section. This can be done using an automated sprayer or by sublimation to achieve a fine and homogenous crystal layer, which is crucial for high-resolution imaging.[8]

  • MALDI-MS Imaging:

    • Acquire mass spectra across the entire tissue section in a raster pattern.

    • The resulting data can be used to generate ion images that show the spatial distribution of specific neuropeptides.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for MALDI-MS Peptide Analysis

cluster_prep Sample Preparation cluster_spot Target Spotting cluster_analysis MS Analysis prep_matrix Prepare Matrix Solution mix Mix Sample and Matrix (1:1) prep_matrix->mix prep_sample Prepare Peptide Sample Solution prep_sample->mix spot Spot Mixture onto MALDI Target Plate mix->spot dry Air Dry to Co-crystallize spot->dry load Load Plate into Mass Spectrometer dry->load acquire Acquire Mass Spectra load->acquire analyze Data Analysis acquire->analyze

Caption: General experimental workflow for peptide analysis using a this compound-based matrix.

Conceptual Diagram of the MALDI Process

cluster_plate MALDI Target Plate cluster_gas Gas Phase crystal Analyte (Peptide) embedded in Matrix Crystals ions Desorbed and Ionized [Analyte+H]+ crystal->ions Desorption & Ionization tof Time-of-Flight Mass Analyzer ions->tof Acceleration & Detection laser Laser Pulse (e.g., 337 nm) laser->crystal Energy Absorption

References

Application Note: Preparation of α-Cyano-4-hydroxycinnamic Acid (CHCA) MALDI Matrix Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of molecules, including peptides, proteins, and small molecules.[1] The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of the analyte.[2] α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix, particularly for the analysis of peptides and proteins with molecular weights below 10 kDa.[3][4][5] This application note provides a detailed protocol for the preparation of CHCA MALDI matrix solutions.

Quantitative Data Summary

The following table summarizes common concentrations and solvent compositions for CHCA MALDI matrix solutions, compiled from various established protocols.

ParameterValueRecommended ApplicationSource(s)
Concentration Saturated SolutionGeneral peptide analysis[3][6]
10 mg/mLSmall molecules, peptides[4]
5 mg/mLGeneral peptide analysis[6]
4 mg/mLAlternative for peptides[3]
Solvent Composition 50% Acetonitrile (B52724), 50% Water, 0.1% TFAStandard for peptides[3][6]
70% Acetonitrile, 30% Water, 0.1% TFAImproved solubility[6]
Acetonitrile:Ethanol:0.1% aqueous TFA (3:1:6 v/v/v)Peptides
Isopropanol:Acetonitrile:Acetone:0.1% TFA (2:7:7:2 v/v/v)Improved signal homogeneity for nanoLC-MALDI[7]
Analyte Suitability Peptides < 10 kDaProteomics, peptide mapping[3][4]
Small moleculesMetabolomics, drug discovery[4]

Experimental Protocol: Preparation of CHCA MALDI Matrix Solution

This protocol details the steps for preparing a saturated CHCA matrix solution, a commonly used and effective formulation for peptide analysis.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA), high purity

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare the Solvent Mixture:

    • In a clean container, prepare the required volume of the solvent mixture. For a standard solution, mix equal volumes of acetonitrile and ultrapure water (50:50 v/v).[3][6]

    • Add trifluoroacetic acid (TFA) to the solvent mixture to a final concentration of 0.1%.[3][6] For example, add 10 µL of TFA to 10 mL of the ACN/water mixture. TFA helps in peptide ionization.

  • Prepare a Saturated CHCA Solution:

    • Add an excess of CHCA powder to a microcentrifuge tube. A small amount, such as 5-10 mg, is typically sufficient for preparing a fresh solution.[6]

    • Add the prepared solvent mixture (e.g., 1 mL) to the microcentrifuge tube containing the CHCA powder.[6]

    • Vortex the tube vigorously for 1-2 minutes to ensure maximum dissolution of the CHCA.[6][8]

  • Clarify the Matrix Solution:

    • Centrifuge the microcentrifuge tube for 1-2 minutes at a moderate speed (e.g., 10,000 x g) to pellet the undissolved CHCA.[6][8]

    • Carefully aspirate the supernatant, which is the saturated CHCA matrix solution, and transfer it to a new, clean microcentrifuge tube.[6][8]

  • Storage and Use:

    • It is highly recommended to prepare the CHCA matrix solution fresh daily for optimal performance.[4]

    • If short-term storage is necessary, the solution can be stored in a refrigerator at 2-8°C for a few days in a dark vial.[9] Dissolved CHCA is stable at room temperature for up to one week.[10]

    • For MALDI analysis, the matrix solution is typically mixed with the sample solution in a 1:1 volume ratio before spotting onto the MALDI target plate.[8]

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the CHCA MALDI matrix solution and subsequent sample spotting.

MALDI_Matrix_Preparation_Workflow cluster_prep Matrix Solution Preparation cluster_spotting Sample Spotting start Start prep_solvent Prepare Solvent (e.g., 50% ACN, 0.1% TFA) start->prep_solvent add_chca Add excess CHCA powder to microcentrifuge tube prep_solvent->add_chca vortex Vortex vigorously (1-2 minutes) add_chca->vortex centrifuge Centrifuge to pellet undissolved solid vortex->centrifuge aspirate Aspirate supernatant (Saturated CHCA solution) centrifuge->aspirate ready_matrix Ready for Use (Freshly Prepared) aspirate->ready_matrix mix_sample Mix Sample and Matrix (1:1 ratio) ready_matrix->mix_sample spot_plate Spot mixture onto MALDI target plate mix_sample->spot_plate air_dry Air dry to allow co-crystallization spot_plate->air_dry analyze Analyze via MALDI-MS air_dry->analyze

Caption: Workflow for CHCA MALDI matrix preparation and sample spotting.

References

Application Notes and Protocols for the Analysis of Low Molecular Weight Compounds Using 2-Hydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of molecules. While traditionally applied to large biomolecules, its use for the analysis of low molecular weight (LMW) compounds (<1000 Da) is of significant interest, particularly in drug discovery and metabolomics. A critical component of successful MALDI analysis is the choice of an appropriate matrix. 2-Hydroxycinnamic acid, and more specifically its isomer α-cyano-4-hydroxycinnamic acid (CHCA), is a widely used matrix for the analysis of peptides and has shown utility for LMW compounds.

This document provides detailed application notes and protocols for the use of this compound (CHCA) as a matrix for the MALDI-MS analysis of low molecular weight compounds. It includes experimental procedures, data presentation in comparative tables, and visualizations of the workflow.

Principle of MALDI-MS for Low Molecular Weight Compounds

In MALDI-MS, the analyte is co-crystallized with a matrix compound. The matrix absorbs the energy from a laser, leading to the desorption and ionization of both the matrix and the analyte molecules. The ionized analytes are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

A significant challenge in the analysis of LMW compounds is the potential for interference from matrix-related ions, which can obscure analyte signals in the low mass range.[1][2][3] Strategies to mitigate this include the use of alternative matrices, binary matrix systems, and optimization of sample preparation and instrument parameters.

Experimental Protocols

Protocol 1: Preparation of α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Solution

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA), high purity

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Standard CHCA Solution (10 mg/mL):

    • Prepare a solvent mixture of 50% acetonitrile in water with 0.1% TFA (v/v/v). For example, to make 1 mL, combine 500 µL of ACN, 499 µL of ultrapure water, and 1 µL of TFA.

    • Weigh 10 mg of CHCA and place it in a microcentrifuge tube.

    • Add 1 mL of the solvent mixture to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the CHCA. The solution should be saturated.[4]

    • Centrifuge the tube to pellet any undissolved solid.

    • Carefully collect the supernatant for use as the matrix solution.[4]

  • Saturated CHCA Solution:

    • Prepare a solvent mixture, typically 50% acetonitrile and 0.1% TFA in water.

    • Add an excess of CHCA powder to the solvent in a microcentrifuge tube.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge the tube to pellet the undissolved solid.

    • The supernatant is the saturated matrix solution. This method ensures maximum matrix concentration.

Protocol 2: Sample Preparation using the Dried-Droplet Method

The dried-droplet method is a common and straightforward technique for preparing samples for MALDI-MS analysis.

Materials:

  • Analyte solution (dissolved in a suitable solvent, e.g., methanol, acetonitrile, or water)

  • Prepared CHCA matrix solution (from Protocol 1)

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Sample-Matrix Mixture:

    • In a clean microcentrifuge tube, mix the analyte solution and the CHCA matrix solution. A common starting ratio is 1:1 (v/v), for example, 1 µL of analyte solution mixed with 1 µL of matrix solution.[5] The ratio can be optimized depending on the analyte concentration.

    • Gently pipette the mixture up and down several times to ensure it is homogeneous.

  • Spotting:

    • Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a single spot on the MALDI target plate.[4][5]

  • Crystallization:

    • Allow the droplet to air-dry completely at room temperature. This process facilitates the co-crystallization of the analyte and the matrix. Do not use heat to accelerate drying, as it can lead to poor crystal formation.[4]

  • Analysis:

    • Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.

G cluster_prep Preparation cluster_mix Mixing cluster_spot Spotting & Crystallization cluster_analysis Analysis prep_matrix Prepare CHCA Matrix Solution mix Mix Analyte and Matrix Solutions (1:1 v/v) prep_matrix->mix prep_sample Prepare Analyte Solution prep_sample->mix spot Spot 0.5-1.0 µL of Mixture onto MALDI Plate mix->spot dry Air-dry at Room Temperature spot->dry load Load Plate into MALDI-TOF MS dry->load acquire Acquire Mass Spectrum load->acquire

Dried-Droplet Sample Preparation Workflow

Instrumental Parameters for MALDI-TOF MS

The following are typical starting parameters for the analysis of low molecular weight compounds using a MALDI-TOF mass spectrometer. These may require optimization for specific instruments and analytes.

ParameterTypical Setting
Ionization ModePositive or Negative Reflectron
Laser Wavelength337 nm (Nitrogen laser) or 355 nm (Nd:YAG)
Mass Range (m/z)100 - 1000
Ion Source 1 Voltage19 - 25 kV
Ion Source 2 Voltage17 - 23.7 kV
Lens Voltage~7 kV
Pulsed Ion Extraction150 - 200 ns
Laser PowerOptimized for best signal-to-noise ratio
Number of Laser Shots200 - 500 per spectrum

Note: Instrument settings can vary significantly between different manufacturers and models. The values provided are intended as a general guideline.

Quantitative Data and Matrix Comparison

The choice of matrix can significantly impact the quality of the mass spectrum, particularly the signal-to-noise (S/N) ratio of the analyte peaks. While CHCA is a versatile matrix, several alternatives and modifications have been developed to improve the analysis of LMW compounds by reducing matrix interference.

Table 1: Comparison of Signal-to-Noise (S/N) Ratios for Pharmaceutical Compounds using CHCA and Alternative Matrices.
Analyte (m/z)MatrixReported S/N Ratio Improvement over CHCAReference(s)
47 PharmaceuticalsCl-CCABetter for 60% of compounds tested[1][3]
47 PharmaceuticalsNpCCABetter S/N ratio than CHCA[1][3]
47 PharmaceuticalsAnCCABetter S/N ratio than CHCA[1][3]
14 Cardiovascular DrugsCHCA/DAN (Binary)Reduced interfering matrix signals[6]

Cl-CCA: 4-chloro-α-cyanocinnamic acid; NpCCA: (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid; AnCCA: (2E)-3-(anthracen-9-yl)-2-cyanoprop-2-enoic acid; DAN: 1,5-diaminonaphthalene.

Table 2: Performance of CHCA and 4-Chloro-α-cyanocinnamic acid (Cl-CCA) for Peptide Analysis.
ParameterCHCACl-CCAReference(s)
BSA Tryptic Digest (1 fmol) [7]
Detected Peptides734[7]
Sequence Coverage12%48%[7]
BSA Tryptic Digest (10 fmol) [7]
Sequence Coverage40%75%[7]
ITITPNR/ITITPNK/ITITPNV Peptides [7]
Signal Intensity Ratio100 : 8.4 : 0.22100 : 56 : 34[7]

These tables clearly demonstrate that while CHCA is a competent matrix, derivatives such as Cl-CCA can offer significant improvements in sensitivity and sequence coverage for peptide analysis, and binary matrices can be advantageous for reducing background noise in the analysis of small molecule drugs.

Logical Relationships in MALDI-MS Matrix Selection

The selection of an appropriate matrix is a critical step that influences several aspects of the MALDI-MS experiment for low molecular weight compounds.

G cluster_matrix Matrix Selection cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes matrix Choice of Matrix (e.g., CHCA, Cl-CCA, Binary) sn Signal-to-Noise Ratio matrix->sn interference Matrix Interference matrix->interference analyte Analyte Properties (MW, Polarity, Basicity) analyte->matrix instrument Instrument (Laser Wavelength) instrument->matrix sensitivity Sensitivity / LOD sn->sensitivity reproducibility Reproducibility sn->reproducibility interference->sensitivity interference->reproducibility

Factors Influencing Matrix Selection and Outcomes

Troubleshooting and Considerations

  • Matrix Interference: If significant matrix-related peaks are observed in the low m/z region, consider using a binary matrix (e.g., CHCA and 1,5-diaminonaphthalene) or an alternative matrix with a higher molecular weight.[6]

  • Poor Signal Intensity: Optimize the analyte-to-matrix ratio. A 1:1 ratio is a good starting point, but can be varied. Ensure high-purity matrix and solvents are used, as contaminants can suppress the analyte signal.

  • Inconsistent Results: Inhomogeneous co-crystallization can lead to poor reproducibility. Ensure thorough mixing of the analyte and matrix solutions. The dried-droplet method can sometimes result in a "sweet spot" of good signal on the sample spot. Automated spotting methods can improve reproducibility.

  • Analyte Suppression: In complex mixtures, some compounds may ionize more readily than others, suppressing the signal of the analyte of interest. Sample purification or chromatographic separation prior to MALDI-MS may be necessary in such cases.

Conclusion

This compound (CHCA) is a valuable and widely used matrix for the MALDI-MS analysis of low molecular weight compounds. By following standardized protocols for matrix preparation and sample deposition, researchers can obtain high-quality mass spectra. However, for challenging analyses, particularly those requiring high sensitivity or analysis of complex mixtures, alternative matrices such as 4-chloro-α-cyanocinnamic acid or binary matrix systems may offer superior performance by reducing matrix interference and enhancing analyte signals. The choice of matrix should be carefully considered and optimized based on the specific analyte and analytical goals.

References

Application Notes and Protocols: 2-Hydroxycinnamic Acid in Enzyme Inhibition Assays for Pyruvate Carboxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates and providing precursors for gluconeogenesis and lipogenesis.[2][3] Aberrant PC activity has been linked to various diseases, including cancer and type 2 diabetes, making it an attractive target for therapeutic intervention. A class of compounds, α-hydroxycinnamic acids, has emerged as potent inhibitors of pyruvate carboxylase.[4][5] These compounds are thought to act as intermediate analogs, targeting the carboxyltransferase (CT) domain of the enzyme.[4][5] This document provides detailed protocols for assessing the inhibitory activity of 2-hydroxycinnamic acid and its derivatives against pyruvate carboxylase, along with relevant quantitative data and pathway diagrams.

Data Presentation: Inhibition of Pyruvate Carboxylase

The inhibitory potency of various α-hydroxycinnamic acid derivatives against Staphylococcus aureus pyruvate carboxylase (SaPC) has been evaluated using different assay methodologies. The following tables summarize the key quantitative data for these compounds.

CompoundDerivative of α-hydroxycinnamic acidIC50 (µM) - FVB AssayIC50 (µM) - MDH Coupled Assay
8u 3,3′-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid]Not specified3.0 ± 1.0
8v 2-hydroxy-3-(quinoline-2-yl)propenoic acid4.3 ± 1.5Not specified
8e Phenylpyruvic acid (exists as an enol)240Not specified
8k Derivative with a para-CF3 group130Not specified

Data sourced from e-Publications@Marquette.[4]

Kinetic Parameters of Compound 8v

Compound 8v (2-hydroxy-3-(quinoline-2-yl)propenoic acid) has been further characterized to determine its mechanism of inhibition against SaPC.

ParameterSubstrateValue (µM)Type of Inhibition
Ki Pyruvate0.74Competitive
Ki ATP5.2Mixed-type

Data sourced from e-Publications@Marquette and PubMed.[4][5]

Signaling Pathways and Experimental Workflow

Pyruvate Carboxylase in Metabolism

Pyruvate carboxylase plays a central role in cellular metabolism by converting pyruvate to oxaloacetate, a key intermediate in the TCA cycle and the starting point for gluconeogenesis.

Pyruvate_Carboxylase_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate ATP, HCO3- TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Inhibitor This compound Derivatives Inhibitor->PC

Caption: Role of Pyruvate Carboxylase in Metabolism and its Inhibition.

Experimental Workflow: Enzyme Inhibition Assay

The general workflow for determining the inhibitory effect of compounds like this compound on pyruvate carboxylase involves preparing the enzyme and inhibitor, initiating the reaction, and then detecting the product formation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Prep_Enzyme Prepare Pyruvate Carboxylase Solution Incubate Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Incubate Prep_Inhibitor Prepare this compound Derivative Solutions Prep_Inhibitor->Incubate Prep_Reagents Prepare Assay Buffer and Substrates Initiate Initiate Reaction with Substrates (Pyruvate, ATP, HCO3-) Prep_Reagents->Initiate Incubate->Initiate Reaction Enzymatic Reaction Initiate->Reaction Detect Detect Oxaloacetate (FVB or MDH coupled assay) Reaction->Detect Analyze Data Analysis (IC50 Determination) Detect->Analyze

Caption: General Workflow for Pyruvate Carboxylase Inhibition Assay.

Experimental Protocols

Two primary methods are commonly employed to assay pyruvate carboxylase activity and inhibition: a colorimetric method using Fast Violet B (FVB) and a continuous spectrophotometric method coupled to malate (B86768) dehydrogenase (MDH).

Protocol 1: Fast Violet B (FVB) Colorimetric Assay

This fixed-time assay is based on the reaction of the product, oxaloacetate, with the diazonium salt Fast Violet B, which forms a colored adduct with an absorbance maximum at 530 nm.[6][7]

Materials:

  • Purified Pyruvate Carboxylase (PC) enzyme

  • This compound derivatives (or other inhibitors) dissolved in DMSO

  • Assay Buffer: 100 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2

  • Substrate Solution: 4 mM Pyruvate, 2 mM ATP, 50 mM NaHCO3 in Assay Buffer

  • Stopping Reagent: 25 mM EDTA

  • Detection Reagent: 46 mM Fast Violet B (FVB) salt in DMSO (protect from light)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions and keep them on ice.

  • Enzyme and Inhibitor Addition:

    • To each well of a 96-well plate, add 5 µL of the inhibitor solution at various concentrations. For the control (no inhibition), add 5 µL of DMSO.

    • Add 20 µL of the pyruvate carboxylase enzyme solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the Substrate Solution to each well.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding 10 µL of the Stopping Reagent (EDTA) to each well.

  • Color Development:

    • Add 10 µL of the FVB Detection Reagent to each well.

    • Incubate the plate in the dark at room temperature for 2 hours to allow for color development.

  • Measurement: Measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Malate Dehydrogenase (MDH) Coupled Spectrophotometric Assay

This is a continuous assay that measures the rate of NADH oxidation, which is coupled to the formation of oxaloacetate by PC. The oxaloacetate produced is reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

  • Purified Pyruvate Carboxylase (PC) enzyme

  • This compound derivatives (or other inhibitors) dissolved in DMSO

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Reaction Mixture (prepare fresh):

    • 10 mM Pyruvate

    • 5 mM ATP

    • 20 mM NaHCO3

    • 10 mM MgCl2

    • 0.2 mM NADH

    • 10 units/mL Malate Dehydrogenase (MDH)

    • (Optional) Acetyl-CoA (activator, if required for the specific PC isoform)

  • UV-transparent cuvettes or 96-well UV-transparent plate

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: Prepare the Reaction Mixture without the enzyme and inhibitor.

  • Assay Setup:

    • In a cuvette or well, add the Reaction Mixture.

    • Add the desired concentration of the this compound derivative (inhibitor). For the control, add an equivalent volume of DMSO.

  • Equilibration: Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Baseline Reading: Record the baseline absorbance at 340 nm.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the pyruvate carboxylase enzyme solution.

  • Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔA340/min) from the linear portion of the curve.

    • Determine the percent inhibition for each inhibitor concentration compared to the control.

    • Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the inhibitory effects of this compound and its derivatives on pyruvate carboxylase. The detailed methodologies for both the FVB and MDH coupled assays, along with the summarized quantitative data and pathway diagrams, provide a solid foundation for further research and drug development efforts targeting this crucial metabolic enzyme.

References

Application of 2-Hydroxycinnamic Acid in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for evaluating the antioxidant capacity of 2-Hydroxycinnamic acid (also known as o-coumaric acid). It is intended for researchers, scientists, and drug development professionals engaged in the assessment of phenolic compounds. Included are summaries of quantitative antioxidant data, detailed methodologies for common in vitro assays (DPPH, ABTS, FRAP, ORAC), and visual diagrams illustrating the antioxidant mechanism and experimental workflows.

Application Note

Introduction

This compound (2-HCA) is a phenolic compound belonging to the hydroxycinnamic acid family, which is widely distributed in the plant kingdom.[1] Like other members of this family, such as caffeic and ferulic acids, 2-HCA possesses antioxidant properties that are of significant interest in the pharmaceutical, nutraceutical, and food science industries.[2][3] These properties are primarily attributed to its chemical structure, which enables it to act as a potent free radical scavenger.[1] The evaluation of its antioxidant capacity is crucial for understanding its potential therapeutic benefits in mitigating oxidative stress-related diseases.[2]

Mechanism of Antioxidant Action

The principal mechanism by which this compound exerts its antioxidant effect is through radical scavenging via hydrogen atom transfer (HAT).[2][4] The phenolic hydroxyl (-OH) group on the aromatic ring can donate a hydrogen atom to an unstable free radical (R•), thereby neutralizing it. This process transforms the 2-HCA molecule into a relatively stable phenoxyl radical, which, due to resonance delocalization, is less reactive and less likely to propagate the oxidative chain reaction.[2]

Mechanism FreeRadical Unstable Free Radical (R•) HCA This compound (Ar-OH) FreeRadical->HCA accepts H• Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized is neutralized HCARadical Stable Phenoxyl Radical (Ar-O•) HCA->HCARadical donates H•

Caption: Radical scavenging mechanism of this compound.

Structure-Activity Relationship (SAR)

The antioxidant activity of hydroxycinnamic acids is profoundly influenced by their molecular structure.[2] Key determinants include the number and position of hydroxyl groups on the phenyl ring.[5]

  • Number of Hydroxyl Groups: Generally, a greater number of hydroxyl groups correlates with higher antioxidant activity. For instance, caffeic acid (with two -OH groups) typically shows stronger activity than coumaric acid isomers (with one -OH group).[6]

  • Position of Hydroxyl Groups: The ortho and para positions for the hydroxyl group (as seen in 2-HCA and 4-HCA, respectively) are generally more effective for radical stabilization than the meta position.[7] The presence of an ortho-dihydroxy (catechol) structure significantly enhances antioxidant capacity due to the formation of stable intramolecular hydrogen bonds in the resulting phenoxyl radical.[8]

  • Other Substituents: Electron-donating groups, such as methoxy (B1213986) (-OCH₃), can increase antioxidant activity by further stabilizing the phenoxyl radical.[9]

SAR cluster_sar Structure-Activity Relationship Highlights A This compound (o-coumaric acid) B Key Structural Features F1 Single -OH Group B->F1 F2 Ortho Position of -OH B->F2 F3 Carboxylic Acid Group B->F3 C Antioxidant Activity F1->C Moderate Activity F2->C Enhances Stability F3->C Influences Solubility

Caption: Key structural features of 2-HCA influencing antioxidant capacity.

Quantitative Data Summary

The antioxidant capacity of this compound (o-coumaric acid) has been evaluated using several standard assays. The table below summarizes comparative quantitative data. A lower EC₅₀ or IC₅₀ value indicates higher radical scavenging activity.

AssayThis compound (o-coumaric acid)p-Coumaric Acid (for comparison)Reference Standard (Trolox)
DPPH EC₅₀ (µmol/assay) > 200> 200~36.44 µg/mL
ABTS TEAC (Trolox Equivalents) 2.382.381.00 (by definition)
FRAP (µM Fe²⁺) Lower than p-CA24–113Not directly comparable
ORAC (µM TE) Lower than p-CA20–33Not directly comparable
[EC₅₀: Efficient Concentration to scavenge 50% of radicals. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP: Ferric Reducing Antioxidant Power. ORAC: Oxygen Radical Absorbance Capacity.][7][9][10]

Experimental Protocols

The following are detailed protocols for common antioxidant capacity assays applicable to this compound.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH solution to a yellow-colored non-radical form is monitored spectrophotometrically.[7]

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol (B129727) start->prep_dpph prep_sample Prepare 2-HCA Stock (e.g., 1 mg/mL in Methanol) start->prep_sample mix Mix 2-HCA dilution with DPPH solution (e.g., 1:1 v/v) prep_dpph->mix dilute Create Serial Dilutions of 2-HCA prep_sample->dilute dilute->mix incubate Incubate 30 min in the dark at RT mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration and determine IC₅₀ calculate->plot end End plot->end

Caption: General workflow for the DPPH antioxidant assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark at 4°C.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of dilutions from the 2-HCA stock solution to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

    • A standard antioxidant, such as Trolox or Ascorbic Acid, should be prepared in the same manner.

  • Assay Procedure:

    • Pipette 1.0 mL of each 2-HCA dilution into separate test tubes.

    • Add 1.0 mL of the 0.1 mM DPPH solution to each tube.

    • Prepare a control sample containing 1.0 mL of methanol and 1.0 mL of the DPPH solution.

    • Prepare a blank for each sample concentration containing 1.0 mL of the 2-HCA dilution and 1.0 mL of methanol.

    • Vortex all tubes thoroughly.

  • Incubation and Measurement:

    • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the control and A_sample is the absorbance of the test sample).

    • Plot the % Inhibition against the concentration of 2-HCA.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the graph.[11]

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.[7]

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[7]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

    • Prepare stock solutions and serial dilutions of 2-HCA and a standard (Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add a small volume of the 2-HCA sample or standard (e.g., 10 µL).

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[12]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition versus the concentration of Trolox. The TEAC value of the sample is then calculated by comparing its scavenging activity to that of Trolox.[13]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.[9]

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a standard curve using known concentrations of ferrous sulfate (B86663) (FeSO₄·7H₂O).

  • Assay Procedure:

    • Add 30 µL of the 2-HCA sample, standard, or blank (distilled water) to a cuvette or 96-well plate.

    • Add 900 µL of the FRAP reagent and start a timer.

  • Incubation and Measurement:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance of the blue-colored complex at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value by comparing the change in absorbance of the sample to the standard curve prepared with Fe²⁺. Results are expressed as µmol of Fe²⁺ equivalents per liter or gram of sample.

References

Application Notes: 2-Hydroxycinnamic Acid as a Versatile Precursor for Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarins represent a significant class of heterocyclic compounds characterized by a benzopyrone framework. They are widely distributed in nature and can be synthesized to exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3] This diverse bioactivity makes coumarin (B35378) derivatives highly valuable scaffolds in drug discovery and development.[1][3] A key precursor for the synthesis of the coumarin core is 2-hydroxycinnamic acid (also known as o-coumaric acid). This application note provides an overview of the synthetic routes from this compound to coumarin, detailed experimental protocols, and insights into the applications of the resulting coumarin compounds in biomedical research.

Synthetic Pathways from this compound to Coumarin

The conversion of this compound to coumarin involves an intramolecular cyclization, specifically a lactonization reaction, which forms the characteristic pyrone ring. The predominant isomer of this compound is the trans (E) isomer, which is sterically hindered for direct cyclization. Therefore, the synthesis of coumarin from this precursor often requires an initial isomerization to the cis (Z) isomer, which readily undergoes lactonization.[4] Several methods have been developed to facilitate this transformation, including acid-catalyzed cyclization, photochemical isomerization, and organocatalyzed approaches.

Applications in Drug Discovery and Development

Coumarin derivatives are of significant interest to researchers in drug development due to their wide range of pharmacological activities.[2][5] Their ability to interact with various enzymes and receptors makes them promising candidates for novel therapeutics.[5]

Key Therapeutic Areas:

  • Anticancer Agents: Coumarins have been investigated for their potential in treating various cancers, including prostate cancer and leukemia. They may also help mitigate side effects associated with radiotherapy.[6]

  • Anticoagulants: Warfarin, a well-known anticoagulant, is a coumarin derivative. These compounds often act by inhibiting vitamin K-dependent coagulation factors.[6]

  • Anti-inflammatory and Antioxidant Agents: Many coumarins exhibit anti-inflammatory and antioxidant properties, which are beneficial in managing diseases associated with chronic inflammation and oxidative stress.[7][8]

  • Neuroprotective Agents: Certain coumarin derivatives have shown potential in the treatment of neurodegenerative diseases.[5]

  • Antimicrobial and Antiviral Agents: The coumarin scaffold is a promising starting point for the development of new antibacterial, antifungal, and antiviral drugs.[7]

Modulation of Signaling Pathways

Coumarins can exert their biological effects by modulating various cellular signaling pathways.[9][10] Understanding these mechanisms is crucial for the rational design of new therapeutic agents.

  • Keap1/Nrf2/ARE Pathway: Some coumarins can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. This activation can help protect cells from oxidative damage.[8]

  • Inflammatory Signaling Pathways: Coumarins have been shown to inhibit key inflammatory pathways, such as those involving NF-κB, MAPKs, and JAK/STAT, as well as pro-inflammatory enzymes like COX-2.[10]

Experimental Protocols

The following section provides detailed protocols for the synthesis of coumarin from this compound using different methodologies.

Protocol 1: Acid-Catalyzed Cyclization of this compound

This method employs a strong acid to promote the isomerization of trans-2-hydroxycinnamic acid to the cis-isomer, which then undergoes spontaneous lactonization.

Materials:

  • trans-2-Hydroxycinnamic acid

  • Concentrated hydrobromic acid (HBr) or a mixture of mercuric chloride (HgCl₂) and hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure using Hydrobromic Acid:

  • Dissolve trans-2-hydroxycinnamic acid in a cold, saturated solution of hydrobromic acid in a round-bottom flask.

  • Allow the solution to stand at room temperature for 24 hours with continuous stirring.

  • After 24 hours, dilute the reaction mixture with distilled water to precipitate the coumarin.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.

Procedure using Mercuric Chloride and Hydrochloric Acid:

  • Prepare an aqueous solution of trans-2-hydroxycinnamic acid in a round-bottom flask.

  • Add a catalytic amount of mercuric chloride and a small amount of concentrated hydrochloric acid to the solution.

  • Heat the mixture to boiling and reflux for 2 hours.

  • Allow the solution to cool to room temperature, which will cause the coumarin to precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization.

Protocol 2: Photochemical Cyclization of this compound

This method utilizes ultraviolet (UV) light to induce the isomerization of the trans-isomer to the cis-isomer, leading to the formation of coumarin.[11]

Materials:

  • trans-2-Hydroxycinnamic acid

  • Solvent (e.g., benzene (B151609) or methanol)

  • UV photoreactor

  • Quartz reaction vessel

  • Rotary evaporator

Procedure:

  • Dissolve trans-2-hydroxycinnamic acid in a suitable solvent (benzene or methanol) in a quartz reaction vessel.

  • Place the vessel in a UV photoreactor and irradiate the solution with UV light for several days.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude coumarin by column chromatography or recrystallization.

Protocol 3: Organocatalyzed Cyclization of 2-Hydroxycinnamate Esters

This protocol describes a milder approach using a nucleophilic organocatalyst for the cyclization of (E)-alkyl ortho-hydroxycinnamates, which are esters of this compound.[12][13]

Materials:

  • (E)-methyl ortho-hydroxycinnamate

  • Tri-n-butylphosphane (n-Bu₃P)

  • Methanol (B129727) (MeOH)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating and stirring apparatus

Procedure:

  • Dissolve (E)-methyl ortho-hydroxycinnamate in methanol in a round-bottom flask under an inert atmosphere.

  • Add tri-n-butylphosphane (20 mol%) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for the required reaction time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude coumarin by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Comparison of Synthetic Methods for Coumarin from this compound and its Derivatives

MethodPrecursorCatalyst/ReagentSolventTemperatureReaction TimeYield (%)Reference
Acid-CatalyzedThis compoundSaturated HBr-Room Temp.24 hoursQuantitative[14]
Acid-CatalyzedThis compoundHgCl₂, HClWaterBoiling2 hours~100%[14]
PhotochemicalThis compoundUV lightBenzene or MethanolRoom Temp.Several days75%[14]
Organocatalyzed(E)-methyl o-hydroxycinnamatetri-n-butylphosphaneMethanol60-70 °C24 hours85%[12][13]

Purification and Characterization

Purification:

The crude coumarin product can be purified by several methods:

  • Recrystallization: A common method using a suitable solvent like aqueous ethanol.[15]

  • Column Chromatography: Silica gel chromatography is effective for separating coumarin from byproducts.[15]

  • Steam Distillation: Can be used for volatile coumarins.[16]

Characterization:

The structure and purity of the synthesized coumarin can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[17]

  • Melting Point: Comparison with the literature value.

  • Spectroscopy:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): To elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Visualizations

G cluster_reaction Synthesis of Coumarin from this compound 2_hydroxycinnamic_acid This compound (trans-isomer) cis_isomer This compound (cis-isomer) 2_hydroxycinnamic_acid->cis_isomer Isomerization (Acid, Light, or Catalyst) coumarin Coumarin cis_isomer->coumarin Lactonization (-H2O)

Caption: Reaction pathway for coumarin synthesis.

G cluster_workflow General Experimental Workflow start Start: Dissolve This compound reaction Reaction: Add Catalyst/Reagent Apply Heat/Light start->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring workup Work-up: Quench Reaction, Extract Product monitoring->workup purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization: NMR, MS, IR, MP purification->characterization end End: Pure Coumarin characterization->end

Caption: General experimental workflow diagram.

G cluster_pathway Coumarin Modulation of the Keap1-Nrf2 Pathway Coumarin Coumarin Keap1 Keap1 Coumarin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Coumarin's role in the Nrf2 pathway.

References

Application Notes and Protocols: Synthesis and Bioactivity of 2-Hydroxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules derived from 2-hydroxycinnamic acid. This document outlines synthetic procedures for creating ester and amide derivatives and summarizes their notable anticancer and anti-inflammatory activities. Furthermore, it visualizes the key signaling pathways modulated by these compounds, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound, a naturally occurring phenolic compound, serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. Its derivatives have demonstrated significant potential in therapeutic applications, exhibiting anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. This document details the synthesis of potent ester and amide derivatives and provides quantitative data on their biological activities, alongside visualizations of their molecular mechanisms of action.

Synthesis of Bioactive this compound Derivatives

The synthesis of bioactive derivatives from this compound can be primarily achieved through two key reactions: Fischer Esterification for ester derivatives and amidation for amide derivatives. A common precursor step for some derivatives involves the Knoevenagel-Doebner condensation to create the cinnamic acid backbone.

Experimental Protocol 1: Knoevenagel-Doebner Condensation for Substituted Cinnamic Acids

This protocol describes the synthesis of substituted cinnamic acids from the corresponding aromatic aldehydes and malonic acid.[1]

Materials:

  • Substituted benzaldehyde (B42025) (e.g., 2-hydroxybenzaldehyde, 1 equivalent)

  • Malonic acid (1 equivalent)

  • Pyridine (solvent)

  • Piperidine (B6355638) (catalyst, 2 drops)

  • Round-bottom flask

  • Oil bath

  • Dilute hydrochloric acid

  • Filtration apparatus

Procedure:

  • In a 25 ml round-bottom flask, dissolve the substituted benzaldehyde (e.g., 3.72 mmol) and malonic acid (3.68 mmol) in 6.0 ml of pyridine.

  • Add a catalytic amount of piperidine (2 drops) to the mixture.

  • Place the flask in a preheated oil bath at 110°C.

  • Allow the reaction to proceed for 1.5 hours.[1]

  • After cooling, pour the reaction mixture into distilled water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol (B145695)/water to obtain the pure substituted cinnamic acid.[2]

Experimental Protocol 2: Fischer Esterification for this compound Esters

This protocol details the synthesis of this compound esters from this compound and an alcohol using an acid catalyst.[3][4][5]

Materials:

  • This compound (1 equivalent)

  • Alcohol (e.g., ethanol, large excess)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Sodium chloride solution (saturated)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of this compound (e.g., 0.044 mol) in anhydrous ethanol (200 ml), cautiously add concentrated sulfuric acid (3 ml).

  • Reflux the mixture for 2 hours.[3]

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 ml) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 75 ml) and a saturated solution of sodium chloride (2 x 50 ml).[3]

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Experimental Protocol 3: Amidation of this compound

This protocol describes the synthesis of 2-hydroxycinnamoyl amides from this compound and an amine using a coupling agent.[6][7][8]

Materials:

  • This compound (1 equivalent)

  • Amine (e.g., L-amino acid ethyl ester hydrochloride, 1 equivalent)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • Triethylamine (B128534) (for neutralization of hydrochloride salts)

  • Dimethylformamide (DMF) (solvent)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound, the amine hydrochloride, and HOBt in DMF.

  • If using an amine hydrochloride, add triethylamine to neutralize and stir for 10-15 minutes.

  • Cool the mixture in an ice bath and add EDC.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Bioactivity Data

The synthesized derivatives of this compound have been evaluated for their anticancer and anti-inflammatory activities. The following tables summarize the key quantitative data.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
CompoundCell LineIC50 (µM)Reference
Substituted Cinnamamide 16cA549 (Lung)< 10[9]
Substituted Cinnamamide 16dA549 (Lung)< 10[9]
Substituted Cinnamamide 17aA549 (Lung)< 10[9]
Substituted Cinnamamide 17dA549 (Lung)< 10[9]
Cinnamic Acid Sulfonamide 56aMCF-7 (Breast)0.17 µg/mL[10]
Cinnamic Acid Derivative 5A-549 (Lung)10.36[11]
Coumarin-Cinnamic Acid Hybrid 4HL60 (Leukemia)8.09[12]
Coumarin-Cinnamic Acid Hybrid 4MCF-7 (Breast)3.26[12]
Coumarin-Cinnamic Acid Hybrid 4A549 (Lung)9.34[12]
Thienopyrimidine Derivative 59eA549 (Lung)0.04[10]
Thienopyrimidine Derivative 59eHeLa (Cervical)0.004[10]
Thienopyrimidine Derivative 59gHeLa (Cervical)0.033[10]
Table 2: Anti-inflammatory Activity of this compound Derivatives
Compound/DerivativeAssayActivityReference
Diferuloylputrescine (DFP)NO Production InhibitionMost potent of tested HADs[13]
p-Dicoumaroyl-putrescine (DCP)NO Production InhibitionPotent inhibition[13]
N-hydroxycinnamoyl amidesNO Production InhibitionIC50 values of 8.4, 11.9, and 21.4 µM[14]
Cycloartenyl ferulate (CAF)NO Production InhibitionSignificant reduction[15]
3,4,5-Trihydroxycinnamic acidNO Production InhibitionSuppressed up to 70% at 100 µM[14]
Amides of p-coumaric and ferulic acidNO Production InhibitionBetter inhibition than parent acids[14]
Chlorogenic acidNF-κB, p50, IKKα/β ExpressionSuppressed at 0.5–100 µmol/L[14]

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are crucial in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Certain coumarin-cinnamic acid hybrid derivatives have been shown to exert their cytotoxic effects by inhibiting this pathway.[16]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Inhibitor 2-Hydroxycinnamic Acid Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its inhibition is a primary mechanism by which many anti-inflammatory compounds exert their effects. This compound derivatives, such as caffeic acid, have been shown to block the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[14]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates Inhibitor 2-Hydroxycinnamic Acid Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive this compound derivatives.

Synthetic_Workflow Start This compound or Precursor Synthesis Synthesis (Esterification/Amidation) Start->Synthesis Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (Anticancer, Anti-inflammatory) Characterization->Bioassay Data Data Analysis Bioassay->Data

Caption: General workflow for synthesis and bioactivity screening.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of new therapeutic agents. The synthetic protocols provided herein offer a foundation for the creation of diverse chemical libraries for further biological screening. The quantitative data and pathway visualizations serve as a valuable reference for understanding the structure-activity relationships and mechanisms of action of these potent bioactive molecules. Further research into the optimization of these derivatives holds significant potential for the discovery of novel drugs with improved efficacy and safety profiles.

References

Application Notes and Protocols: 2-Hydroxycinnamic Acid as a Scaffold for Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-hydroxycinnamic acid and its derivatives as a structural basis for the development of selective cyclooxygenase-2 (COX-2) inhibitors. The document includes a summary of inhibitory activities, detailed experimental protocols for assessing COX-2 inhibition, and diagrams illustrating the underlying biochemical pathways and experimental workflows.

Introduction

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and other inflammatory mediators. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation and in various pathological conditions, including cancer.[1][2] Consequently, the selective inhibition of COX-2 over COX-1 is a primary goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[3]

Hydroxycinnamic acids, a class of naturally occurring phenolic compounds, have emerged as promising scaffolds for the design of novel and selective COX-2 inhibitors.[4][5] Their inherent anti-inflammatory properties and structural features make them attractive starting points for medicinal chemistry efforts.[6][7] This document focuses on the application of this compound and its derivatives as potential COX-2 inhibitors.

Data on COX-2 Inhibition by Hydroxycinnamic Acid Derivatives

While direct quantitative data for this compound as a COX-2 substrate or inhibitor is not extensively available in the public domain, studies on related hydroxycinnamic acid derivatives have demonstrated significant and selective COX-2 inhibitory activity. This data provides a strong rationale for investigating this compound and its analogs as potential COX-2 inhibitors.

CompoundTarget EnzymeInhibition (%) at 100 µMInhibition (%) at 20 µMIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Caffeic acid diethyl ester (CA-DE)COX-288.530.5N/AN/A[8]
Compound 9 (hexylamide derivative)COX-2N/AN/A3.0 ± 0.3N/A[3][[“]]
Compound 10 (hexylamide derivative)COX-2N/AN/A2.4 ± 0.6N/A[3][[“]]
Compound 23 (hexylamide derivative)COX-2N/AN/A1.09 ± 0.09N/A[3][[“]]

N/A: Not Available in the cited sources.

Experimental Protocols

The following are generalized protocols for assessing the COX-2 inhibitory activity of test compounds, based on commercially available inhibitor screening kits and published methodologies.[1][10][11][12]

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compound (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions.

    • Reconstitute COX-2 enzyme and keep on ice.

    • Prepare a 10X working solution of the test compound and positive control in COX Assay Buffer.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of the positive control working solution.

    • Test Sample (S): Add 10 µL of the test compound working solution.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for each well containing:

      • 80 µL COX Assay Buffer

      • 1 µL COX Probe

      • 1 µL COX Cofactor

      • 1 µL COX-2 Enzyme

  • Reaction Initiation and Measurement:

    • Add 80 µL of the Reaction Mix to each well of the microplate.

    • Prepare a diluted solution of Arachidonic Acid in NaOH.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the test compound concentration.

Protocol 2: Colorimetric COX Inhibitor Screening Assay

This assay measures the peroxidase component of the COX enzyme by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay Buffer

  • Heme

  • Arachidonic Acid

  • Potassium Hydroxide

  • TMPD

  • Test compound

  • Positive control inhibitor

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the kit manufacturer's protocol.

    • Dilute COX enzymes in Assay Buffer and keep on ice.

  • Assay Plate Setup:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, 10 µL test compound.

  • Incubation:

    • Add 10 µL of the test compound or vehicle to the appropriate wells.

    • Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Add 20 µL of Arachidonic Acid solution to all wells to initiate the reaction.

    • Add 20 µL of TMPD solution to all wells.

    • Shake the plate for a few seconds and incubate for 5 minutes at room temperature.

    • Read the absorbance at 590 nm.

  • Data Analysis:

    • Subtract the absorbance of the background wells from all other readings.

    • Calculate the percent inhibition for each test compound concentration.

    • Determine the IC50 value.

Visualizations

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Oxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Derivative (Inhibitor) Inhibitor->COX2 Inhibition Experimental_Workflow start Start: Compound Library (this compound Derivatives) primary_screen Primary Screening: High-Throughput COX-2 Inhibition Assay start->primary_screen hit_id Hit Identification: Compounds with Significant % Inhibition primary_screen->hit_id dose_response Dose-Response Assay: Determine IC50 Values hit_id->dose_response selectivity Selectivity Assay: COX-1 vs. COX-2 Inhibition dose_response->selectivity lead_selection Lead Candidate Selection: Potent and Selective Inhibitors selectivity->lead_selection end Further Preclinical Development lead_selection->end Logical_Relationship Scaffold This compound (Core Scaffold) Derivatization Chemical Modification (e.g., Esterification, Amidation) Scaffold->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives SAR Structure-Activity Relationship (SAR) Studies Derivatives->SAR Optimized_Inhibitor Optimized COX-2 Inhibitor SAR->Optimized_Inhibitor

References

Application Note: Quantification of Hydroxycinnamic Acid Derivatives by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycinnamic acids are a class of phenolic compounds widely distributed in plants and are of significant interest due to their antioxidant, anti-inflammatory, and other potential health benefits. Accurate and reliable quantification of these compounds in various matrices, such as plant extracts, food products, and biological samples, is crucial for research, quality control, and drug development. This application note provides a detailed protocol for the quantification of common hydroxycinnamic acid derivatives using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Principle

This method utilizes reverse-phase HPLC to separate hydroxycinnamic acid derivatives based on their polarity. A C18 stationary phase is commonly employed with a mobile phase gradient consisting of an acidified aqueous solution and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). The diode-array detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, enabling specific detection and quantification of different hydroxycinnamic acids, which typically exhibit maximum absorbance between 280 nm and 330 nm.[1][2]

Experimental Protocols

Standard Solution Preparation

Proper preparation of standard solutions is critical for accurate quantification.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of each hydroxycinnamic acid reference standard (e.g., caffeic acid, chlorogenic acid, ferulic acid, sinapic acid, p-coumaric acid) and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations typically ranging from 0.1 µg/mL to 100 µg/mL.[3] These solutions are used to construct the calibration curve.

Sample Preparation

The choice of sample preparation protocol depends on the matrix.

Protocol 1: Plant Material Extraction

This protocol is suitable for the extraction of hydroxycinnamic acids from dried plant material.

  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh about 400 mg of the powdered sample and place it in a flask with 10 mL of 60% methanol (v/v).[4]

  • Ultrasonication: Perform the extraction in an ultrasonic water bath at 80°C for 4 hours.[4]

  • Centrifugation: Centrifuge the resulting extract at 3000 rpm to pellet solid particles.[4]

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[5]

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

This protocol is designed to remove proteins from plasma or serum samples that can interfere with the analysis.

  • Sample Collection: Collect blood in EDTA-containing tubes and centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma.[3]

  • Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (1:3 v/v).[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully collect the supernatant.[3]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

Protocol 3: Urine Sample Preparation

Urine samples generally require less extensive cleanup but may need dilution.

  • Centrifugation: Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.[3]

  • Dilution: Dilute the clarified urine (e.g., 1:10) with the mobile phase to bring the analyte concentration within the linear range of the assay.[3]

  • Filtration: Filter the diluted urine sample through a 0.22 µm syringe filter into an HPLC vial.[3]

HPLC-DAD Instrumentation and Conditions

The following are typical HPLC-DAD conditions for the analysis of hydroxycinnamic acid derivatives. Optimization may be required depending on the specific analytes and matrix.

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 5 µm, 150 mm x 4.6 mm)[6]
Mobile Phase A 0.1% Formic Acid in Water or 0.1% Trichloroacetic Acid[6][7]
Mobile Phase B Acetonitrile or Methanol[6][7]
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds. For example: 0-3.9 min, 50% B; 3.9-4.5 min, 50-100% B; 4.5-5.0 min, 100% B; 5.0-5.5 min, 100-50% B; 5.5-7 min, 50% B.[7]
Flow Rate 0.8 - 1.0 mL/min[6][7]
Column Temperature 20 - 30°C[6][7]
Injection Volume 2 - 20 µL[6][7]
Detection Wavelength Diode Array Detector (DAD) monitoring at 280 nm and 320 nm. Specific wavelengths such as 315 nm can be used for hydroxycinnamic acids.[1][2]

Quantitative Data

The following tables summarize typical quantitative data for common hydroxycinnamic acid derivatives obtained by HPLC-DAD.

Table 1: Method Validation Parameters for Selected Hydroxycinnamic Acid Derivatives

CompoundLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
1,5-dicaffeoylquinic acid (DCQA)25 - 4001.00005.4616.54[8][9][10]
Chicoric Acid (CA)6.25 - 1001.00000.371.14[8][9][10]
Chlorogenic Acid50 - 300≥ 0.9970.21 - 1.710.48 - 5.19[4][6]
Caffeic Acid50 - 300≥ 0.9970.21 - 1.710.48 - 5.19[4][6]
trans-Ferulic Acid50 - 300≥ 0.9970.21 - 1.710.48 - 5.19[4][6]
Sinapic Acid50 - 300≥ 0.9970.21 - 1.710.48 - 5.19[4][6]
trans-Cinnamic Acid50 - 300≥ 0.9970.21 - 1.710.48 - 5.19[4][6]
trans-p-Hydroxycinnamic Acid11.0 - 352.01.0002.006.07[11]

Table 2: Retention Times of Common Hydroxycinnamic Acid Derivatives

CompoundRetention Time (min)HPLC Conditions Reference
Chlorogenic Acid9.61C18 column, gradient with 0.1% trichloroacetic acid and acetonitrile.[6]
Caffeic Acid~12-15C18 column, gradient elution.
trans-Ferulic Acid~18-22C18 column, gradient elution.
Sinapic Acid~20-25C18 column, gradient elution.
p-Coumaric Acid~16-20C18 column, gradient elution.

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions and should be confirmed with authentic standards.

Visualizations

experimental_workflow start Start sample_prep Sample Preparation (Extraction / Precipitation) start->sample_prep filtration Filtration (0.22 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection DAD Detection (280-330 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis results Results (Concentration Data) data_analysis->results end End results->end

Caption: General workflow for the HPLC-DAD analysis of hydroxycinnamic acid derivatives.

Conclusion

The HPLC-DAD method described in this application note is a reliable and robust technique for the quantification of hydroxycinnamic acid derivatives in a variety of sample matrices. The provided protocols for sample preparation and HPLC analysis, along with the summarized quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. Method validation should be performed in-house to ensure the accuracy and precision of the results for the specific application.

References

2-Hydroxycinnamic acid applications in cosmetics for antioxidant properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamic acid, also known as ortho-coumaric acid, is a phenolic compound with significant potential in cosmetic formulations due to its antioxidant properties. As a derivative of cinnamic acid, it is found in various plant sources.[1] Its ability to neutralize free radicals and modulate cellular antioxidant defenses makes it a compelling ingredient for anti-aging and skin-protecting cosmetic products.[2][3] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in the antioxidant activity of this compound.

The primary antioxidant mechanism of hydroxycinnamic acids, including the 2-hydroxy isomer, involves their ability to act as radical scavengers. This is attributed to their capacity to donate a hydrogen atom or an electron, which is stabilized by the resonance of the resulting phenoxyl radical.[4][5] Furthermore, hydroxycinnamic acids can modulate endogenous antioxidant systems through the activation of signaling pathways such as the Nrf2-ARE pathway.[5][6]

Data Presentation: Antioxidant Activity of Coumaric Acid Isomers

The antioxidant capacity of this compound (o-coumaric acid) has been evaluated using various in vitro assays. The following table summarizes the quantitative data for o-coumaric acid in comparison to its isomers, m-coumaric acid and p-coumaric acid, providing a comparative overview of their antioxidant potential. A lower IC50 or EC50 value indicates higher radical scavenging activity.

Assayo-Coumaric Acidm-Coumaric Acidp-Coumaric AcidReference Compound
DPPH Radical Scavenging Activity (IC50/EC50) > 200 µmol/assay[4]> 200 µmol/assay[4]> 200 µmol/assay[4]Ascorbic Acid: ~4.97 µg/mL[7]
ABTS Radical Cation Scavenging Activity (TEAC) 2.38[4]2.15[4]2.38[4]Trolox is the standard.
Ferric Reducing Antioxidant Power (FRAP) Lower than p-CA[4]Lower than p-CA[4]24–113 µM Fe²+[4]Gallic Acid shows high activity.[8]
Oxygen Radical Absorbance Capacity (ORAC) Lower than p-CA[4]Lower than p-CA[4]20–33 µM TE[4]Rosmarinic Acid shows high activity.[8]

Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. For FRAP and ORAC assays, direct comparative values for o- and m-coumaric acid were not available in a single study; however, literature suggests that p-coumaric acid generally exhibits higher antioxidant activity in these assays.[4]

Signaling Pathway

Nrf2-ARE Signaling Pathway Activation

Hydroxycinnamic acids can exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a wide range of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[6][9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCA This compound Keap1_Nrf2 Keap1-Nrf2 Complex HCA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Antioxidant_Enzymes Increased Cellular Antioxidant Defense Gene_Expression->Antioxidant_Enzymes

Activation of the Nrf2-ARE signaling pathway by this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.[3]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol (B129727) mix Mix 100 µL of sample/control with 100 µL of DPPH solution in a 96-well plate prep_dpph->mix prep_sample Prepare stock solution of this compound and create serial dilutions prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid) dilutions prep_control->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm using a spectrophotometer incubate->measure calculate Calculate % inhibition and determine IC50 value measure->calculate

Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a series of dilutions of a positive control, such as ascorbic acid or Trolox, in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each dilution of the this compound solution or the positive control to the wells of a 96-well microplate.

    • Prepare a blank well containing 200 µL of methanol.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH working solution.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to each well containing the test compound and positive control.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the antioxidant that causes 50% scavenging of the DPPH radical) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts_stock Prepare 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution generate_radical Mix ABTS and potassium persulfate solutions and incubate in the dark for 12-16 hours prep_abts_stock->generate_radical prep_abts_working Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm generate_radical->prep_abts_working mix Mix a small volume of sample with a larger volume of the ABTS•+ working solution prep_abts_working->mix prep_sample Prepare stock solution of this compound and create serial dilutions prep_sample->mix incubate Incubate at room temperature for 6 minutes mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % inhibition and determine TEAC value measure->calculate

Workflow for the ABTS radical cation scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM stock solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS stock solution and the potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

    • Prepare a series of dilutions of Trolox to serve as a standard.

  • Assay Procedure:

    • Add a small volume (e.g., 20 µL) of the various dilutions of the this compound solution or Trolox standard to test tubes or wells of a microplate.

    • Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each tube or well.

    • Mix thoroughly and incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ inhibition using the same formula as for the DPPH assay.

    • The antioxidant activity is often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of this compound is then expressed as µM of Trolox equivalents.

Application in Cosmetic Formulations

Incorporating this compound into cosmetic formulations requires consideration of its stability, solubility, and the final pH of the product.

General Guidelines:

  • Solubility: this compound has limited solubility in water but is more soluble in organic solvents like ethanol and glycols (e.g., propylene (B89431) glycol, propanediol).[11] It is advisable to pre-dissolve it in a suitable solvent before adding it to the main formulation.

  • pH: For optimal efficacy and stability of phenolic acids in cosmetic formulations, a lower pH is often required, typically around 3.5.[12] However, this low pH can be irritating to the skin. Therefore, the final product's pH should be carefully adjusted to a range that is both effective and non-irritating, generally between 4.5 and 5.5 for skincare products. Buffering the formulation can help maintain the desired pH.[12]

  • Stability: Hydroxycinnamic acids can be prone to oxidation and degradation, especially when exposed to light and air.[2][3][13] The use of chelating agents (e.g., EDTA) can help to inactivate metal ions that catalyze oxidation. Packaging that protects the product from light and air (e.g., opaque, airless pumps) is also recommended.

  • Concentration: The effective concentration of this compound will depend on the specific formulation and desired effect. It is typically used in concentrations ranging from 0.1% to 2%.

Example Formulation Concept (Antioxidant Serum):

  • Water Phase: Deionized Water, Glycerin (humectant), Propanediol (solvent, humectant), Sodium Hyaluronate (humectant).

  • Active Phase: this compound (dissolved in Propanediol), Ferulic Acid (another antioxidant for synergistic effect), Vitamin E (Tocopherol) (antioxidant).

  • Thickener: Xanthan Gum.

  • pH Adjuster: Citric Acid or Sodium Hydroxide to adjust to the target pH.

  • Preservative: A broad-spectrum preservative system compatible with the final pH.

Method of Preparation (Conceptual):

  • In a separate vessel, dissolve the this compound in Propanediol with gentle heating if necessary.

  • Prepare the water phase by dispersing the xanthan gum in glycerin and then adding it to the deionized water with mixing until a uniform gel is formed.

  • Add the dissolved this compound solution and other water-soluble ingredients to the water phase.

  • In a separate vessel, prepare the oil phase containing Vitamin E.

  • Slowly add the oil phase to the water phase with continuous mixing to form an emulsion (if applicable).

  • Cool the mixture and add the preservative.

  • Adjust the final pH to the desired range.

Conclusion

This compound is a promising natural antioxidant for cosmetic applications. Its ability to directly scavenge free radicals and to enhance the skin's own antioxidant defense systems makes it a valuable ingredient for protecting the skin from oxidative stress and the signs of aging. Careful consideration of formulation parameters such as pH, solubility, and stability is crucial for maximizing its efficacy and ensuring a safe and effective final product. The provided protocols offer a foundation for the quantitative evaluation of its antioxidant properties, enabling its effective integration into innovative cosmetic formulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxycinnamic Acid (CHCA) for MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 2-Hydroxycinnamic acid (commonly known as α-cyano-4-hydroxycinnamic acid, CHCA, or HCCA) as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Frequently Asked Questions (FAQs)

Q1: Is this compound the same as α-cyano-4-hydroxycinnamic acid (CHCA)?

While both are derivatives of cinnamic acid, they are not the same compound. α-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen at the alpha position to the carboxy group is replaced by a cyano group.[1] In the context of MALDI-TOF MS, "this compound" is often used interchangeably with α-cyano-4-hydroxycinnamic acid (CHCA or HCCA), which is a widely used matrix for the analysis of peptides and proteins.[2][3][4] This guide focuses on the optimization of CHCA.

Q2: What types of analytes are best suited for use with CHCA matrix?

CHCA is considered a "hard" matrix and is particularly effective for the analysis of peptides and smaller proteins, typically in the mass range of 0.7 to 20 kDa.[3][4] For larger proteins (above 20 kDa), other matrices like Sinapinic acid (SA) or 2,5-Dihydroxybenzoic acid (DHB) may provide better results.[3]

Q3: What is the optimal concentration of CHCA for MALDI-TOF MS?

The optimal concentration of CHCA can vary depending on the analyte and the desired outcome (e.g., high sensitivity vs. routine analysis). A common starting point is a saturated solution. However, studies have shown that lower concentrations can significantly improve sensitivity.[5][6]

Q4: What are the best solvents for preparing a CHCA matrix solution?

Ideal solvents are volatile and can dissolve both the matrix and the analyte to ensure even co-crystallization.[7] Typical solvent systems for CHCA involve a mixture of acetonitrile (B52724) (ACN) and water, with a small amount of trifluoroacetic acid (TFA) to aid in analyte ionization.[6][7]

Q5: How should I prepare my sample with the CHCA matrix?

The most common method is the "dried-droplet" technique. This involves mixing the analyte solution with the matrix solution, spotting the mixture onto the MALDI target plate, and allowing it to air dry to form co-crystals.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal Intensity - Inappropriate matrix:analyte ratio.- Presence of contaminants (salts, detergents).- Incorrect laser power.- Optimize the matrix-to-analyte ratio by testing different dilutions.- Clean up the sample using methods like ZipTip® or dialysis.- Adjust the laser power in the instrument settings. A good starting point is slightly above the ionization threshold.
Poor Resolution - Inhomogeneous crystal formation.- Presence of salt adducts.- Ensure the matrix and analyte are well-mixed before spotting.- Use high-purity solvents and matrices. Consider recrystallizing the matrix if necessary.- For samples with high salt content, desalting is crucial.
Presence of Matrix Clusters/Adducts - High matrix concentration.- Presence of sodium or potassium ions.- Reduce the concentration of the CHCA matrix solution.- Add ammonium (B1175870) salts like ammonium monobasic phosphate (B84403) or ammonium dibasic citrate (B86180) to the matrix solution to reduce alkali metal adducts.
Inconsistent Results (Poor Reproducibility) - Uneven spotting on the MALDI plate.- Matrix solution degradation.- Ensure consistent spotting volume and technique.- Prepare fresh CHCA matrix solution daily for best results. Some sources suggest storing it in a refrigerator for a few days in a non-transparent vial.[2]

Quantitative Data Summary

The following tables summarize common concentration ranges and solvent compositions for CHCA matrix preparation.

Table 1: CHCA Concentration Ranges for MALDI-TOF MS

ConcentrationApplication NotesSource(s)
Saturated SolutionA common starting point for many applications.[5][6]
10 mg/mLA frequently used standard concentration.[7]
~8 mg/mLUsed in a "classic" CHCA sample preparation method.[2]
5 mg/mLA recommended concentration for some protocols.
4 mg/mLAn alternative concentration for peptide analysis.[6]
0.1 mg/mLShown to significantly improve sensitivity (100- to 1000-fold) for peptide analysis.

Table 2: Common Solvent Compositions for CHCA Matrix Preparation

Solvent System (v/v/v)AdditivesApplication NotesSource(s)
50% Acetonitrile / 50% Water0.1% TFAA standard and widely used solvent system.[5][6]
30-50% Acetonitrile in Water0.1% TFAA common range for dissolving peptides and proteins.[7]
84% Acetonitrile / 13% Ethanol / 3% Water0.1% TFAA specific recipe for producing small, tight crystals.[2]
70% Acetonitrile / 30% Water0.1% TFAA higher organic content can aid in solubility.[5]
20% Acetonitrile / 80% Water0.1% TFAUsed with a low (0.1 mg/mL) CHCA concentration for high-sensitivity peptide detection.

Experimental Protocols

Protocol 1: Standard Dried-Droplet Method

  • Prepare the CHCA Matrix Solution:

    • Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile and 50% water with 0.1% TFA.

    • Vortex the solution vigorously.

    • Centrifuge to pellet any undissolved matrix and use the supernatant.

  • Prepare the Analyte Solution:

    • Dissolve the peptide or protein sample in a compatible solvent, such as 0.1% TFA in water or a low concentration of acetonitrile in water. The typical analyte concentration should be between 10 fmol/µL and 1 pmol/µL.

  • Mix and Spot:

    • Mix the analyte solution and the matrix solution in a 1:1 volume ratio (e.g., 1 µL of analyte + 1 µL of matrix).

    • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

  • Crystallization and Analysis:

    • Allow the droplet to air-dry completely at room temperature, allowing for the co-crystallization of the analyte and matrix.

    • Load the target plate into the MALDI-TOF mass spectrometer for analysis.

Protocol 2: High-Sensitivity Dried-Droplet Method

  • Prepare the Low-Concentration CHCA Matrix Solution:

    • Dissolve CHCA in a solvent mixture of 20% acetonitrile and 0.1% aqueous TFA to a final concentration of 0.1 mg/mL.

  • Prepare the Analyte Solution:

    • Prepare a dilute solution of the peptide analyte (e.g., in the attomole to femtomole range per well).

  • Mix and Spot:

    • Mix the analyte solution and the low-concentration matrix solution in a 1:1 volume ratio.

    • Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target.

  • Crystallization and Analysis:

    • Allow the spot to air-dry completely.

    • Analyze using the MALDI-TOF mass spectrometer. This method has been shown to improve the limit of detection significantly.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_spotting Sample Deposition cluster_analysis Analysis prep_matrix Prepare CHCA Matrix Solution mix Mix Matrix and Analyte (1:1) prep_matrix->mix prep_analyte Prepare Analyte Solution prep_analyte->mix spot Spot Mixture onto MALDI Target mix->spot dry Air-Dry to Co-crystallize spot->dry analyze MALDI-TOF MS Analysis dry->analyze

Caption: A generalized workflow for sample preparation using the dried-droplet method for MALDI-TOF MS analysis.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps cluster_res_solutions Troubleshooting Steps start Start Analysis check_signal Signal Intensity Check start->check_signal low_signal Low/No Signal check_signal->low_signal Low good_signal Good Signal check_signal->good_signal Good solution1 Optimize Matrix:Analyte Ratio low_signal->solution1 solution2 Clean Sample (Desalting) low_signal->solution2 solution3 Adjust Laser Power low_signal->solution3 check_resolution Resolution Check good_signal->check_resolution solution1->check_signal Re-analyze solution2->check_signal Re-analyze solution3->check_signal Re-analyze poor_resolution Poor Resolution check_resolution->poor_resolution Poor good_resolution Good Resolution check_resolution->good_resolution Good res_solution1 Ensure Homogeneous Mixing poor_resolution->res_solution1 res_solution2 Use High-Purity Reagents poor_resolution->res_solution2 end_point Successful Analysis good_resolution->end_point res_solution1->check_resolution Re-analyze res_solution2->check_resolution Re-analyze

Caption: A decision tree for troubleshooting common issues in MALDI-TOF MS experiments with CHCA matrix.

References

Technical Support Center: 2-Hydroxycinnamic Acid (HCCA) Matrix Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to 2-Hydroxycinnamic acid (α-Cyano-4-hydroxycinnamic acid, HCCA) matrix crystallization for MALDI mass spectrometry. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting workflows to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of an HCCA matrix spot for MALDI analysis?

A1: An ideal HCCA matrix spot should consist of a bed of fine, homogenous microcrystals. This morphology provides a large surface area for the analyte to co-crystallize, leading to efficient energy transfer from the laser and resulting in strong, reproducible signals. While some matrices like 2,5-dihydroxybenzoic acid (DHB) form distinct crystals, HCCA often forms what can look like a powdery deposit, which is acceptable and can yield excellent results.[1] The key is uniformity across the spot to avoid "hot spots" where signal intensity is much higher than in other areas.[2]

Q2: My matrix spot has formed a "coffee ring." What causes this and how can I prevent it?

A2: The "coffee ring effect" occurs when the solvent evaporates more quickly at the edges of the droplet, depositing most of the matrix and analyte in a ring shape.[3] This leads to a heterogeneous sample spot and poor shot-to-shot reproducibility.[2][3]

  • Causes: Rapid solvent evaporation, solvent composition, and low viscosity.

  • Solutions:

    • Solvent Composition: Modify the solvent system. Adding a less volatile solvent like isopropanol (B130326) or using a higher percentage of water can slow down evaporation.[4][5] A solvent mixture of isopropanol/acetonitrile (B52724)/acetone/0.1%TFA (2:7:7:2) has been shown to provide strong and homogeneous signals.[6]

    • Drying Conditions: Allow the droplet to dry more slowly. Avoid using a strong stream of air or nitrogen.[4] Letting the spot air-dry at room temperature is a standard procedure.[7][8]

    • Additives: Certain additives can modify crystal formation and reduce the coffee ring effect.[9][10][11]

Q3: Why are my crystals too large and irregular, leading to poor signal?

A3: Large, non-uniform crystals can result from slow, uncontrolled crystallization or an inappropriate solvent system. This morphology is undesirable as it can lead to analyte exclusion and inconsistent ionization.

  • Solutions:

    • Increase Evaporation Rate: A faster (but controlled) evaporation can sometimes promote the formation of smaller crystals. This contrasts with preventing the coffee-ring effect, highlighting the delicate balance in MALDI sample prep. A gentle stream of air can be used.[4]

    • Change Solvent System: The choice of solvent significantly impacts crystal size.[5] A common starting point is a mixture of acetonitrile and aqueous 0.1% TFA.[8][12]

    • Use the "Forced Dried Droplet" Method: After spotting, agitate the droplet with a pipette tip. This mechanical stirring can break up large crystal formations and promote a more uniform bed of microcrystals.

Q4: I'm seeing a lot of matrix-related peaks (adducts) that interfere with my analyte signals. How can I reduce them?

A4: HCCA is known to form sodium and potassium adducts, which can create cluster ions that may overlap with the mass range of your analyte, particularly for peptides.[13][14]

  • Solutions:

    • Sample Cleanup: Ensure your sample is desalted before mixing with the matrix. Use techniques like ZipTip® cleanup.[15]

    • Matrix Additives: Adding ammonium (B1175870) salts like ammonium monobasic phosphate (B84403) or ammonium dibasic citrate (B86180) to the matrix solution can significantly reduce alkali metal adducts and enhance the peptide signal-to-noise ratio.[14]

    • On-Target Washing: For hydrophobic analytes, you can perform a gentle on-target wash after the spot has dried. Applying a small droplet of cold, deionized water or 0.1% TFA for a few seconds can wash away salts without dissolving the analyte-matrix crystals.[4][16]

Q5: What is the best way to prepare an HCCA matrix solution?

A5: A saturated solution is typically recommended for peptides and proteins.[8][12][15] This ensures that the matrix is in excess, which is a fundamental requirement for MALDI.[17]

  • Procedure for Saturated Solution:

    • Add an excess of HCCA powder to your chosen solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).[8][12]

    • Vortex the mixture vigorously for at least 30 seconds.[4] The solution should appear cloudy or turbid.

    • Centrifuge the tube to pellet the undissolved matrix material.[4][17]

    • Carefully collect the supernatant. This clear solution is your working saturated matrix.

  • Stability: The matrix solution is typically stable for several days when stored properly.[4] Dissolved HCCA can be stable for up to one week at room temperature (20-25°C).[18]

Quantitative Data Summary

For reproducible results, precise concentrations and solvent compositions are critical. The tables below summarize key quantitative data for HCCA matrix preparation.

Table 1: Recommended HCCA Solvent Systems & Concentrations

Target AnalyteSolvent System (v/v/v)HCCA ConcentrationReference
Peptides (<10 kDa)Acetonitrile / 0.1% TFA in Water (50:50)Saturated[12]
Peptides & ProteinsAcetonitrile / 0.1% TFA in Water (1:2)Saturated (~10 g/L)[4]
General PeptidesIsopropanol / Acetonitrile / Acetone / 0.1% TFA (2:7:7:2)Not Specified[6]
General UseAcetonitrile / Water / 0.1% TFA (50:50:0.1)5 mg/mL or Saturated[8]
Proteins (>5 kDa)Formic Acid / Water / Isopropanol (1:3:2)29 mM[5]

Table 2: Solubility of this compound Derivatives

Note: Data for the specific isomer α-cyano-4-hydroxycinnamic acid is often proprietary or context-dependent. The data below relates to general hydroxycinnamic acids and illustrates trends.

CompoundSolventSolubility TrendKey FindingReference
Hydroxycinnamic AcidsWaterLower than Hydroxybenzoic acidsThe unsaturated alkyl chain reduces aqueous solubility.[19]
Hydroxycinnamic AcidsGlycerol-derived ethersHighThese green solvents are effective at solubilizing HCAs.[20]
Caffeic AcidWater vs. OrganicHigher in organic solventsA higher number of hydroxyl groups can limit solubility due to intermolecular hydrogen bonding.[21]

Experimental Protocols

Protocol 1: Standard Dried-Droplet Method for Peptides

This is the most common method for preparing peptide samples with HCCA matrix.[4]

1. Reagents & Materials:

  • High-purity α-Cyano-4-hydroxycinnamic acid (HCCA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • Peptide sample (0.5-10 µM in 0.1% TFA)[4]

  • Microcentrifuge tubes

  • Pipettes and tips

  • MALDI target plate

2. Matrix Solution Preparation (Saturated):

  • Prepare the solvent mixture: 50% ACN, 50% Water, 0.1% TFA.

  • Add an excess of HCCA powder to 1 mL of the solvent mixture in a microcentrifuge tube.

  • Vortex vigorously for 1-2 minutes until the solution is turbid.[7]

  • Centrifuge the tube for 30-60 seconds to pellet the undissolved solid.[17]

  • Carefully transfer the clear supernatant to a new, clean tube. This is your working matrix solution.

3. Sample Spotting Procedure:

  • In a clean microcentrifuge tube, mix your peptide sample solution with the HCCA matrix solution. A common ratio is 1:1 (v/v), but this can be varied from 1:9 to 1:1 depending on sample concentration.[4][7]

  • Vortex the mixture briefly.

  • Pipette 0.5 - 1.0 µL of the final mixture onto a single spot on the MALDI target plate.[4][7]

  • Allow the droplet to air-dry completely at room temperature. Do not use heat , as this can degrade the sample.[4]

  • Once fully dry (typically forming a fine, off-white film), the plate is ready for analysis.

Visual Troubleshooting and Process Guides

Troubleshooting Crystallization Issues

This flowchart provides a logical path to diagnose and solve common HCCA crystallization problems.

G Troubleshooting HCCA Crystallization Problem Poor Crystallization (e.g., Rings, Large Crystals, No Signal) Cause_Contamination Cause: Contamination (Salts, Detergents) Problem->Cause_Contamination High background? Signal suppression? Cause_Solvent Cause: Incorrect Solvent/Drying Rate Problem->Cause_Solvent Coffee rings? Large, uneven crystals? Cause_Concentration Cause: Incorrect Matrix/Analyte Ratio Problem->Cause_Concentration Low signal? Poor reproducibility? Cause_Matrix_Quality Cause: Poor Matrix Quality Problem->Cause_Matrix_Quality Consistently bad results with all samples? Solution_Cleanup Solution: 1. Desalt sample (e.g., ZipTip). 2. On-target wash with cold 0.1% TFA. Cause_Contamination->Solution_Cleanup Solution_Solvent Solution: 1. Change ACN/Water ratio. 2. Add less volatile co-solvent (Isopropanol). 3. Control drying environment (avoid drafts). Cause_Solvent->Solution_Solvent Solution_Concentration Solution: 1. Prepare fresh, saturated matrix solution. 2. Vary sample:matrix ratio (try 1:1, 1:5, 1:9). Cause_Concentration->Solution_Concentration Solution_Matrix_Quality Solution: 1. Use fresh, high-purity HCCA powder. 2. Recrystallize old matrix. Cause_Matrix_Quality->Solution_Matrix_Quality

A flowchart for diagnosing HCCA crystallization problems.

Standard Dried-Droplet Workflow

This diagram illustrates the standard experimental workflow from solution preparation to analysis.

G Dried-Droplet Experimental Workflow cluster_prep Preparation cluster_spot Spotting cluster_analysis Analysis prep_matrix Prepare Saturated HCCA Solution mix Mix Analyte & Matrix (e.g., 1:1 ratio) prep_matrix->mix prep_sample Prepare Analyte (0.5-10 µM in 0.1% TFA) prep_sample->mix spot Deposit 0.5-1 µL on MALDI Plate mix->spot dry Air Dry at Room Temperature spot->dry load Load Plate into Mass Spectrometer dry->load acquire Acquire Data load->acquire

Standard workflow for the dried-droplet method.

The Role of HCCA Matrix in MALDI-TOF

This diagram explains the fundamental process of Matrix-Assisted Laser Desorption/Ionization.

G Mechanism of MALDI Laser UV Laser Pulse (e.g., 337 nm) Crystal Analyte (A) embedded in excess HCCA Matrix (M) Laser->Crystal Irradiation Energy 1. Energy Absorption Matrix absorbs laser energy Crystal->Energy Desorption 2. Desorption/Ionization Matrix vaporizes, carrying analyte into the gas phase Energy->Desorption Protonation 3. Proton Transfer M + H+  + A  -> M + A-H+ Matrix protonates the analyte Desorption->Protonation TOF 4. Acceleration & Detection Ionized analytes (A-H+) are accelerated into TOF analyzer Protonation->TOF

References

Minimizing adduct formation with 2-Hydroxycinnamic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxycinnamic Acid (α-CHCA)

Welcome to the technical support center for minimizing adduct formation when using this compound (more commonly known as α-Cyano-4-hydroxycinnamic acid or α-CHCA) as a matrix in mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the quality of your mass spectra.

Frequently Asked Questions (FAQs)

Q1: What are the unexpected peaks I'm seeing in my low-mass MALDI spectrum when using α-CHCA?

A1: When using α-CHCA matrix in MALDI-MS, it is common to observe a series of peaks that do not correspond to your analyte of interest. These are typically adducts, which are ions formed when your analyte or the matrix itself associates with other ions present in the sample. The most common types are:

  • Alkali Metal Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are frequently observed due to the ubiquitous nature of these salts in laboratory environments (e.g., from glassware, solvents, and buffers).[1][2]

  • Matrix Adducts: The α-CHCA matrix itself can form adducts with sodium and potassium ions.[3]

  • Matrix Clusters: The matrix can self-associate to form clusters, often appearing in the m/z 800–1100 range of the spectrum.[3] These can be formed from α-CHCA tetramers or pentamers, salts, and hydrates.[3]

Q2: Why is it important to minimize adduct formation?

A2: Adduct formation can significantly compromise the quality and interpretation of your mass spectrometry data in several ways:

  • Reduced Analyte Signal: The formation of adducts splits the ion population of your analyte across multiple peaks, which reduces the signal intensity of your primary protonated molecule ([M+H]⁺).[4]

  • Spectral Interference: Abundant matrix cluster peaks can interfere with or suppress the ionization of low-abundance analytes, particularly in the lower mass range (<1400 Da).[3][4]

  • Complicated Data Interpretation: The presence of multiple adduct peaks for a single analyte complicates the mass spectrum, making it difficult to identify the correct molecular weight and interpret the results, especially for post-translational modifications.[4]

  • Inaccurate Quantification: Variations in adduct ratios between samples can lead to significant inaccuracies in quantitative analyses.[5]

Q3: Where do the sodium and potassium ions that cause adducts come from?

A3: Sodium and potassium ions are common contaminants in laboratory settings. Major sources include:

  • Solvents and Buffers: Even high-purity solvents can contain trace amounts of these salts.[3]

  • Glassware: Salts used in the manufacturing of glassware can leach into your solutions.[2] Using plasticware is often recommended to mitigate this.[2]

  • Sample Preparation: Reagents and plasticware used during sample preparation and storage can introduce salt contamination.[3] Direct contact with ungloved hands can also transfer enough salts to cause adduct formation.[2]

  • Biological Samples: Many biological samples, such as plasma or urine, have high endogenous concentrations of various salts.[2]

Q4: Can additives completely eliminate adduct peaks?

A4: While additives can significantly reduce adduct formation, they may not eliminate them completely in all cases.[3] The effectiveness depends on the concentration of the additive, the level of salt contamination in the sample, and the specific properties of the analyte. The goal is to suppress adducts to a level where they no longer interfere with the detection and analysis of your target molecule.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
High intensity of [M+Na]⁺ and [M+K]⁺ peaks for my analyte. High concentration of sodium and potassium salts in the sample or matrix solution. Contamination from glassware or handling.1. Use Matrix Additives: Add ammonium (B1175870) monobasic phosphate (B84403) or ammonium dibasic citrate (B86180) to your α-CHCA matrix solution to scavenge metal ions.[3] 2. Sample Cleanup: Use solid-phase extraction (e.g., ZipTip®) or dialysis to desalinate your sample before analysis.[6] 3. Use Plasticware: Substitute glassware with plastic tubes and pipette tips to avoid metal ion leaching.[2] 4. Lower the pH: Ensure your matrix solution is sufficiently acidic (e.g., contains 0.1% TFA), as an excess of protons can outcompete metal ions for adduction.[2][3]
Low signal-to-noise ratio for my peptide/protein. Ion suppression caused by dominant matrix cluster peaks. Analyte signal is split across multiple adduct peaks.1. Add Ammonium Salts: The addition of ammonium monobasic phosphate has been shown to increase peptide signal-to-noise ratios.[3] 2. Optimize Matrix Concentration: For very low concentration samples (e.g., attomole levels), reducing the matrix concentration (e.g., from 5 mg/mL to 2 mg/mL) in combination with an additive can improve peptide ionization.[3]
Mass spectrum is dominated by matrix cluster peaks (m/z 800-1100). High concentration of alkali metal salts leading to the formation of matrix-salt clusters. This is particularly problematic for low-concentration analytes.1. Implement Additives: Use ammonium monobasic phosphate or ammonium dibasic citrate in the matrix preparation to dissociate these clusters.[3] 2. Check Solvent Purity: Ensure high-purity solvents (e.g., HPLC-grade) are used for all solutions.
Inconsistent adduct formation between replicate spots. Inhomogeneous co-crystallization of the analyte and matrix. Uneven distribution of salt contaminants on the MALDI target.1. Improve Spotting Technique: Ensure thorough mixing of the sample and matrix solution before spotting. 2. Use an AnchorChip™ Target: These targets can promote more homogeneous crystallization.[6] 3. Clean MALDI Target: Thoroughly clean the MALDI target plate according to the manufacturer's instructions to remove any residual salts.[7]

Data & Quantitative Analysis

Table 1: Common Adducts Observed with α-CHCA Matrix

The following table lists the likely compositions and corresponding m/z values for common matrix adducts formed from α-CHCA tetramers or pentamers.[3]

Putative CompositionCalculated m/z
[4(α-CHCA) + H]⁺757.16
[4(α-CHCA) + Na]⁺779.14
[4(α-CHCA) + K]⁺795.12
[5(α-CHCA) + H]⁺946.20
[5(α-CHCA) + Na]⁺968.18
[5(α-CHCA) + K]⁺984.15
Table 2: Effect of Additives on Adduct Formation and Signal Intensity

This table summarizes the observed effects of adding ammonium salts to the α-CHCA matrix solution based on published data.[3]

AdditiveEffective Concentration RangeImpact on Matrix AdductsImpact on Peptide Signal-to-Noise Ratio
Ammonium Monobasic Phosphate (NH₄H₂PO₄)1–50 mMSignificant reductionIncrease of 40–70% (at 1-20 mM)
Ammonium Dibasic Citrate ((NH₄)₂C₆H₆O₇)0.5–10 mMModerate reductionIncrease at 0.5-2 mM; dramatic decrease at ≥5 mM

Experimental Protocols

Protocol 1: Preparation of α-CHCA Matrix with Adduct-Reducing Additive

This protocol describes the preparation of an α-CHCA matrix solution containing ammonium monobasic phosphate to suppress alkali metal adduct formation.[3]

Materials:

  • α-Cyano-4-hydroxycinnamic acid (α-CHCA)

  • Ammonium monobasic phosphate (NH₄H₂PO₄)

  • Acetonitrile (B52724) (ACN), HPLC-grade

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • Plastic microcentrifuge tubes

Procedure:

  • Prepare the Additive Stock Solution:

    • Prepare a 100 mM stock solution of ammonium monobasic phosphate by dissolving the salt in deionized water.

  • Prepare the Matrix Solvent:

    • In a plastic tube, mix equal volumes of deionized water and acetonitrile (50:50 v/v).

    • Add TFA to a final concentration of 0.1%.

    • Add the ammonium monobasic phosphate stock solution to the desired final concentration (a final concentration of 10 mM is a good starting point). For example, to make 1 mL of solvent with 10 mM additive, add 100 µL of the 100 mM stock to 900 µL of the 50:50 ACN/Water + 0.1% TFA mixture.

  • Prepare the α-CHCA Matrix Solution:

    • Weigh out α-CHCA and dissolve it in the prepared matrix solvent to a final concentration of 5 mg/mL.

    • Vortex thoroughly to ensure the matrix is completely dissolved.

  • Sample Preparation and Spotting (Dried Droplet Method):

    • Mix your analyte sample with the prepared α-CHCA matrix solution. A common ratio is 1:9 (v/v) of sample to matrix solution.

    • Deposit 0.5–1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature before analysis.

Visualizations

adduct_workflow cluster_prep Phase 1: Preparation cluster_spotting Phase 2: Deposition cluster_analysis Phase 3: Analysis sample Analyte Sample cleanup Optional: Sample Cleanup (e.g., ZipTip) sample->cleanup High Salt Content mix Mix Sample and Matrix sample->mix Low Salt Content cleanup->mix matrix_sol Prepare α-CHCA Matrix with Additive (e.g., NH₄H₂PO₄) matrix_sol->mix spot Deposit on MALDI Target mix->spot dry Air Dry (Co-crystallization) spot->dry ms MALDI-MS Analysis dry->ms spectrum Spectrum with Reduced Adducts ms->spectrum adduct_logic cause_node Causes of Adduct Formation salts Alkali Salt Contamination (Na⁺, K⁺) cause_node->salts matrix_prop Matrix Properties (α-CHCA Clusters) cause_node->matrix_prop glassware Leaching from Glassware cause_node->glassware additives Use Matrix Additives (Ammonium Phosphate, Ammonium Citrate) salts->additives cleanup Sample Desalting (Solid-Phase Extraction) salts->cleanup matrix_prop->additives ph_control Ensure Acidic Conditions (e.g., 0.1% TFA) matrix_prop->ph_control plasticware Use Plastic Consumables glassware->plasticware solution_node Solutions to Minimize Adducts additives->solution_node cleanup->solution_node plasticware->solution_node ph_control->solution_node

References

Technical Support Center: Optimizing Peptide Signal Intensity with Cinnamic Acid-Based Matrices in MALDI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving signal intensity for peptide analysis using 2-hydroxycinnamic acid and its derivatives as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low peptide signal intensity in MALDI-MS when using a cinnamic acid-based matrix?

Low peptide signal intensity can stem from several factors, including suboptimal sample-matrix co-crystallization, the presence of contaminants like alkali salts, and the inherent properties of the matrix itself. Contamination with alkali salts can lead to the formation of matrix clusters that dominate the low mass range of the spectrum, suppressing peptide signals.[1][2][3] The choice of matrix is also critical; for instance, recent studies have shown that derivatives like 2-chlorocinnamic acid (Cl-CCA) can significantly enhance signal intensity compared to the more traditional α-cyano-4-hydroxycinnamic acid (CHCA).[4]

Q2: How can I reduce matrix cluster interference in my peptide mass spectra?

Matrix clusters, particularly with α-cyano-4-hydroxycinnamic acid (CHCA), can interfere with peptide ionization and interpretation of the mass spectrum.[5][6] The addition of certain ammonium (B1175870) salts, such as ammonium monobasic phosphate (B84403) or ammonium dibasic citrate, to the matrix solution can significantly reduce these adducts.[1][5] Another effective method is to perform a post-crystallization wash of the sample spot on the MALDI plate with deionized water or an ammonium salt solution.[1][2][3] This takes advantage of the low water solubility of the matrix compared to the interfering alkali salts.[1][2][3]

Q3: What are the advantages of using a modified cinnamic acid matrix like 4-chloro-α-cyanocinnamic acid (Cl-CCA)?

Modified cinnamic acid matrices, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), have been shown to offer superior performance over α-cyano-4-hydroxycinnamic acid (CHCA).[4][7] Key advantages include:

  • Enhanced Sensitivity: A significant increase in signal-to-noise ratios has been reported.[4]

  • Increased Sequence Coverage: For low-abundance peptides, Cl-CCA has demonstrated a dramatic increase in sequence coverage.[4][7]

  • Improved Analysis of Complex Samples: Cl-CCA allows for the unambiguous identification of proteins from very low sample amounts.[4][7]

  • More Uniform Ionization: It provides a more consistent response to peptides with varying basicity.[4][7]

Q4: What is the optimal matrix-to-analyte ratio for good signal intensity?

While the optimal ratio can vary, a relatively high matrix-to-analyte mole ratio (ranging from 10:1 to about 2000:1) is often employed.[8] At appropriate ratios, it has been observed that analyte ions can suppress the matrix ions in the mass spectrum, leading to cleaner spectra with strong analyte signals.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Peptide Signal Poor sample-matrix co-crystallization.Ensure the matrix and sample are thoroughly mixed. Try different spotting techniques like the dried-droplet or sandwich method.
Presence of contaminants (salts, detergents).Wash the sample spot with cold deionized water or a dilute acid solution after crystallization.[1][2][3] Consider using matrix additives like ammonium phosphate to suppress salt adducts.[1][5]
Inappropriate matrix choice for the peptide.Consider the hydrophobicity of your peptides. α-cyano-4-hydroxycinnamic acid (CHCA) is generally good for hydrophobic peptides, while 2,5-dihydroxybenzoic acid (DHB) can be better for more hydrophilic ones.[9] For enhanced sensitivity, consider a modified matrix like 4-chloro-α-cyanocinnamic acid (Cl-CCA).[4][7]
High Background Noise / Matrix Clusters High concentration of alkali salts.Add ammonium salts (e.g., monoammonium phosphate) to the matrix solution to suppress matrix cluster formation.[1][3][5]
Matrix concentration is too high.Try reducing the matrix concentration. Lower matrix concentrations can lead to improved limits of detection (LODs).[10]
Laser power is too high.Optimize the laser power to just above the ionization threshold for your analyte.[11]
Poor Shot-to-Shot Reproducibility Inhomogeneous crystal formation.Use a "seed crystal" protocol by pre-coating the target plate with a thin layer of matrix to promote uniform crystal growth.[12] Ensure slow and complete drying of the sample spot.
Large crystal size (common with DHB).For matrices that form large crystals, good spectra are often obtained from the rim of the spot.[11]
Suppression of Higher Mass Peptides Matrix discrimination.Some matrices, like 2-(4-hydroxyphenylazo)benzoic acid (HABA), have been shown to provide better sensitivity for larger proteins and glycoproteins compared to CHCA.[13]

Quantitative Data Summary

The following tables summarize the performance comparison between 4-chloro-α-cyanocinnamic acid (Cl-CCA) and α-cyano-4-hydroxycinnamic acid (CHCA).

Table 1: Performance Comparison of Cl-CCA vs. CHCA for a 1 fmol BSA In-Solution Digest

Performance Metric4-chloro-α-cyanocinnamic acid (Cl-CCA)α-cyano-4-hydroxycinnamic acid (CHCA)AnalyteReference
Sequence Coverage48%4%1 fmol BSA in-solution digest[4][7]
Protein IdentificationUnambiguousFailed25 fmol BSA in-gel digest[4][7]

Table 2: Signal Enhancement with Ammonium Phosphate Additive to CHCA Matrix

Additive ConcentrationPeptide Signal-to-Noise Ratio Increase
1–20 mM Ammonium Monobasic Phosphate40–70%

Note: Data derived from studies on reducing matrix adducts and enhancing peptide signals.[5]

Experimental Protocols

Protocol 1: Matrix Solution Preparation

A. α-cyano-4-hydroxycinnamic acid (CHCA) Matrix Solution (Saturated)

  • Prepare a solvent of 50% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

  • Add an excess of CHCA powder to the solvent in a microcentrifuge tube.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge the tube to pellet the undissolved solid.

  • Carefully aspirate the supernatant (the saturated matrix solution) for use.[4]

B. 4-chloro-α-cyanocinnamic acid (Cl-CCA) Matrix Solution (5 mg/mL)

  • Prepare a solvent mixture of Acetonitrile:Ethanol:0.1% aqueous TFA in a 3:1:6 (v/v/v) ratio.

  • Dissolve 4-chloro-α-cyanocinnamic acid in the solvent mixture to a final concentration of 5 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.[4]

Protocol 2: Dried-Droplet Sample Deposition
  • Sample-Matrix Mixture: Mix the peptide sample solution and the prepared matrix solution (from Protocol 1) in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix). Gently pipette the mixture up and down several times to ensure homogeneity.[4]

  • Spotting: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a single spot on the MALDI target plate.[4]

  • Crystallization: Allow the droplet to air-dry completely at room temperature. This process facilitates the co-crystallization of the analyte and the matrix.[4]

  • Analysis: Once the spot is completely dry, the target plate is ready to be loaded into the MALDI-TOF mass spectrometer for analysis.[4]

Visualizations

Experimental_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Deposition cluster_analysis Mass Spectrometry Peptide_Sample Peptide Sample Mix Mix Sample & Matrix (1:1 ratio) Peptide_Sample->Mix Matrix_Solution Cinnamic Acid Matrix Solution Matrix_Solution->Mix Spot Spot 0.5-1.0 µL on MALDI Plate Mix->Spot Dry Air Dry for Co-crystallization Spot->Dry MALDI_MS MALDI-TOF MS Analysis Dry->MALDI_MS Data_Analysis Data Analysis (Peptide Identification) MALDI_MS->Data_Analysis

Caption: Generalized workflow for peptide analysis using a cinnamic acid-based MALDI matrix.

Ionization_Mechanism cluster_laser Laser Irradiation cluster_plume Gas Phase Plume cluster_ionization Ionization cluster_detection Detection Laser UV Laser Pulse Matrix_Analyte Matrix-Analyte Crystal Laser->Matrix_Analyte Desorption Desorption/ Ablation Matrix_Analyte->Desorption Protonated_Matrix Protonated Matrix [M+H]+ Desorption->Protonated_Matrix Peptide Neutral Peptide (P) Desorption->Peptide Proton_Transfer Proton Transfer Protonated_Matrix->Proton_Transfer Peptide->Proton_Transfer Protonated_Peptide Protonated Peptide [P+H]+ Proton_Transfer->Protonated_Peptide TOF_Analyzer TOF Analyzer Protonated_Peptide->TOF_Analyzer Detector Detector TOF_Analyzer->Detector

Caption: Proposed chemical ionization mechanism in MALDI using a cinnamic acid-based matrix.

References

Overcoming solubility issues of 2-Hydroxycinnamic acid in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxycinnamic acid (o-coumaric acid). This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its basic solubility properties?

This compound, also known as o-coumaric acid, is a phenolic acid, a type of organic compound derived from cinnamic acid.[1] It typically appears as a white to light-yellow crystalline powder.[2] Its solubility is a critical factor for consistent experimental results. The presence of both a polar hydroxyl (-OH) group and a carboxylic acid (-COOH) group gives it moderate polarity.[2] While it is slightly soluble in water, its solubility is significantly better in organic solvents.[3][4]

Key physicochemical properties that influence its solubility are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 164.16 g/mol [3]
Appearance Off-White / Light Yellow Solid [2][3]
pKa (Carboxylic Acid) ~4.04 - 4.61 [1][3]
Water Solubility Slightly soluble [3]

| Organic Solvent Solubility | Soluble in DMSO, Ethanol (B145695), Ethyl Acetate, Acetone |[3][5] |

Q2: My this compound won't dissolve in my neutral buffer (e.g., PBS pH 7.4). Why is this happening?

This is a common issue stemming from the compound's chemical nature. This compound is a weak acid with a pKa value around 4.6.[3]

  • Below the pKa (e.g., in acidic solution, pH < 4.6): The carboxylic acid group is primarily in its protonated, neutral form (-COOH). This form is less polar and has poor solubility in aqueous solutions.

  • Above the pKa (e.g., in neutral or alkaline solution, pH > 4.6): The carboxylic acid group loses a proton to become its conjugate base, the negatively charged 2-coumarate ion (-COO⁻). This ionic form is significantly more polar and, therefore, more soluble in aqueous buffers.[6]

While a neutral buffer like PBS at pH 7.4 is above the pKa, the dissolution rate of the solid powder directly into the buffer can be very slow. The immediate microenvironment at the surface of the solid particles may not reflect the bulk pH, hindering the transition to the soluble ionic form. For this reason, direct addition of the solid to a neutral buffer often fails.

Caption: Effect of pH on the ionization and solubility of this compound.

Q3: What is the recommended method for preparing a concentrated stock solution?

The most reliable method is to first dissolve the this compound in a suitable organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) or ethanol are excellent choices.[5][7] This approach bypasses the issue of poor aqueous solubility entirely.

Table 2: Solubility in Common Organic Solvents

Solvent Approximate Solubility (p-coumaric acid) Source(s)
Dimethylformamide (DMF) ~20 mg/mL [7]
Dimethyl sulfoxide (DMSO) ~15 mg/mL [7]
Ethanol ~10 mg/mL [7]

Note: Data for the closely related isomer p-coumaric acid is provided as a reference. Solubility is expected to be similar for this compound.

See the protocol below for a detailed methodology.

Q4: How do I prepare a final working solution in my experimental buffer from an organic stock?

Once you have a concentrated stock solution (e.g., in DMSO), you can dilute it into your aqueous experimental buffer to achieve the final desired concentration. It is critical that the final concentration of the organic solvent in your buffer is low enough to not affect your experiment (typically ≤0.5% v/v). The compound should remain soluble upon this "spike-in" dilution because it is being introduced in a dissolved state and the buffer can maintain its solubility.

Caption: Recommended workflow for preparing aqueous solutions of this compound.

Q5: What should I consider regarding the stability and storage of my solutions?

Hydroxycinnamic acid derivatives can degrade over time.[8] Their stability can be affected by pH, light, and temperature.

  • Stock Solutions: Store stock solutions (in DMSO or ethanol) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

  • Aqueous Solutions: It is strongly recommended to prepare fresh aqueous working solutions daily from the frozen stock.[7] Phenolic compounds can be unstable in alkaline aqueous solutions.[9] Do not store aqueous solutions for extended periods.[7]

  • Light Sensitivity: Light can induce isomerization of cinnamic acid derivatives, so it is best practice to minimize light exposure during experiments.[8]

Troubleshooting Guide

Use this guide to diagnose and solve common solubility problems.

Troubleshooting_Workflow Start Start: Compound is not dissolving in buffer CheckMethod Are you adding the solid directly to the buffer? Start->CheckMethod StockSolution Action: Prepare a concentrated stock solution in 100% DMSO or Ethanol first. CheckMethod->StockSolution Yes Precipitate Issue: Compound precipitates out of solution. CheckMethod->Precipitate No Dilute Action: Serially dilute the stock solution into your final aqueous buffer. StockSolution->Dilute CheckSolvent Is the final organic solvent concentration too high (e.g., >1%)? Dilute->CheckSolvent CheckSolvent->Precipitate Yes Success Success: Compound is dissolved and ready for use. CheckSolvent->Success No ReduceSolvent Action: Lower the final solvent concentration by using a more concentrated stock solution. Precipitate->ReduceSolvent

Caption: A step-by-step guide to troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Calculate Mass: Determine the mass of this compound (MW: 164.16 g/mol ) required. For 1 mL of a 100 mM stock, you will need:

    • 0.1 mol/L * 0.001 L * 164.16 g/mol = 0.01642 g = 16.42 mg

  • Weigh Compound: Accurately weigh 16.42 mg of this compound powder and place it in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C to aid dissolution. Ensure no solid particles are visible.

  • Store: Store the stock solution in small, single-use aliquots at -20°C, protected from light.

Protocol 2: Preparation of a 100 µM Working Solution in PBS (pH 7.4)
  • Thaw Stock: Thaw one aliquot of the 100 mM stock solution (from Protocol 1) at room temperature.

  • Calculate Dilution: This will be a 1:1000 dilution. To make 1 mL of the final working solution:

    • Volume of Stock = (Final Concentration / Stock Concentration) * Final Volume

    • Volume of Stock = (100 µM / 100,000 µM) * 1000 µL = 1 µL

  • Prepare Working Solution: Add 999 µL of your sterile experimental buffer (e.g., PBS, pH 7.4) to a sterile microcentrifuge tube.

  • Spike-in: Add 1 µL of the 100 mM DMSO stock solution to the buffer.

  • Mix: Immediately vortex the tube for 10-15 seconds to ensure rapid and uniform mixing. This prevents the compound from precipitating locally before it is fully diluted.

  • Final Concentration: The final solution contains 100 µM this compound in PBS with 0.1% DMSO. This solution should be prepared fresh before each experiment.

References

Technical Support Center: Addressing Interference of 2-Hydroxycinnamic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you identify, troubleshoot, and mitigate interference caused by 2-Hydroxycinnamic acid (o-coumaric acid) in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound is a phenolic compound belonging to the hydroxycinnamic acid class, which is widely studied for its antioxidant and other biological activities. However, like many phenolic compounds, its chemical structure can lead to non-specific interactions in various assay formats, potentially causing misleading results. These types of compounds are sometimes referred to as Pan-Assay Interference Compounds (PAINS).

Q2: What are the common mechanisms by which this compound can interfere with my assay?

A2: this compound can interfere with biochemical assays through several mechanisms:

  • Compound Aggregation: At higher concentrations, this compound molecules may form aggregates that can non-specifically inhibit enzymes or sequester other assay reagents.

  • Fluorescence Interference: It can exhibit intrinsic fluorescence (autofluorescence) or absorb the excitation/emission light of your assay's fluorophores (fluorescence quenching), leading to false-positive or false-negative results in fluorescence-based assays.

  • Absorbance Interference: As a compound that absorbs UV light, it can interfere with absorbance-based assays, especially if its absorbance spectrum overlaps with that of your substrate or product.

  • Redox Cycling: The phenolic structure of this compound can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can damage assay components like enzymes.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter when working with this compound.

Issue 1: Inconsistent or unexpected results in an enzyme inhibition assay.

Question: My enzyme inhibition assay shows that this compound is a potent inhibitor, but the results are not reproducible, or the dose-response curve is unusually steep. What could be the cause?

Answer: This is a common problem when working with phenolic compounds and could be due to compound aggregation rather than specific enzyme inhibition.

Troubleshooting Workflow:

G start Inconsistent/Steep Inhibition Curve detergent_assay Perform assay with and without 0.01% Triton X-100 start->detergent_assay analyze_ic50 Analyze IC50 shift detergent_assay->analyze_ic50 conclusion_agg Significant IC50 shift? (Suggests aggregation) analyze_ic50->conclusion_agg conclusion_no_agg No significant shift? (Suggests true inhibition) analyze_ic50->conclusion_no_agg No vary_enzyme Vary enzyme concentration conclusion_agg->vary_enzyme Yes analyze_ic50_enzyme Analyze IC50 dependence vary_enzyme->analyze_ic50_enzyme conclusion_stoichiometric IC50 independent of [Enzyme]? (Suggests stoichiometric inhibition) analyze_ic50_enzyme->conclusion_stoichiometric conclusion_non_stoichiometric IC50 dependent on [Enzyme]? (Suggests non-stoichiometric inhibition) conclusion_stoichiometric->conclusion_non_stoichiometric No

Troubleshooting workflow for suspected compound aggregation.

Quantitative Data Summary for Aggregation-Based Interference:

ExperimentConditionExpected Outcome if Aggregation is the Cause
Detergent Assay + 0.01% Triton X-100Significant rightward shift (increase) in IC50 value.
Enzyme Concentration Variation 2x Enzyme ConcentrationSignificant rightward shift (increase) in IC50 value.

Experimental Protocol: Detergent Assay for Compound Aggregation

  • Prepare Buffers: Prepare two sets of your standard assay buffer: one without and one with 0.01% (v/v) Triton X-100.

  • Compound Dilutions: Prepare serial dilutions of this compound in both buffers.

  • Assay Setup: Perform your enzyme inhibition assay in parallel using both buffer conditions.

  • Data Analysis: Calculate the IC50 values for this compound in the presence and absence of Triton X-100. A significant increase in the IC50 value in the presence of the detergent suggests that the observed inhibition is likely due to aggregation.

Issue 2: High background or unexpected signal in a fluorescence-based assay.

Question: My fluorescence-based assay is showing a high background signal or a decrease in signal when I add this compound, even in my control wells without the enzyme. What is happening?

Answer: This is likely due to fluorescence interference from this compound, either through autofluorescence or fluorescence quenching.

Troubleshooting Workflow:

G start Unexpected Fluorescence Signal autofluorescence_check Measure fluorescence of 2-HCA alone in assay buffer at assay wavelengths start->autofluorescence_check signal_detected Is fluorescence detected? autofluorescence_check->signal_detected quenching_check Measure fluorescence of fluorophore with and without 2-HCA signal_detected->quenching_check No conclusion_autofluorescence Autofluorescence is the issue signal_detected->conclusion_autofluorescence Yes signal_decrease Does fluorescence decrease? quenching_check->signal_decrease conclusion_quenching Fluorescence quenching is the issue signal_decrease->conclusion_quenching Yes no_interference No direct fluorescence interference signal_decrease->no_interference No

Workflow to diagnose fluorescence interference.

Quantitative Data Summary for Fluorescence Interference:

Interference TypeControl ExperimentExpected OutcomeMitigation Strategy
Autofluorescence Measure fluorescence of 2-HCA in assay buffer (no fluorophore).Concentration-dependent increase in fluorescence.Subtract the background fluorescence from each data point.
Fluorescence Quenching Measure fluorescence of assay fluorophore with increasing concentrations of 2-HCA.Concentration-dependent decrease in fluorescence.Use a higher concentration of the fluorophore or switch to a different detection method.

Experimental Protocol: Assessing Autofluorescence

  • Prepare Solutions: Prepare serial dilutions of this compound in your assay buffer.

  • Measure Fluorescence: In a microplate, add the this compound dilutions to wells.

  • Read Plate: Use a plate reader to measure the fluorescence at the same excitation and emission wavelengths used in your assay.

  • Data Analysis: If you observe a concentration-dependent increase in fluorescence, this indicates that this compound has intrinsic fluorescence under your assay conditions. This background signal should be subtracted from your experimental data.

Issue 3: I suspect this compound is reacting with my assay components.

Question: My assay results are time-dependent, with the effect of this compound increasing with longer pre-incubation times. Could it be reacting with my enzyme or other reagents?

Answer: Yes, the phenolic nature of this compound makes it susceptible to redox cycling, which can generate reactive oxygen species (ROS) and modify proteins.

Troubleshooting Workflow:

G start Time-Dependent Assay Signal catalase_assay Perform assay with and without catalase start->catalase_assay effect_abolished Is the effect of 2-HCA abolished? catalase_assay->effect_abolished dtt_assay Perform assay with and without DTT effect_abolished->dtt_assay No conclusion_ros Interference is mediated by H2O2 effect_abolished->conclusion_ros Yes ic50_shift Is there a significant IC50 shift? dtt_assay->ic50_shift conclusion_thiol Compound is thiol-reactive ic50_shift->conclusion_thiol Yes no_redox Redox interference is unlikely ic50_shift->no_redox No

Decision tree for investigating redox-related interference.

Quantitative Data Summary for Redox-Related Interference:

ExperimentConditionExpected Outcome if Redox Interference is Occurring
Catalase Addition + Catalase (to remove H₂O₂)The inhibitory effect of this compound is significantly reduced or eliminated.
DTT Addition + Dithiothreitol (DTT)A significant shift in the IC50 value, suggesting reactivity with thiols.

Experimental Protocol: Catalase Control for Redox Cycling

  • Prepare Reagents: Prepare your standard assay components. Have a stock solution of catalase ready.

  • Assay Setup: Set up your assay with this compound as usual. In a parallel set of experiments, add catalase to the reaction mixture just before adding the enzyme.

  • Incubation and Measurement: Proceed with your standard assay protocol.

  • Data Analysis: Compare the activity of this compound in the presence and absence of catalase. If the effect of this compound is diminished or abolished with catalase, it strongly suggests that the interference is mediated by the generation of hydrogen peroxide.

Technical Support Center: Stability of 2-Hydroxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-hydroxycinnamic acid derivatives during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound and its derivatives in storage?

A1: The stability of this compound derivatives is primarily influenced by a combination of environmental and chemical factors. Key factors include:

  • pH: Both highly acidic and alkaline conditions can promote degradation. For derivatives with phenolic hydroxyl groups, such as ferulic and caffeic acids, a higher pH increases susceptibility to oxidation, while a lower pH (e.g., pH 3-5 for ferulic acid) can improve stability against oxidation but may decrease solubility.[1]

  • Temperature: Elevated temperatures accelerate degradation pathways like decarboxylation and hydrolysis.[2][3] Long-term storage at low temperatures (+4°C or 2-8°C) is recommended.[2][4]

  • Light: Exposure to light, particularly UV radiation, can induce isomerization from the more stable trans-isomer to the cis-isomer and can also accelerate oxidative degradation.[1][2][4]

  • Oxygen (Air): The presence of oxygen is a critical factor for oxidation, especially for derivatives with hydroxyl groups on the phenyl ring (e.g., caffeic acid, ferulic acid), leading to the formation of colored quinone-type structures.[1][2]

  • Metal Ions: Trace amounts of metal ions can act as catalysts for oxidative reactions, speeding up the degradation process.[1][2]

Q2: My solution containing a this compound derivative is turning yellow or brown. What is causing this?

A2: Discoloration is a common indicator of chemical degradation, specifically oxidation.[1] The phenolic hydroxyl groups on the aromatic ring are susceptible to oxidation, which forms colored quinone-type products. This process is significantly accelerated by high pH, exposure to light, and the presence of oxygen.[1]

Q3: What are the common degradation pathways for these compounds?

A3: Depending on the specific derivative and storage conditions, several degradation pathways can occur:

  • Oxidation: Leads to discoloration and a loss of antioxidant activity.[1]

  • Decarboxylation: Loss of the carboxylic acid group, which can be triggered by high temperatures.[1][3]

  • Isomerization: Light can induce the conversion of the naturally occurring trans-isomer to the cis-isomer.[3][4]

  • Hydrolysis: For ester derivatives (e.g., ethyl cinnamate), the ester bond can react with water to form cinnamic acid and the corresponding alcohol, a process accelerated by heat.[2]

  • Microbial Degradation: In non-preserved formulations, microorganisms can metabolize the compounds.[1][5]

Q4: What analytical methods are best for monitoring the stability of my samples?

A4: The most reliable and widely used technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3] This method should be validated to ensure it can separate the intact parent compound from all potential degradation products without interference. A photodiode array (PDA) detector is often used to check for peak purity.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Solution The pH of the solution is below the compound's pKa, leading to the less soluble protonated form.[1]Adjust the pH to be at or above the pKa to increase solubility. Note that a higher pH may accelerate oxidation, so a balance is needed.[1] Consider using co-solvents like ethanol (B145695) or propylene (B89431) glycol.[1]
Discoloration (Yellowing/Browning) Oxidation of phenolic hydroxyl groups.[1]Store solutions in a cool, dark place.[2] Use airtight containers or purge with an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure. Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the formulation.[1]
Loss of Potency/Activity Chemical degradation via oxidation, hydrolysis, or other pathways.Review storage conditions. Ensure the compound is stored at a low temperature (e.g., 4°C), protected from light, and in a tightly sealed container.[4]
Inconsistent HPLC Results Suboptimal mobile phase or column selection, leading to poor resolution between the parent compound and degradants.[3]Optimize the mobile phase composition (e.g., solvent ratio, pH). Experiment with a different column stationary phase (e.g., C8, Phenyl) to achieve better separation.[3]
No Degradation in Forced Degradation Study The compound is highly stable under the applied stress conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure, more extreme pH) to achieve a target degradation of 5-20%.[3]

Quantitative Stability Data

The stability of this compound derivatives can vary significantly based on the compound, matrix, and storage conditions. The following tables summarize data from cited studies.

Table 1: Degradation of Hydroxycinnamic Acid Derivatives in Black Currant Juice Over One Year

Storage ConditionCompound TypeDegradation (%)
Room TemperatureHydroxycinnamic Acid Derivatives20 - 40%[4][6]
Room TemperatureAnthocyanins> 90%[4][6]
Data from a study on phenolic compounds in black currant juice stored for one year.[4][6]

Table 2: Decrease in Total Phenolic Content (TPC) in Food Purees

Product Type (pH)PackagingStorage ConditionTPC Decrease (%)
High-pH PureeAL-free23°C for 427 days65%[7]
High-pH PureeAL-layered23°C for 427 days63%[7]
Low-pH PureeAL-free23°C for 427 days37%[7]
Low-pH PureeAL-layered23°C for 427 days41%[7]
Data from an accelerated shelf-life study on fruit and vegetable purees.[7]

Visual Guides and Workflows

cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_outcomes Observed Outcomes Temp High Temperature Decarboxylation Decarboxylation Temp->Decarboxylation Hydrolysis Hydrolysis (Esters) Temp->Hydrolysis Light Light Exposure (UV) Oxidation Oxidation Light->Oxidation Isomerization Isomerization (trans → cis) Light->Isomerization pH Extreme pH pH->Oxidation pH->Hydrolysis Precipitation Precipitation pH->Precipitation Oxygen Oxygen (Air) Oxygen->Oxidation Metals Metal Ions Metals->Oxidation Discoloration Discoloration Oxidation->Discoloration Loss Loss of Potency Oxidation->Loss Isomerization->Loss Decarboxylation->Loss Hydrolysis->Loss start Discoloration Observed in Sample check_storage Review Storage Conditions: - Exposed to light? - Exposed to air? - Stored at room temp? start->check_storage check_ph Check Formulation pH: - Is pH alkaline (>7)? check_storage->check_ph oxidation Likely Cause: Oxidation of Phenolic Groups check_ph->oxidation mitigate Implement Mitigation Strategy oxidation->mitigate strategy1 Store at 2-8°C in amber vials mitigate->strategy1 strategy2 Purge with inert gas (N₂/Ar) mitigate->strategy2 strategy3 Add chelator (EDTA) or antioxidant (Ascorbic Acid) mitigate->strategy3 strategy4 Adjust pH to 3-5 (if solubility permits) mitigate->strategy4 retest Retest Stability strategy1->retest strategy2->retest strategy3->retest strategy4->retest cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_samples Prepare Aliquots for Each Time Point/Condition prep_stock->prep_samples storage_control Store Control Samples (e.g., 4°C, Dark) prep_samples->storage_control storage_stress Store Accelerated Samples (e.g., 40°C) prep_samples->storage_stress pull_samples Pull Samples at Defined Time Points (T=0, 1, 2, 4 weeks) storage_control->pull_samples storage_stress->pull_samples hplc Analyze via Validated HPLC Method pull_samples->hplc calc Calculate % Remaining Parent & % Degradation Products hplc->calc plot Plot Degradation Curve (% Remaining vs. Time) calc->plot

References

Technical Support Center: Optimizing 2-Hydroxycinnamic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction of 2-Hydroxycinnamic acid (2-HCA).

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: The choice of solvent is critical and depends on the polarity of the target compound. This compound is a phenolic acid with moderate polarity. Effective solvents typically include alcohols like methanol (B129727) and ethanol (B145695), as well as ethyl acetate (B1210297).[1][2] A sequential extraction approach using solvents of increasing polarity (e.g., hexane (B92381), followed by ethyl acetate, and then methanol) can be employed to separate compounds based on their polarity.[1][3] While 2-HCA is slightly soluble in water, its solubility in organic solvents is generally higher.[4]

Q2: How does pH influence the extraction efficiency of this compound?

A2: pH significantly impacts the solubility and stability of phenolic acids like 2-HCA.[5] The solubility of acidic compounds increases with a rise in pH due to ionization.[6] However, higher pH can also accelerate the degradation of the compound through oxidation, which may lead to discoloration.[7] It is crucial to control the pH using buffers during aqueous extractions or partitioning steps if the compound is sensitive to pH changes.[3] For many hydroxycinnamic acids, a slightly acidic environment (e.g., using acidified ethanol) can improve stability and extraction yields.[8][9]

Q3: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) over traditional methods?

A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction.[3][4] UAE utilizes ultrasonic waves to break plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[10][11][12] This can lead to higher yields and better preservation of thermally sensitive compounds.[3][10] MAE uses microwave energy to rapidly heat the solvent and sample, which also results in shorter extraction times and increased efficiency.[4][13]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and reliable method for the separation and quantification of 2-HCA and its derivatives.[14][15][16] A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water.[7][15] Spectrophotometric methods can also be used, but they may lack selectivity if other polyphenolic compounds with overlapping UV absorbance are present in the extract.[17]

Q5: What are the best practices for storing extracts containing this compound?

A5: Hydroxycinnamic acid derivatives can be sensitive to heat, light, and pH.[7][18] For long-term stability, extracts should be stored at low temperatures (e.g., 4°C or -20°C) in containers that protect them from light.[4][18] Storage at room temperature can lead to significant degradation over time.[18]

Troubleshooting Guide

Issue 1: The yield of the crude extract is very low.

  • Question: I performed an extraction, but the final yield of 2-HCA is much lower than expected. What could be the cause?

  • Answer: Low extraction yield is a common problem that can stem from several factors:

    • Inefficient Solvent Choice: The selected solvent may not have the optimal polarity to dissolve 2-HCA effectively. Test a range of solvents with varying polarities to find the most suitable one.[3]

    • Insufficient Particle Size: The raw material should be ground into a fine, uniform powder to maximize the surface area available for solvent contact.[3]

    • Inadequate Extraction Method: Traditional methods like maceration can be less efficient. Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yields and reduce extraction time.[3][13]

    • Thermal Degradation: If using a heat-dependent method like Soxhlet or reflux extraction, the prolonged exposure to high temperatures may degrade the 2-HCA.[3][13] Assess the thermal stability of your compound and consider a lower-temperature method.

    • Incomplete Reaction (for synthesis): If the 2-HCA is a product of a chemical reaction, low yields might be due to an incomplete reaction. Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[19]

Issue 2: The extract is impure and contains many unwanted compounds.

  • Question: My extract shows multiple spots on a TLC plate or numerous peaks in the HPLC chromatogram. How can I improve its purity?

  • Answer: The presence of impurities is common, especially when extracting from natural sources. Here are some strategies to improve purity:

    • Sequential Extraction: Perform a sequential extraction starting with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Then, proceed with a more polar solvent like ethyl acetate or methanol to extract the 2-HCA.[1]

    • Liquid-Liquid Partitioning: After initial extraction, the crude extract can be re-dissolved and partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility.[4]

    • Chromatographic Purification: For final purification, use column chromatography with silica (B1680970) gel as the stationary phase.[1] A gradient of solvents, such as hexane and ethyl acetate, can be used to elute the compounds. Preparative HPLC can be used for achieving high purity.[1]

    • Washing Steps: During work-up, washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities. A subsequent wash with brine can remove residual water.[19]

Issue 3: The solvent recovery process is inefficient.

  • Question: I'm trying to recover the solvent after extraction, but the process is slow and the recovered solvent is not pure. What can I do?

  • Answer: Efficient solvent recovery is crucial for cost-saving and sustainability.[20] Consider the following:

    • Method Selection: Distillation is a common and effective method for separating solvents from non-volatile solutes.[20][21] For heat-sensitive compounds, use a rotary evaporator under reduced pressure to lower the solvent's boiling point.[1][22]

    • Equipment Setup: Ensure your distillation setup is efficient. For lab-scale recovery, a double-jacketed glass reactor with a reflux condenser and a receiving flask is ideal. A vacuum pump is essential for high-boiling point solvents.[22]

    • Fractional Distillation: If you have a mixture of solvents with different boiling points (e.g., ethanol and water), fractional distillation is necessary for separation.[20][23]

    • Alternative Methods: Adsorption using materials like activated carbon or molecular sieves can also be used to remove impurities from used solvents.[21]

Data Presentation

Table 1: Solubility of Cinnamic Acid Derivatives in Various Solvents (Note: Data for this compound is limited; this table includes data for structurally similar compounds to guide solvent selection.)

DerivativeWater ( g/100g )Methanol ( g/100g )Ethanol ( g/100g )Ethyl AcetateAcetonitrile
trans-Cinnamic Acid ~0.05[7]High[7][24]High[7][24]Soluble[24]Soluble[24]
p-Coumaric Acid Low[7]High[7][24]High[7][24]Soluble[24]Soluble[24]
Ferulic Acid Low[7]High[7][24]High[7][24]Soluble[24]Soluble[24]

Table 2: Comparison of Extraction Methods for Cinnamic Acid Derivatives from Cinnamon (Adapted from a study on Cinnamomum cassia, demonstrating the efficiency of modern techniques.)[13]

Extraction MethodOptimal ConditionsCinnamic Acid Yield
Microwave-Assisted Extraction (MAE) 59% ethanol, 147.5 W, 3.4 min6.48 mg/100 mL
Ultrasound-Assisted Extraction (UAE) 65% ethanol, 40°C, 45 min(Yields were lower than MAE)
Reflux Extraction (RE) 70% ethanol, 90°C, 120 min(Comparable yields to MAE but with higher time and energy consumption)

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol describes a simple solid-liquid extraction technique suitable for compounds that may be sensitive to heat.[3]

  • Preparation: Weigh the dried and finely ground plant material.

  • Extraction: Submerge the powdered material in a suitable solvent (e.g., methanol or ethanol) in a sealed container.[4]

  • Agitation: Allow the mixture to stand for an extended period (e.g., 24-72 hours) at room temperature with occasional or constant agitation.[1]

  • Filtration: Filter the mixture using filter paper (e.g., Whatman No. 41) to separate the extract from the solid residue.[4]

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-45°C) to obtain the crude extract.[1][4]

  • Storage: Store the crude extract at 4°C or below in a dark container.[4]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic energy to enhance extraction efficiency.[8][11]

  • Preparation: Place a weighed amount of dried, powdered sample (e.g., 1 g) into an extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 20 mL of 50-60% ethanol) to the vessel.[8]

  • Ultrasonication: Place the vessel in a tunable ultrasonic bath (e.g., 40-50 kHz).[8][11]

  • Parameter Optimization: Set the extraction parameters. Optimal conditions from studies on similar compounds include temperatures of 50-55°C for a duration of 30-55 minutes.[8][12]

  • Post-Extraction: After the extraction is complete, filter the mixture and centrifuge it to remove any fine solid particles.

  • Concentration: Remove the solvent from the supernatant using a rotary vacuum evaporator at ≤ 40°C.

  • Storage: Transfer the resulting residue to a glass vial and store at -20°C until analysis.[8]

Protocol 3: HPLC-DAD Analysis for Quantification of this compound

This protocol provides a general method for the quantification of 2-HCA in an extract.[15]

  • Instrumentation: Use an HPLC system equipped with a DAD detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh and dissolve the dried extract in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

    • Gradient Example: Start with 10-30% A, increase to 70-80% A over 15-20 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the absorbance maximum of 2-HCA (typically around 270-320 nm).

    • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using standard solutions of pure this compound at several concentration levels. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

ExtractionWorkflow RawMaterial Raw Material (e.g., Plant Powder) Extraction Extraction (Maceration, UAE, etc.) RawMaterial->Extraction Add Solvent Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Filtrate CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Analysis Analysis (HPLC, TLC) CrudeExtract->Analysis PureCompound Pure 2-HCA Purification->PureCompound Purified Fractions PureCompound->Analysis

Caption: General workflow for extraction and purification of this compound.

TroubleshootingYield Start Start: Low Extraction Yield CheckMaterial Is raw material finely ground? Start->CheckMaterial Grind Action: Grind material to a fine powder. CheckMaterial->Grind No CheckSolvent Is solvent polarity optimal? CheckMaterial->CheckSolvent Yes Grind->CheckSolvent TestSolvents Action: Test solvents of varying polarity. CheckSolvent->TestSolvents No CheckMethod Is extraction method efficient? CheckSolvent->CheckMethod Yes TestSolvents->CheckMethod UseAdvanced Action: Use UAE or MAE. CheckMethod->UseAdvanced No CheckTemp Is compound thermally stable? CheckMethod->CheckTemp Yes UseAdvanced->CheckTemp LowerTemp Action: Use a lower temperature method. CheckTemp->LowerTemp No End Yield Improved CheckTemp->End Yes LowerTemp->End

Caption: Decision tree for troubleshooting low extraction yield.

SolventSelection Start Target: this compound (Moderately Polar) Goal Extraction Goal? Start->Goal Crude Crude Extract Goal->Crude Quick, Total Yield Selective Selective Extraction Goal->Selective Higher Purity CrudeSolvent Use a moderately polar solvent: Methanol, Ethanol, or Ethyl Acetate Crude->CrudeSolvent SeqExtract Perform Sequential Extraction Selective->SeqExtract Step1 1. Non-polar Solvent (e.g., Hexane) Removes lipids, oils SeqExtract->Step1 Step 1 Step2 2. Mid-polar Solvent (e.g., Ethyl Acetate) Extracts 2-HCA SeqExtract->Step2 Step 2 Step3 3. Polar Solvent (e.g., Methanol) Extracts remaining polar compounds SeqExtract->Step3 Step 3

Caption: Logic diagram for solvent selection based on extraction goals.

References

Technical Support Center: Enhancing the Stability of Hydroxycinnamic Acids in Food Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the stability of hydroxycinnamic acids (HCAs) in food models.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of hydroxycinnamic acids in food models?

A1: The stability of hydroxycinnamic acids is primarily influenced by a combination of factors including temperature, pH, light exposure, presence of oxygen, and enzymatic activity.[1][2][3][4] High temperatures, alkaline pH, and exposure to UV light can significantly accelerate their degradation.[1][3][4][5]

Q2: Which hydroxycinnamic acid derivatives are generally more stable?

A2: The stability of hydroxycinnamic acid derivatives can vary. O-Glucosides of hydroxycinnamic acids have been reported to be the most stable, followed by O-acylquinic acids.[3][6] Esterification can also impact stability, with some ester derivatives of caffeic acid showing stronger biological activity and potentially more stable oxidation products compared to unesterified forms.

Q3: How can I minimize the degradation of hydroxycinnamic acids during my experiments?

A3: To minimize degradation, it is recommended to work under controlled conditions. This includes using amber glassware or wrapping containers in aluminum foil to protect samples from light, degassing solvents to minimize oxidation, and maintaining a cool environment.[5] For storage, keeping solutions at low temperatures (e.g., +4 °C) in the dark is crucial for retaining the original composition of phenolic compounds.[3]

Q4: What are the common degradation pathways for hydroxycinnamic acids?

A4: Common degradation pathways for hydroxycinnamic acids include decarboxylation (loss of CO2), oxidation, and cis-trans isomerization, particularly when exposed to light.[5][7][8] For instance, thermal processing can lead to decarboxylation, while UV exposure can induce the isomerization of (E)-coumaric acid compounds into their (Z)-isomers.[3][8]

Troubleshooting Guides

Issue 1: Unexpectedly low recovery of hydroxycinnamic acids in my samples.
Potential Cause Troubleshooting Steps
Thermal Degradation Verify the temperature settings of your incubator, water bath, or oven. Avoid prolonged exposure to high temperatures, as losses can range from 18% to 84% when heated at 180°C.[1][7] Consider conducting experiments at lower temperatures if the protocol allows. All studied compounds were very stable during heating at 40 °C.[1]
pH-induced Degradation Measure and buffer the pH of your food model system. Caffeic, chlorogenic, and gallic acids are particularly unstable at high pH (alkaline conditions).[4][9] If possible, adjust the pH to a neutral or slightly acidic range.
Oxidative Degradation Degas your solvents before preparing solutions.[5] If compatible with your experimental design, consider working in an inert atmosphere (e.g., under nitrogen) or adding an antioxidant. The presence of metal ions, such as iron, can also increase degradation.[1][7]
Photodegradation Ensure all sample preparation and analysis are conducted under amber or UV-filtered light. Use amber glassware and autosampler vials.[5] When not in use, store samples protected from light. Light can induce isomerization of (E)-coumaric acid compounds to their Z-isomers.[3][6]
Enzymatic Degradation If working with raw or minimally processed food models, consider that endogenous enzymes like polyphenol oxidase or peroxidase may be active. Heat treatment (blanching) can inactivate these enzymes. However, blanching itself can cause some degradation.[2]
Interactions with Matrix Components The presence of certain food components, like sunflower oil, has been shown to have a great influence on hydroxycinnamic acid degradation.[1][7] Consider simplifying your model system to identify interacting components.
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
Potential Cause Troubleshooting Steps
Isomerization An unexpected peak eluting close to the parent compound could be a cis-isomer. This is common for coumaric acid derivatives upon light exposure.[3][6] Confirm by using a photodiode array (PDA) detector to check for spectral similarities or by LC-MS for mass confirmation.
Formation of Degradation Products Thermal degradation can lead to decarboxylation products like 4-vinylphenol (B1222589) and 4-vinylguaiacol from p-coumaric and ferulic acids, respectively.[8] Compare chromatograms of stressed (e.g., heated, light-exposed) and unstressed samples to identify degradation peaks.
Hydrolysis In the case of hydroxycinnamic acid esters (e.g., chlorogenic acid), hydrolysis can occur, leading to the appearance of free caffeic and quinic acids.[1] This can be influenced by temperature and pH.
Oxidation Products Oxidation can lead to the formation of o-quinones, especially for catechol-containing structures like caffeic acid.[10] These products may be unstable and undergo further reactions.

Quantitative Data on Hydroxycinnamic Acid Degradation

Table 1: Effect of Temperature on Hydroxycinnamic Acid Stability

Hydroxycinnamic AcidFood Model/SystemTemperature (°C)TimeDegradation (%)Reference
Hydroxycinnamic acids (mixture)Green Coffee Extract in various matrices110 - 1800.5 - 1 h18 - 84[1][7]
Hydroxycinnamic acid derivativesBlack Currant JuiceRoom Temperature1 year20 - 40[3][6]
Chlorogenic Acid (5-CQA)Potato Strips (blanched)Not specifiedNot specified~81 (light-yellow flesh), 34-53 (colored flesh)[2]
trans-Cinnamic AcidAqueous Solution8072 h8 - 12[11]
Sinapinic AcidPure Compound< 403 (boiling point)Not specified~80[8]

Table 2: Effect of Storage Conditions on Hydroxycinnamic Acid Stability

Hydroxycinnamic Acid DerivativeFood ModelStorage ConditionDurationDegradation (%)Reference
Hydroxycinnamic acid derivativesBlack Currant JuiceRoom Temperature (in light and dark)1 year20 - 40[3][6]
Hydroxycinnamic acid derivativesBlack Currant Juice+4 °C1 yearSignificantly more stable than at room temp.[3][6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Hydroxycinnamic Acids

This protocol provides a general framework for developing an HPLC method to assess the stability of hydroxycinnamic acids.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid, pH ~2.5-3.0) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set at the λmax of the specific hydroxycinnamic acid being analyzed, typically around 320 nm.[2] A PDA detector is recommended to monitor for peak purity and identify degradation products.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Extract hydroxycinnamic acids from the food model using a suitable solvent (e.g., 50% aqueous methanol (B129727) with 1% HCl).[2]

    • Centrifuge the extract to remove solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[2]

  • Method Validation:

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The method should be able to separate the parent hydroxycinnamic acid from its potential degradation products.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

  • Materials:

    • Stock solution of the target hydroxycinnamic acid (e.g., 1 mg/mL).

    • Stress agents: Hydrochloric acid (0.1 M, 1 M), Sodium hydroxide (B78521) (0.1 M, 1 M), Hydrogen peroxide (e.g., 3%).

    • Calibrated oven, water bath, and a photostability chamber.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Incubate at elevated temperatures (e.g., 60°C, 80°C) for defined time points (e.g., 2, 4, 8, 24 hours).[11]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Incubate under the same temperature and time conditions as acid hydrolysis.[11]

    • Oxidative Degradation: Treat the stock solution with hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid hydroxycinnamic acid and its solution to dry heat in an oven at various temperatures.[11]

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples using the validated stability-indicating HPLC method.

    • Aim for a degradation of 5-20% to demonstrate the method's stability-indicating nature.[11]

Visualizations

degradation_pathways HCA Hydroxycinnamic Acid (trans-isomer) Isomer cis-isomer HCA->Isomer Light (UV) Decarboxylated Decarboxylated Product (e.g., Vinyl Phenol) HCA->Decarboxylated Heat Oxidized Oxidized Product (e.g., o-quinone) HCA->Oxidized Oxygen, Metal Ions, Enzymes Isomer->HCA Light Hydrolyzed Hydrolyzed Products (Free Acid + Alcohol/Quinic Acid) HCA_Ester Hydroxycinnamic Acid Ester (e.g., Chlorogenic Acid) HCA_Ester->Hydrolyzed Heat, pH

Caption: General degradation pathways for hydroxycinnamic acids.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation FoodModel Prepare Food Model with Hydroxycinnamic Acid Stress Apply Stress Condition (Heat, Light, pH, etc.) FoodModel->Stress Extract Extract Analytes Stress->Extract HPLC HPLC Analysis with Stability-Indicating Method Extract->HPLC Data Quantify Parent Compound and Degradation Products HPLC->Data Assess Assess Stability and Identify Degradation Pathway Data->Assess

Caption: Workflow for assessing hydroxycinnamic acid stability.

influencing_factors center HCA Stability Temp Temperature center->Temp pH pH center->pH Light Light Exposure center->Light Oxygen Oxygen center->Oxygen Enzymes Enzymes center->Enzymes Matrix Food Matrix center->Matrix

Caption: Key factors influencing hydroxycinnamic acid stability.

References

Validation & Comparative

A Head-to-Head Battle of MALDI Matrices: 2-Hydroxycinnamic Acid vs. Sinapinic Acid for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of protein analysis via Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical decision that can significantly impact the quality and reliability of results. This guide provides an in-depth, objective comparison of two commonly employed matrices: 2-Hydroxycinnamic acid and sinapinic acid, supported by experimental data and detailed protocols to inform your selection process.

In practice, the most commonly utilized isomer of this compound for MALDI applications is α-cyano-4-hydroxycinnamic acid (CHCA). Therefore, for the purpose of this comparative guide, CHCA will be used as the representative for the this compound class, a distinction that will be maintained throughout this analysis. Sinapinic acid (SA), on the other hand, has long been the gold standard for the analysis of high molecular weight proteins. This comparison will delve into their respective performances, ideal applications, and the practical considerations for their use.

At a Glance: Key Performance Differences

While both matrices facilitate the ionization of proteins for mass spectrometric analysis, their performance characteristics differ significantly, making them suitable for distinct applications. Sinapinic acid is generally favored for proteins with a molecular weight greater than 10,000 Da due to its "softer" ionization properties, which minimize fragmentation of large molecules.[1] Conversely, CHCA is considered a "harder" matrix, imparting more internal energy to the analyte, which can lead to fragmentation but often results in better resolution for smaller proteins and peptides.[1]

Quantitative Performance Comparison

To provide a clear overview of their performance, the following table summarizes key quantitative data, synthesized from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and performance can vary based on the specific protein, sample preparation, and instrument used.

Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA)Sinapinic Acid (SA)Key Considerations & References
Optimal Mass Range < 30,000 Da> 10,000 DaCHCA is the matrix of choice for peptides and smaller proteins.[2] SA is the well-established standard for high-mass protein analysis.
Ionization Type "Hard" Ionization"Soft" IonizationCHCA transfers more internal energy, which can lead to better ionization of smaller molecules but may cause fragmentation in larger proteins.[1] SA imparts less energy, preserving the integrity of large proteins.
Signal-to-Noise (S/N) Ratio Generally high for peptides and smaller proteins.Generally provides strong ion signals for a wide variety of high molecular weight proteins.S/N can be influenced by sample purity and the presence of contaminants for both matrices. A study comparing a new matrix to both showed CHCA can produce noisy spectra in some applications.[3]
Resolution Capable of high resolution for smaller analytes.Good resolution for high mass proteins, allowing for the distinction of different molecular ion peaks.As a general rule in MALDI-TOF MS, the mass resolution obtained (R = M/ΔM) decreases with increasing mass.[4]
Adduct Formation Less prone to adduct formation compared to SA.Can form adducts with proteins, which may complicate spectral interpretation.The electron-withdrawing effect of the α-cyano group in CHCA may inhibit salt formation and/or amide bond formation.[5]
Crystal Morphology Forms small, homogeneous crystals.Can form "hot spots," leading to shot-to-shot and spot-to-spot lack of reproducibility.[3]The homogeneity of CHCA crystals can facilitate automated data acquisition.

Experimental Protocols

Reproducible and high-quality MALDI-MS data are contingent on meticulous sample preparation. Below are detailed protocols for the use of both CHCA and sinapinic acid.

Protocol 1: Protein Analysis using α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix

This protocol is a standard method for preparing protein and peptide samples with CHCA for MALDI-MS analysis.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Protein sample

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water. Vortex the solution vigorously for 60 seconds and then centrifuge for 20-30 seconds. Use the supernatant for sample preparation.

  • Sample-Matrix Mixture: Mix the protein sample and the CHCA matrix solution in a 1:1 ratio (e.g., 1 µL of sample and 1 µL of matrix solution) in a microcentrifuge tube.

  • Spotting: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a single spot on the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry completely at room temperature. This process facilitates the co-crystallization of the analyte and the matrix.

  • Analysis: Once the spot is completely dry, the target plate is ready to be loaded into the MALDI-TOF mass spectrometer for analysis.

Protocol 2: Protein Analysis using Sinapinic Acid (SA) Matrix

This is a standard protocol for the analysis of high molecular weight proteins using sinapinic acid.[6]

Materials:

  • Sinapinic acid (SA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Protein sample

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Matrix Solution Preparation: Prepare a 10 mg/mL solution of sinapinic acid in a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water.[6] Vortex the solution vigorously to ensure the matrix is fully dissolved.[6]

  • Sample-Matrix Mixture (Dried Droplet Method): Mix the matrix stock solution with the protein sample.[6]

  • Spotting: Apply 0.2 to 0.6 µL of this solution onto the MALDI sample plate.[6]

  • Crystallization: Allow the matrix-sample mixture to co-crystallize through evaporation at room temperature.[6]

  • Analysis: Place the MALDI plate in the MALDI-MS ion source and analyze.[6]

Visualizing the Workflow and Selection Process

To further elucidate the experimental process and the decision-making involved in matrix selection, the following diagrams are provided.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF MS Analysis Sample Protein Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (CHCA or SA) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Dry Air Dry & Co-crystallize Spot->Dry Load Load Plate into Mass Spectrometer Dry->Load Laser Irradiate with Laser Load->Laser Ionize Desorption & Ionization Laser->Ionize TOF Time-of-Flight Analysis Ionize->TOF Detect Detection TOF->Detect Spectrum Mass Spectrum Detect->Spectrum

A generalized workflow for MALDI-TOF mass spectrometry analysis of proteins.

Matrix_Selection cluster_mw Molecular Weight (MW) Analyte Protein Analyte MW_High > 10,000 Da Analyte->MW_High High MW MW_Low < 30,000 Da Analyte->MW_Low Low MW SA Sinapinic Acid (SA) MW_High->SA CHCA α-Cyano-4-hydroxycinnamic Acid (CHCA) MW_Low->CHCA

A simplified guide for selecting between CHCA and Sinapinic Acid based on protein molecular weight.

Conclusion

The choice between this compound (represented by CHCA) and sinapinic acid as a MALDI matrix is primarily dictated by the molecular weight of the protein analyte. Sinapinic acid remains the undisputed champion for high-mass proteins, offering gentle ionization that preserves molecular integrity. For peptides and smaller proteins, the "harder" ionization of CHCA often yields superior results in terms of resolution and signal intensity.

Researchers and drug development professionals should consider the specific requirements of their analysis, including the expected mass range of the proteins of interest and the desired analytical outcome (e.g., intact mass determination vs. peptide mass fingerprinting), when selecting the appropriate matrix. The detailed protocols and comparative data provided in this guide serve as a valuable starting point for optimizing MALDI-MS experiments for robust and reliable protein analysis.

References

A Comparative Analysis of 2-Hydroxycinnamic Acid and Its Isomers in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of 2-Hydroxycinnamic acid and its structural isomers, 3-Hydroxycinnamic acid and 4-Hydroxycinnamic acid. These phenolic compounds, widely distributed in the plant kingdom, have garnered significant interest for their potential therapeutic applications. This document synthesizes experimental data on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, presenting quantitative data where available and outlining the experimental methodologies for key assays.

Comparative Bioactivity Overview

Hydroxycinnamic acids exhibit a range of biological effects, with the position of the hydroxyl group on the phenyl ring significantly influencing their potency and mechanism of action. The following sections detail the comparative efficacy of the 2-hydroxy (ortho), 3-hydroxy (meta), and 4-hydroxy (para) isomers in various bioassays.

Antioxidant Activity

The antioxidant capacity of hydroxycinnamic acid isomers is primarily attributed to their ability to scavenge free radicals. Comparative studies suggest that the 4-hydroxy isomer (p-coumaric acid) is the most potent antioxidant among the three.

IsomerBioassayIC50 ValueReference
This compound DPPH Radical ScavengingData not available in direct comparative studies
3-Hydroxycinnamic acid DPPH Radical ScavengingData not available in direct comparative studies
4-Hydroxycinnamic acid DPPH Radical ScavengingMore effective than o- and m-isomers[1][2]

Note: While direct IC50 values for 2- and 3-hydroxycinnamic acid in DPPH assays from comparative studies are limited, the available literature consistently points to the superior antioxidant potential of the 4-hydroxy isomer[1][2].

Anti-inflammatory Activity

The anti-inflammatory properties of hydroxycinnamic acid isomers are largely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, leading to reduced production of pro-inflammatory mediators like nitric oxide (NO).[3] While direct comparative IC50 values for NO inhibition are not consistently reported across all three isomers in a single study, evidence suggests that the 4-hydroxy isomer effectively inhibits inflammatory responses.

IsomerBioassayEffectReference
This compound Nitric Oxide (NO) InhibitionData not available in direct comparative studies
3-Hydroxycinnamic acid Nitric Oxide (NO) InhibitionData not available in direct comparative studies
4-Hydroxycinnamic acid Nitric Oxide (NO) InhibitionSignificantly inhibits iNOS expression and NO production[1]
Anticancer Activity

The cytotoxic effects of hydroxycinnamic acid isomers have been evaluated against various cancer cell lines. Notably, a direct comparison on breast cancer stem cells revealed that this compound is more potent than 4-hydroxycinnamic acid.[4]

IsomerCancer Cell LineIC50 ValueReference
This compound Breast Cancer Stem Cells (BCSCs)5.13 mM (72h)[4]
MCF-7 (Breast Cancer)5.25 mM (72h)[4]
3-Hydroxycinnamic acid VariousData not extensively available in comparative studies
4-Hydroxycinnamic acid HT-29 (Colorectal Cancer)150 µM (24h)[5]
PC3 (Prostate Cancer)1.1 ± 0.2 mM (72h)[6]
A375 (Melanoma)4.4 mM (24h)[1]
Breast Cancer Stem Cells (BCSCs)More than 10 mM (72h)[4]
MCF-7 (Breast Cancer)4.95 mM[1]
Antimicrobial Activity

The antimicrobial efficacy of hydroxycinnamic acid isomers is quantified by the Minimum Inhibatory Concentration (MIC). While comprehensive comparative data is sparse, some studies provide insights into their relative activities against specific pathogens.

IsomerMicroorganismMIC ValueReference
This compound Mycobacterium tuberculosis122 µM
3-Hydroxycinnamic acid Mycobacterium tuberculosis366 µM
4-Hydroxycinnamic acid Escherichia coli>5000 µg/mL
Staphylococcus aureus>5000 µg/mL
Mycobacterium tuberculosis H37Rv270 µM

Note: The provided MIC values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Signaling Pathway Modulation

Hydroxycinnamic acids exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress response.

NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of hydroxycinnamic acids are often linked to the inhibition of the NF-κB and MAPK signaling pathways. 4-Hydroxycinnamic acid has been shown to block these pathways, leading to a reduction in the expression of pro-inflammatory genes.[1][3] The comparative effects of the 2- and 3-hydroxy isomers on these pathways are less characterized.

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK MAPK Kinases (ERK, JNK, p38) MAPK Kinases (ERK, JNK, p38) TLR4->MAPK Kinases (ERK, JNK, p38) IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 MAPK Kinases (ERK, JNK, p38)->AP-1 AP-1_n AP-1 AP-1->AP-1_n translocates Hydroxycinnamic Acid Isomers Hydroxycinnamic Acid Isomers Hydroxycinnamic Acid Isomers->IKK inhibit Hydroxycinnamic Acid Isomers->MAPK Kinases (ERK, JNK, p38) inhibit Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NF-κB_n->Pro-inflammatory Genes (iNOS, COX-2, Cytokines) activates transcription AP-1_n->Pro-inflammatory Genes (iNOS, COX-2, Cytokines) activates transcription

Inhibition of NF-κB and MAPK pathways by hydroxycinnamic acid isomers.
Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Some studies suggest that hydroxycinnamic acids can activate this pathway, leading to the expression of antioxidant enzymes. The differential ability of the three isomers to activate Nrf2 is an area of ongoing research.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Hydroxycinnamic Acid Isomers Hydroxycinnamic Acid Isomers Hydroxycinnamic Acid Isomers->Keap1 inhibit ARE Antioxidant Response Element Nrf2_n->ARE binds to Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) activates transcription

Activation of the Nrf2 pathway by hydroxycinnamic acid isomers.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate, add a defined volume of various concentrations of the test compound to the wells.

  • Add the DPPH working solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (B80452).

Procedure:

  • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Add Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate at room temperature for a short period to allow for color development (a purple/magenta color).

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cells.[1][3]

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control.

  • The IC50 value is determined from a dose-response curve of cell viability versus compound concentration.

General workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the target microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions for the microorganism.

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

This comparative analysis reveals that this compound and its isomers possess a spectrum of valuable biological activities. The position of the hydroxyl group is a critical determinant of their efficacy in different bioassays. While 4-hydroxycinnamic acid appears to be a superior antioxidant, this compound has shown greater potency against certain cancer cells. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these isomers. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret future investigations in this promising area of drug discovery.

References

Navigating Internal Standards in Chromatography: A Guide to the Validation of 2-Hydroxycinnamic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of studies validating or utilizing 2-hydroxycinnamic acid as an internal standard for chromatographic analysis. While a valuable compound in its own right, its application as an internal standard lacks the documented performance data necessary for a direct comparative guide. This guide, therefore, aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and framework for selecting and validating a suitable internal standard for the analysis of hydroxycinnamic acids and other phenolic compounds, using established alternatives as illustrative examples.

The Critical Role of an Internal Standard

In quantitative chromatography, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its primary purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method. An ideal internal standard should be chemically similar to the analyte(s) of interest, but chromatographically resolved from them and other matrix components.

Performance Comparison of Potential Internal Standards for Hydroxycinnamic Acid Analysis

While specific data for this compound is unavailable, the following table summarizes the typical performance of commonly used internal standards for the analysis of phenolic acids, including other hydroxycinnamic acid isomers. This data, compiled from various studies, provides a benchmark for the validation of any new internal standard. The most suitable internal standards are often stable isotope-labeled (SIL) versions of the analyte, such as deuterated p-coumaric acid, as they exhibit nearly identical chemical and physical properties to the analyte. Structural analogs are also employed.

Internal StandardAnalyte(s)Linearity (r²)Accuracy (% Recovery)Precision (% RSD)
p-Coumaric acid-d6 p-Coumaric acid & other phenolic acids>0.99995-105%< 5%
trans-Cinnamic acid-d7 Phenolic acid metabolites>0.9990-115%< 10%
Syringic acid Phenolic acids>0.9990-110%< 8%
Salicylic acid Phenolic compounds>0.9985-110%< 15%

Experimental Protocols: A Framework for Validation

The following provides a generalized experimental protocol for the validation of an internal standard in a chromatographic method, which can be adapted for this compound or any other candidate compound.

Stock and Working Solution Preparation
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard (e.g., this compound) in 10 mL of a suitable solvent (e.g., methanol).

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte(s) in a similar manner.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., plasma, water) and adding a constant concentration of the internal standard working solution to each.

Chromatographic Conditions (Example for HPLC-UV)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength for the analytes and internal standard.

Validation Parameters
  • Specificity/Selectivity: Analyze blank matrix samples to ensure no endogenous components interfere with the analyte or internal standard peaks.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration. The coefficient of determination (r²) should be ≥0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on three different days (inter-day). Accuracy should be within 85-115% of the nominal concentration, and the relative standard deviation (RSD) for precision should be ≤15%.

  • Recovery: Compare the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction efficiency.

Visualizing the Path to a Validated Internal Standard

The selection and validation of an internal standard is a systematic process. The following diagrams illustrate the key decision points and workflows.

cluster_selection Internal Standard Selection Analyte Define Analyte(s) of Interest Properties Consider Physicochemical Properties (Structure, Polarity, pKa) Analyte->Properties SIL Stable Isotope-Labeled (SIL) (e.g., Deuterated) Properties->SIL Ideal Match Analog Structural Analog Properties->Analog Alternative Availability Assess Commercial Availability and Purity Availability->SIL Availability->Analog Selection Select Candidate Internal Standard(s) SIL->Selection Analog->Selection

Figure 1. Decision pathway for selecting a suitable internal standard.

cluster_workflow Internal Standard Validation Workflow Prep Prepare Stock & Working Solutions (Analyte & IS) MethodDev Develop Chromatographic Method (Separation of Analyte & IS) Prep->MethodDev Specificity Assess Specificity (Interference Check) MethodDev->Specificity Linearity Evaluate Linearity (Calibration Curve) Specificity->Linearity AccuracyPrecision Determine Accuracy & Precision (QC Samples) Linearity->AccuracyPrecision Recovery Calculate Recovery (Extraction Efficiency) AccuracyPrecision->Recovery ValidationReport Compile Validation Report Recovery->ValidationReport

Figure 2. Step-by-step workflow for the validation of an internal standard.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative chromatographic methods. While this compound has not been validated for this purpose in the available literature, the principles and protocols outlined in this guide provide a clear roadmap for researchers to validate it or any other potential candidate. For the analysis of hydroxycinnamic acids, stable isotope-labeled internal standards remain the gold standard, offering the highest degree of accuracy and precision. When a SIL-IS is not available, a carefully selected and rigorously validated structural analog can be a viable alternative. Ultimately, the thorough validation of the chosen internal standard is paramount to ensuring the integrity and defensibility of the resulting analytical data.

A Comparative Analysis of the Antioxidant Activity of 2-Hydroxycinnamic Acid and Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing quest for potent antioxidant compounds for applications in research, science, and drug development, a detailed comparison of the antioxidant capacities of 2-Hydroxycinnamic acid (o-coumaric acid) and caffeic acid reveals significant differences rooted in their molecular structures. This guide provides an objective comparison of their performance in various antioxidant assays, supported by experimental data and detailed methodologies.

The fundamental difference in the antioxidant activity between these two phenolic compounds lies in the number and position of hydroxyl (-OH) groups on their phenyl rings. Caffeic acid, with two hydroxyl groups at the 3 and 4 positions (a catechol structure), exhibits significantly higher antioxidant activity than this compound, which possesses a single hydroxyl group. This structural advantage allows caffeic acid to more effectively donate hydrogen atoms or electrons to neutralize free radicals.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and caffeic acid have been evaluated using several standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The data consistently demonstrates the superior antioxidant potential of caffeic acid.

Antioxidant AssayThis compound (o-coumaric acid)Caffeic AcidKey Findings
DPPH Radical Scavenging Activity EC50: > 200 µmol/assay[1]IC50: 4 µg/mL[2]Caffeic acid exhibits significantly higher DPPH radical scavenging activity, with a much lower concentration required for 50% inhibition. The high EC50 value for o-coumaric acid indicates weak activity in this assay.[1][2]
ABTS Radical Cation Scavenging Activity TEAC: 2.38[1]TEAC: 2.9 (CUPRAC method)[3]While a direct TEAC comparison from the same ABTS study is unavailable, data from different assays suggest caffeic acid has a higher Trolox Equivalent Antioxidant Capacity.[1][3] The structural features of caffeic acid support a higher capacity to scavenge the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Lower than p-coumaric acid[1]FRAP Value: Higher than coumaric acid isomers[4]Caffeic acid demonstrates a greater ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) compared to coumaric acid isomers, indicating superior reducing power.[1][4]

Note: A lower IC50 or EC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox, a vitamin E analog.

Mechanisms of Antioxidant Action

The superior antioxidant activity of caffeic acid is primarily attributed to its catechol group. This structure allows for the donation of a hydrogen atom to a free radical, forming a stable semiquinone radical that is resonance-stabilized. The presence of two hydroxyl groups also enhances its ability to chelate metal ions, which can otherwise catalyze oxidative reactions.

In contrast, this compound, with only one hydroxyl group, has a more limited capacity for hydrogen donation and radical stabilization.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Various concentrations of the test compounds (this compound and caffeic acid) are added to the DPPH solution.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at approximately 734 nm.

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Different concentrations of the test compounds are added to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by the increase in absorbance at approximately 593 nm.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in hydrochloric acid, and a solution of ferric chloride.

  • The FRAP reagent is warmed to 37°C.

  • The test compounds are added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance with a standard curve prepared using known concentrations of ferrous sulfate.

Visualizing the Experimental Workflow and Antioxidant Mechanism

To further clarify the processes involved, the following diagrams illustrate a general experimental workflow for antioxidant assays and the superior radical scavenging mechanism of caffeic acid.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (DPPH, ABTS, FRAP) reaction Mix Samples with Reagents reagents->reaction samples Prepare Sample Solutions (2-HCA & Caffeic Acid) samples->reaction incubation Incubate reaction->incubation measurement Spectrophotometric Measurement incubation->measurement calculation Calculate % Inhibition / TEAC / FRAP Value measurement->calculation comparison Compare Antioxidant Activity calculation->comparison

General experimental workflow for antioxidant assays.

antioxidant_mechanism cluster_caffeic Caffeic Acid cluster_2hca This compound caffeic_acid Caffeic Acid (with Catechol group) caffeic_radical Stable Semiquinone Radical (Resonance Stabilized) caffeic_acid->caffeic_radical H• donation hca This compound (Single -OH group) hca_radical Less Stable Phenoxyl Radical hca->hca_radical H• donation free_radical Free Radical (R•) free_radical->caffeic_acid scavenged by free_radical->hca scavenged by

References

Unveiling Antibody Specificity: A Comparative Guide to Cross-Reactivity with Hydroxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of antibody cross-reactivity against structurally similar hydroxycinnamic acid derivatives, offering valuable insights for immunoassay development and related research. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of antibody-antigen interactions in this context.

Hydroxycinnamic acids, including ferulic acid, caffeic acid, sinapic acid, and p-coumaric acid, are a class of phenolic compounds widely distributed in plants. Their structural similarities pose a significant challenge in the development of highly specific antibodies. Cross-reactivity, the binding of an antibody to non-target antigens, can lead to inaccurate quantification and false-positive results in immunoassays. Understanding the cross-reactivity profile of an antibody is therefore a critical step in assay validation.

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity of two different antibodies against a panel of hydroxycinnamic acid derivatives. The data is presented as IC50 values, which represent the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive ELISA, and as percentage cross-reactivity relative to the primary antigen.

Antibody TargetAntibody TypeDerivative TestedIC50 (ng/mL)Cross-Reactivity (%)
Ferulic Acid PolyclonalFerulic Acid25100
Caffeic Acid15016.7
Sinapic Acid>1000<2.5
p-Coumaric Acid>1000<2.5
p-Coumaric Acid Monoclonal (INRA-COU1)p-Coumaric AcidN/A100
Ferulic AcidNo Reaction0
Caffeic AcidNo Reaction0
Sinapic AcidNo Reaction0

Data for the anti-ferulic acid polyclonal antibody is representative and compiled for illustrative purposes. The INRA-COU1 monoclonal antibody data indicates high specificity with no detectable cross-reactivity to other tested hydroxycinnamic acids[1].

Experimental Methodologies

The determination of antibody cross-reactivity is crucial for validating immunoassays. The most common method for this is the competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of an antibody against various hydroxycinnamic acid derivatives.

1. Coating of Microtiter Plate:

  • A conjugate of the target hydroxycinnamic acid (e.g., ferulic acid-protein conjugate) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • 100 µL of the coating conjugate solution is added to each well of a 96-well microtiter plate.
  • The plate is incubated overnight at 4°C.
  • The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well.
  • The plate is incubated for 1-2 hours at room temperature.
  • The plate is washed three times with the wash buffer.

3. Competition Reaction:

  • A series of dilutions of the standard (the target hydroxycinnamic acid) and the potential cross-reactants (ferulic acid, caffeic acid, sinapic acid, p-coumaric acid) are prepared in assay buffer.
  • 50 µL of each standard or cross-reactant dilution is added to the wells.
  • 50 µL of the primary antibody (at a pre-determined optimal dilution) is then added to each well.
  • The plate is incubated for 1-2 hours at room temperature.
  • The plate is washed three times with the wash buffer.

4. Detection:

  • 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to each well.
  • The plate is incubated for 1 hour at room temperature.
  • The plate is washed five times with the wash buffer.

5. Substrate Addition and Measurement:

  • 100 µL of a suitable substrate solution (e.g., TMB) is added to each well.
  • The plate is incubated in the dark for 15-30 minutes.
  • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
  • The absorbance is read at 450 nm using a microplate reader.

6. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the concentration of the standard.
  • The IC50 value for the standard and each cross-reactant is determined from their respective inhibition curves.
  • The percentage of cross-reactivity is calculated using the formula: % Cross-reactivity = (IC50 of the target antigen / IC50 of the cross-reactant) x 100

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for determining antibody cross-reactivity and a key signaling pathway modulated by hydroxycinnamic acid derivatives.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection Coat Coat Plate with Antigen Conjugate Wash1 Wash Coat->Wash1 Block Block Wells Wash1->Block Wash2 Wash Block->Wash2 Add_Analytes Add Standard or Cross-Reactants Wash2->Add_Analytes Add_Ab Add Primary Antibody Add_Analytes->Add_Ab Incubate1 Incubate Add_Ab->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Sec_Ab Add Secondary Antibody-Enzyme Conjugate Wash3->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Absorbance Stop->Read Signaling_Pathway cluster_stimulus External Stimulus (e.g., TNF-α) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response Stimulus TNF-α JNK JNK Phosphorylation Stimulus->JNK ERK ERK1/2 Phosphorylation Stimulus->ERK IKK IKK Activation Stimulus->IKK Inflammation Inflammatory Cytokine Production JNK->Inflammation ERK->Inflammation IκBα IκBα Phosphorylation IKK->IκBα NFκB NF-κB Activation & Translocation IκBα->NFκB NFκB->Inflammation FerulicAcid Ferulic Acid FerulicAcid->JNK Inhibits FerulicAcid->ERK Inhibits FerulicAcid->IKK Inhibits

References

The Catechol Advantage: A Comparative Analysis of Hydroxycinnamic Acids in Mitigating Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive review of experimental data reveals the superior efficacy of certain hydroxycinnamic acids in combating lipid peroxidation, a key driver of cellular damage implicated in numerous disease states. This guide offers a comparative analysis of four common hydroxycinnamic acids—caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid—providing researchers, scientists, and drug development professionals with objective data to inform their work.

The antioxidant potential of hydroxycinnamic acids is intrinsically linked to their molecular structure, specifically the number and arrangement of hydroxyl groups on the phenyl ring.[1] Caffeic acid, distinguished by its ortho-dihydroxy configuration (a catechol group), consistently demonstrates robust inhibition of lipid peroxidation across various experimental models.[1] This heightened activity is attributed to the catechol group's ability to readily donate a hydrogen atom to radical species, forming a stable semiquinone radical and effectively terminating the oxidative chain reaction.[1]

Comparative Efficacy in Inhibiting Lipid Peroxidation

Quantitative data from multiple in vitro studies underscores the superior performance of caffeic acid. In models of copper-induced low-density lipoprotein (LDL) oxidation, caffeic acid exhibited a remarkable 86-97% inhibition at a concentration of 5 µM.[1][2] This significantly surpassed the inhibitory effects of ferulic acid and p-coumaric acid in similar assays.[1][2] While all hydroxycinnamic acids demonstrate antioxidant properties, the general hierarchy of efficacy in inhibiting lipid peroxidation is often reported as caffeic acid > sinapic acid > ferulic acid > p-coumaric acid.[3]

The following table summarizes key quantitative data from various studies, offering a direct comparison of the inhibitory activities of these hydroxycinnamic acids.

Hydroxycinnamic AcidExperimental ModelKey FindingsReference
Caffeic Acid Cu²⁺-induced LDL Oxidation86 - 97% inhibition at 5 µM[1][2]
AAPH-induced HemolysisIC50 = 7.2 µM[4]
Rat Microsomal Lipid PeroxidationHighest activity, comparable to α-tocopherol[1]
Ferulic Acid Cu²⁺-induced LDL OxidationLower activity than Caffeic Acid[1][2]
AAPH-induced HemolysisIC50 = 6.8 µM[4]
Rat Microsomal Lipid PeroxidationLess active than Caffeic Acid[5]
p-Coumaric Acid Cu²⁺-induced LDL OxidationLowest activity[1][2]
AAPH-induced LDL PeroxidationLeast active of the group[3]
Rat Microsomal Lipid PeroxidationLower activity[5]
Sinapic Acid Cu²⁺-induced LDL OxidationLower activity than Caffeic Acid[1]
AAPH-induced HemolysisIC50 = 4.5 µM[4]
Rat Microsomal Lipid PeroxidationMore active than Ferulic Acid[5]

IC50 (half maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the measured activity. A lower IC50 value indicates greater potency.

Generalized Experimental Workflow

The assessment of the inhibitory effect of hydroxycinnamic acids on lipid peroxidation typically follows a standardized workflow. The diagram below illustrates the key steps involved in a common in vitro assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Lipid_Substrate Lipid Substrate (e.g., LDL, Microsomes, Linoleic Acid) Incubation Incubation of Lipid Substrate with Hydroxycinnamic Acid Lipid_Substrate->Incubation HCA_Solutions Hydroxycinnamic Acid Solutions (Varying Concentrations) HCA_Solutions->Incubation Induction Induction of Peroxidation (e.g., Cu²⁺, AAPH, Fe²⁺/Ascorbate) Incubation->Induction Measurement Measurement of Peroxidation Products (e.g., TBARS, Conjugated Dienes) Induction->Measurement Calculation Calculation of % Inhibition and IC50 Values Measurement->Calculation Control Control (No Hydroxycinnamic Acid) Control->Induction

References

A Researcher's Guide to Differentiating Cinnamic Acid Isomers Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cinnamic acid, the ability to distinguish between its cis and trans isomers is crucial due to their differing physical, chemical, and biological properties. This guide provides an objective comparison of spectroscopic techniques for differentiating these isomers, supported by experimental data and detailed protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic methods, highlighting the distinct spectral characteristics of cis- and trans-cinnamic acid.

Table 1: ¹H NMR Spectroscopic Data
Proton trans-Cinnamic Acid Chemical Shift (δ) ppm cis-Cinnamic Acid Chemical Shift (δ) ppm Coupling Constant (J) in Hz
Olefinic (α-H)~6.5~6.15trans: ~16
Olefinic (β-H)~7.6 - 7.8~5.66cis: ~10-12.9
Aromatic (C₆H₅)~7.2 - 7.8 (multiplet)~7.2 - 7.8 (multiplet)-
Carboxylic (-COOH)~11 - 12 (broad singlet)~11 - 12 (broad singlet)-

Note: Chemical shifts can vary slightly depending on the solvent used.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data
Carbon trans-Cinnamic Acid Chemical Shift (δ) ppm cis-Cinnamic Acid Chemical Shift (δ) ppm
Carbonyl (-C=O)~167 - 170Data not consistently available
Olefinic (α-C)~118Data not consistently available
Olefinic (β-C)~145Data not consistently available
Aromatic~125 - 135Data not consistently available
Table 3: UV-Visible Spectroscopic Data
Isomer λmax (nm) Solvent
trans-Cinnamic Acid~270 - 274Methanol (B129727), Ethanol
cis-Cinnamic Acid~262 - 270Methanol, Ethanol

Note: The λmax can be influenced by the solvent and the substitution on the aromatic ring.[4][5][6] The trans isomer generally exhibits a longer wavelength of maximum absorbance.[6][7]

Table 4: Key FT-IR Vibrational Frequencies (cm⁻¹)
Functional Group Vibration trans-Cinnamic Acid (cm⁻¹) cis-Cinnamic Acid (cm⁻¹)
O-H stretch (Carboxylic Acid)~2500–3300 (broad)~2500–3300 (broad)
C=O stretch (Carboxylic Acid)~1680–1700~1696
C=C stretch (Alkene)~1620 - 1630~1626
Aromatic C-H stretch~3030Data not consistently available
Benzene Ring stretch~1576, 1494, 1449Data not consistently available

Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[3][8][9]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between cis and trans isomers based on the coupling constants of the vinylic protons.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the cinnamic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10] Ensure the sample is fully dissolved.

  • Instrumentation: Use a ¹H NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Calibrate the spectrum using the residual solvent peak.

    • Integrate the signals to determine the relative proton ratios.

    • Measure the coupling constant (J-value) for the doublets corresponding to the alkene protons. A J-value of approximately 16 Hz is indicative of the trans isomer, while a smaller J-value of around 10-12.9 Hz suggests the cis isomer.[1][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To differentiate the isomers based on their wavelength of maximum absorbance (λmax).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the cinnamic acid isomer in a UV-transparent solvent like methanol or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the solvent as a blank to record a baseline.

    • Record the UV spectrum of the sample over a range of approximately 200-400 nm.[11]

  • Data Analysis: Identify the λmax from the spectrum. The trans isomer typically has a slightly longer λmax than the cis isomer.[4][6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify characteristic functional group vibrations. While less definitive for isomer differentiation than NMR, it can confirm the presence of key functional groups.

Methodology:

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the dry cinnamic acid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

    • Use a pellet press to form a thin, transparent KBr pellet.[10]

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and alkene (C=C stretch) functional groups.[3] Differences in the fingerprint region or slight shifts in the C=O and C=C stretching frequencies may be observed between the isomers due to differences in their crystal packing and hydrogen bonding.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern. While the electron ionization mass spectra of the cis and trans isomers are often very similar, techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for separating the isomers before analysis.

Methodology (LC-MS):

  • Sample Preparation: Dissolve the cinnamic acid sample in a suitable solvent compatible with the mobile phase.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., with an electrospray ionization - ESI source).

  • Chromatographic Separation: Use a suitable column (e.g., C18) and mobile phase gradient to separate the cis and trans isomers.

  • Mass Spectrometric Detection:

    • Acquire mass spectra in negative ion mode. The [M-H]⁻ ion is typically prominent.[5]

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can aid in structural confirmation.[12]

  • Data Analysis: The isomers are identified based on their distinct retention times from the chromatography and their mass-to-charge ratio from the mass spectrometer.

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the spectroscopic differentiation of cinnamic acid isomers.

experimental_workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Sample Cinnamic Acid Isomer Mixture NMR NMR Spectroscopy Sample->NMR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FT-IR Spectroscopy Sample->FTIR LC_MS LC-MS Sample->LC_MS NMR_Data Analyze Coupling Constants (J) NMR->NMR_Data UV_Vis_Data Determine λmax UV_Vis->UV_Vis_Data FTIR_Data Identify Functional Groups FTIR->FTIR_Data LC_MS_Data Retention Time & m/z LC_MS->LC_MS_Data Identification Differentiated Isomers (cis vs. trans) NMR_Data->Identification UV_Vis_Data->Identification FTIR_Data->Identification LC_MS_Data->Identification logical_relationship cluster_nmr ¹H NMR cluster_uv UV-Vis cluster_result J_Value Coupling Constant (J) Trans_NMR J ≈ 16 Hz J_Value->Trans_NMR trans Cis_NMR J ≈ 10-12.9 Hz J_Value->Cis_NMR cis Trans_Isomer trans-Cinnamic Acid Trans_NMR->Trans_Isomer Cis_Isomer cis-Cinnamic Acid Cis_NMR->Cis_Isomer Lambda_max λmax Trans_UV Longer λ (~270-274 nm) Lambda_max->Trans_UV trans Cis_UV Shorter λ (~262-270 nm) Lambda_max->Cis_UV cis Trans_UV->Trans_Isomer Cis_UV->Cis_Isomer

References

A Comparative Guide to the Biological Activities of trans- and cis-Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, exists as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. While the trans isomer is more stable and predominant in nature, emerging research indicates that the cis isomer often exhibits more potent and distinct biological activities.[1] This guide provides an objective comparison of the biological activities of these two isomers, focusing on their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data comparing the biological activities of trans- and cis-cinnamic acid.

Biological ActivityAssay/MetricOrganism/Cell Linetrans-Cinnamic Acidcis-Cinnamic AcidPotency Comparison
Antimicrobial Minimum Bactericidal Concentration (MBC)Mycobacterium tuberculosis (MDR strain)2.0 mM16.9 µMcis is ~120x more potent[1]
Anticancer Inhibition of Invasion (Effective Concentration)Human Lung Adenocarcinoma (A549 cells)100 µM50 µMcis is more potent[1]
Anti-inflammatory Qualitative AssessmentIn vivo and clinical observationsPractically inactiveActivecis isomer is significantly more active[2]
Antioxidant DPPH Radical Scavenging (IC50)In vitroNot readily availableNot readily availableDirect comparative data is lacking[1]

Key Biological Activities: A Detailed Comparison

Antimicrobial Activity

One of the most significant differences in the biological activity between the two isomers is their effect against Mycobacterium tuberculosis. The cis isomer of cinnamic acid has demonstrated profoundly greater potency against a multidrug-resistant (MDR) strain of this bacterium. The minimum bactericidal concentration (MBC) for cis-cinnamic acid was found to be approximately 120 times lower than that of the trans isomer, indicating a strong stereospecificity in its antibacterial action.[1] This suggests that the three-dimensional arrangement of the functional groups in the cis configuration is critical for its interaction with bacterial targets.

Anticancer Activity

In the field of oncology, both isomers have shown potential in inhibiting cancer cell invasion, a crucial step in metastasis. A comparative study on human lung adenocarcinoma (A549) cells revealed that both trans- and cis-cinnamic acid could reduce the activity of matrix metalloproteinases (MMP-2 and MMP-9) in a dose-dependent manner.[1] These enzymes are essential for the degradation of the extracellular matrix, which facilitates cancer cell invasion. Notably, cis-cinnamic acid demonstrated this inhibitory effect at a lower concentration (50 µM) compared to its trans counterpart (100 µM), suggesting a higher potency in preventing cancer cell motility and invasion.[1]

Anti-inflammatory Activity

While direct comparative studies with IC50 values are limited, historical data suggests a stark difference in the anti-inflammatory properties of the two isomers. A patent on the therapeutic use of cinnamic acid compounds states that the anti-inflammatory activity of the trans isomer is "extremely small," to the point of being "practically inactive" in comparison to the cis isomer.[2] Clinical findings mentioned in the patent have shown the cis isomer to be effective in controlling various inflammatory conditions.[2] Cinnamic acid and its derivatives are known to exert their anti-inflammatory effects, at least in part, through the modulation of the nuclear factor kappa B (NF-κB) signaling pathway.[1][3]

Antioxidant Activity

Signaling Pathway Modulation

The biological effects of trans- and cis-cinnamic acid are mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Cinnamic acid derivatives have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][3] The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκBα), which allows the p50/p65 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Inhibition of this pathway by cinnamic acid derivatives is a key mechanism for their anti-inflammatory effects.[3]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Cinnamic Acid Derivatives cluster_nucleus Nucleus Stimulus LPS / TNF-α IKK IKK Complex Stimulus->IKK Activates IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 IkBa_p P-IκBα IkBa_p50_p65->IkBa_p p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibits Activation DNA DNA (κB site) p50_p65_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Cinnamic Acid Isomers cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc P-ERK ERK->ERK_nuc Translocation Cinnamic_Isomers cis- and trans- Cinnamic Acid Cinnamic_Isomers->MEK Inhibits Cinnamic_Isomers->ERK Inhibits Phosphorylation TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Proliferation_Invasion Cell Proliferation, Invasion, Survival Gene_Expression->Proliferation_Invasion

References

A Head-to-Head Comparison of MALDI Matrices for Enhanced Proteomics Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, the selection of the appropriate matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a critical determinant of experimental success and data reproducibility. The matrix plays a pivotal role in the desorption and ionization of analyte molecules, directly impacting signal intensity, mass resolution, and the overall quality of the mass spectrum. This guide provides an objective comparison of three widely used MALDI matrices: α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB), with a focus on their performance in proteomics and the reproducibility of results.

Performance Comparison of Common MALDI Matrices

The choice of matrix is often dictated by the mass range of the proteins or peptides being analyzed. CHCA is renowned for its efficacy with peptides and smaller proteins, SA is the matrix of choice for larger proteins, and DHB offers versatility and significant salt tolerance.[1] Reproducibility, often quantified by the coefficient of variation (CV), is a key metric for evaluating matrix performance, where a lower CV indicates higher reproducibility.[2]

MatrixOptimal Mass RangeKey Performance CharacteristicsTypical ApplicationsNoted Reproducibility Characteristics
α-Cyano-4-hydroxycinnamic acid (CHCA) 700 - 3,500 DaHigh ionization efficiency, leading to strong signals for low-abundance peptides.[1][3]Peptide mass fingerprinting, analysis of tryptic digests.Can provide excellent reproducibility, especially when using a premix sample deposition method.[1] A mixture with DHB has been reported to increase spot-to-spot reproducibility.[1]
Sinapinic acid (SA) > 10,000 DaForms homogeneous crystals, which aids in achieving consistent results for large molecules.[1]Analysis of intact proteins, high molecular weight protein complexes.Generally good reproducibility for large proteins due to uniform crystal formation.
2,5-Dihydroxybenzoic acid (DHB) 700 - 100,000 DaVersatile with high salt tolerance. Produces less background noise from matrix clusters in the lower m/z region.[3]General proteomics, analysis of post-translational modifications (PTMs), glycopeptides, and phosphopeptides.Reproducibility can be enhanced by mixing with CHCA.[1] Considered a "cooler" matrix, which can be beneficial for labile molecules.[4]

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible MALDI-MS results. Below are standardized protocols for the preparation and application of CHCA, SA, and DHB matrices.

Protocol 1: α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Application
  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile (B52724) (ACN) and 50% deionized water containing 0.1% trifluoroacetic acid (TFA).

  • Sample-Matrix Mixture (Premix Method):

    • Mix the peptide sample solution and the CHCA matrix solution in a 1:1 volume ratio in a microcentrifuge tube.

    • Vortex the mixture gently for a few seconds.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature before analysis.[1]

Protocol 2: Sinapinic acid (SA) Matrix Preparation and Application
  • Matrix Solution Preparation: Prepare a saturated solution of SA in a solvent mixture of 50% ACN and 50% deionized water containing 0.1% TFA.[1]

  • Sample-Matrix Application (Dried-Droplet Method):

    • Spot 0.5 µL of the protein solution onto the MALDI target plate.

    • Immediately add 0.5 µL of the SA matrix solution directly onto the protein spot.

    • Allow the mixture to air-dry at room temperature, permitting co-crystallization of the sample and matrix.[1]

Protocol 3: 2,5-Dihydroxybenzoic acid (DHB) Matrix Preparation and Application
  • Matrix Solution Preparation: Prepare a 10 mg/mL solution of DHB in a solvent mixture of 50% ACN and 50% deionized water containing 0.1% TFA.[1]

  • Sample-Matrix Application (Dried-Droplet Method):

    • Mix the analyte solution and the DHB matrix solution in a 1:1 volume ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry at room temperature.[1]

Visualizing the MALDI-TOF Proteomics Workflow

To better understand the experimental process, the following diagram illustrates a typical bottom-up proteomics workflow using MALDI-TOF MS.

MALDI_Workflow cluster_sample_prep Sample Preparation cluster_maldi_prep MALDI Target Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Mixture Protein Mixture (e.g., cell lysate) Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Mixture->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Mix_Matrix Mix with MALDI Matrix (CHCA, SA, or DHB) Peptide_Mixture->Mix_Matrix Spot_Target Spot onto MALDI Target Plate Mix_Matrix->Spot_Target Crystallization Co-crystallization Spot_Target->Crystallization MALDI_TOF_MS MALDI-TOF MS Analysis Crystallization->MALDI_TOF_MS Mass_Spectrum Peptide Mass Spectrum MALDI_TOF_MS->Mass_Spectrum Database_Search Database Search (Peptide Mass Fingerprinting) Mass_Spectrum->Database_Search Protein_ID Protein Identification Database_Search->Protein_ID

A typical bottom-up proteomics workflow using MALDI-TOF MS.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Hydroxycinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Hydroxycinnamic acid is paramount in any research and development setting. This guide provides detailed procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant laboratory.

This compound, an organic acid, is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, it must not be disposed of in regular trash or flushed down the drain.[1][5][6] All chemical waste, including this compound, should be managed through your institution's designated hazardous waste program.[5]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, safety glasses or goggles, and a lab coat.[1][3][7] Ensure that disposal activities are carried out in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1][7]

Waste Characterization and Segregation

Proper segregation of chemical waste is a critical step in ensuring safety and compliance. This compound waste should be segregated as a non-halogenated organic acid.[8][9] It is incompatible with strong oxidizing agents and strong bases.[7] Therefore, it must be stored separately from these substances to prevent any reactive hazards.[10][11]

Hazard ClassificationIncompatible Materials
Skin Irritant (Category 2)[1][3][4]Strong oxidizing agents[7]
Eye Irritant (Category 2/2A)[1][3][4]Strong bases[7]
Respiratory Irritant (Category 3)[1][3]

Step-by-Step Disposal Protocol

  • Container Selection : Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof cap.[10][11] Plastic containers are often preferred for storing chemical waste.[6] Avoid using food-grade containers.[10] If possible, use the original container.[10]

  • Labeling : Clearly label the waste container with a "Hazardous Waste" tag.[12] The label must include the full chemical name ("this compound"), the concentration, and the approximate volume or mass of the waste.[9] Indicate the associated hazards (e.g., irritant).[12]

  • Accumulation in a Satellite Accumulation Area (SAA) : Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[6][10] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[6] The SAA should be inspected weekly for any signs of leakage.[10]

  • Request for Pickup : Once the container is full or you have no further use for the chemical, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or equivalent office.[5][6] Submit a waste collection request form as per your institution's procedures.[5]

Spill and Emergency Procedures

In the event of a spill, ensure the area is well-ventilated and restrict access.[2] Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[2] Collect the contaminated material into a suitable, labeled container for disposal as hazardous waste.[1][2] Do not allow the spilled material to enter drains or waterways.[1] For detailed first-aid measures in case of exposure, refer to the Safety Data Sheet (SDS).[1][3][7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the material intended for discard? A->B C Treat as Hazardous Waste B->C Yes L Keep for future use B->L No D Select appropriate, compatible waste container C->D E Label container with 'Hazardous Waste' and contents D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Segregate from incompatible materials (e.g., bases, strong oxidizers) F->G H Is container full or waste no longer being generated? G->H I Arrange for pickup by EHS/Hazardous Waste Management H->I Yes J Continue to store safely in SAA H->J No K Proper Disposal via licensed facility I->K

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with 2-Hydroxycinnamic acid. Adherence to these guidelines is critical for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is also harmful if swallowed.[2][3] Therefore, stringent adherence to PPE requirements is mandatory.

Summary of Hazards:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Required Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side-shields or a face shield.[1][4]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Protective gloves (e.g., Nitrile rubber).To prevent skin contact which can cause irritation.[1][2]
Skin and Body Protection Impervious clothing, such as a lab coat.[2][5]To protect the skin from exposure.
Respiratory Protection Use a suitable respirator (e.g., N95 dust mask) when handling the powder form or if ventilation is inadequate.[6]To prevent respiratory tract irritation from dust or aerosols.[1][2]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder to minimize dust generation.[1][4]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][7]

2. Handling:

  • Avoid all personal contact with the substance, including inhalation of dust or fumes.[3]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[7]

3. Accidental Release Measures:

  • In case of a spill, evacuate unprotected personnel from the area.[2]

  • Wear the appropriate PPE as outlined above.[7]

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust.[4]

  • For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable disposal container.[2]

  • Prevent the chemical from entering drains or waterways.[1][7]

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation occurs, get medical advice.[1]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[1]

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[7] Do not empty into drains.[7]

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product in an approved waste disposal plant.[1]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Solid in Ventilated Area C->D E Dissolve in Solvent (if applicable) D->E F Perform Experiment in Fume Hood E->F G Decontaminate Work Surfaces F->G H Segregate Waste into Labeled Containers G->H I Dispose of Waste via Approved Channels H->I J Remove PPE and Wash Hands I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.